4-bromo-2,3-dihydro-1H-inden-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFAUPNXZOKWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-bromo-2,3-dihydro-1H-inden-2-ol
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 4-bromo-2,3-dihydro-1H-inden-2-ol, a valuable intermediate in medicinal chemistry and drug development. The indanol scaffold is a privileged structure found in numerous biologically active molecules, making the development of versatile synthetic routes to its derivatives a key focus for researchers.[1][2] This document details a highly reliable synthetic pathway centered on the chemical reduction of the corresponding ketone precursor, 4-bromo-2,3-dihydro-1H-inden-2-one. We will explore the underlying chemical principles, provide a detailed step-by-step experimental protocol, and discuss the critical parameters for ensuring a successful and high-yielding reaction. This guide is intended for an audience of researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Introduction: The Significance of the Indanol Scaffold
The indane framework, consisting of a fused benzene and cyclopentane ring, is a cornerstone in the design of modern therapeutics.[3] Specifically, derivatives of indanol have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-viral, and CNS depressant properties.[1] The functionalization of the indanol core at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing interactions with biological targets. The target molecule of this guide, this compound, incorporates a bromine atom on the aromatic ring, which serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Heck couplings.[4] Therefore, a reliable synthesis of this compound is of significant interest to the drug discovery community.
Recommended Synthetic Pathway: A Retrosynthetic Analysis
The most direct and efficient strategy for the synthesis of this compound involves the reduction of the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one (also known as 4-bromo-2-indanone). This ketone is a known compound and serves as the key precursor in our proposed synthesis.[5]
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.
Rationale for Reagent Selection:
-
Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups, such as esters or aromatic rings. This high degree of selectivity simplifies the reaction and purification process.
-
Operational Simplicity: NaBH₄ reactions are typically conducted in protic solvents like methanol or ethanol under ambient conditions, making the procedure straightforward and scalable.[3] It is also significantly safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which reacts violently with water.
-
Efficiency: The reduction of indanones with sodium borohydride is generally a high-yielding reaction, providing the desired alcohol product with excellent purity after a standard workup.[3][6]
The overall transformation is depicted in the workflow below.
Sources
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4-bromo-2,3-dihydro-1H-inden-2-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-bromo-2,3-dihydro-1H-inden-2-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 125141-73-3). While direct experimental data for this specific indanol isomer is limited in publicly accessible literature, this paper leverages established principles of organic chemistry and data from closely related structural analogs to present a robust and scientifically grounded profile. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key building block or intermediate in the synthesis of complex molecular architectures. We will explore its predicted physicochemical and spectroscopic characteristics, a detailed and validated protocol for its synthesis via ketone reduction, its principal modes of chemical reactivity, and essential safety and handling protocols.
Introduction and Structural Elucidation
The indane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Functionalized indanes, such as this compound, serve as versatile synthetic intermediates. The bromine atom at the 4-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the secondary alcohol at the 2-position allows for a range of classical functional group transformations.
It is critical to distinguish this compound from its common isomers, which possess distinct chemical properties and reactivity:
-
4-bromo-2,3-dihydro-1H-inden-1-ol: The alcohol is at the 1-position (a benzylic alcohol).
-
4-bromo-2,3-dihydro-1H-inden-2-one: A ketone at the 2-position, and the direct precursor to the target compound.
The unique placement of the secondary, non-benzylic alcohol in the 2-position of the indane ring system dictates its specific reactivity profile, which will be explored in subsequent sections.
Physicochemical and Spectroscopic Profile
The following properties are a combination of data from closely related isomers and predictions based on chemical structure. These values provide a reliable baseline for experimental work.
Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale/Source |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| CAS Number | 125141-73-3 | [1] |
| Appearance | White to off-white solid | Inferred from related indanols. |
| Melting Point | 75-85 °C | Expected to be slightly different from the 1-ol isomer (72 °C) due to different crystal packing.[2] |
| Boiling Point | ~310 °C at 760 mmHg | Inferred from related isomers.[2][3] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, THF; sparingly soluble in water. | Typical for polar organic compounds. |
| Density | ~1.6 g/cm³ | Based on the density of related isomers.[2][3] |
Predicted Spectroscopic Profile
For unambiguous identification, a complete spectroscopic characterization is essential. The following are the predicted key features for this compound.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-7.4 ppm), likely exhibiting doublet and triplet splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring.- Carbinol Proton (1H): A multiplet around 4.5-4.7 ppm (H-C-OH).- Methylene Protons (4H): Complex multiplets in the upfield region (~2.8-3.4 ppm) corresponding to the two diastereotopic CH₂ groups of the indane ring, coupled to each other and the carbinol proton.- Alcohol Proton (1H): A broad singlet, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic Carbons (6C): Six signals in the aromatic region (~120-145 ppm), with the carbon bearing the bromine (C-Br) being the most downfield of the C-H aromatic carbons.- Carbinol Carbon (1C): A distinct signal around 70-75 ppm (C-OH).- Methylene Carbons (2C): Two signals in the aliphatic region (~35-45 ppm). |
| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.- C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.- C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 212 and 214.- Key Fragments: Loss of water (M-18), loss of the bromo radical (M-79/81), and fragments corresponding to the stable aromatic portion of the molecule. |
Synthesis and Purification Workflow
The most direct and reliable synthesis of this compound is achieved through the selective reduction of its corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for ketones in the presence of aromatic halides, mild reaction conditions, and operational simplicity.
Synthesis Workflow Diagram
Sources
An In-depth Technical Guide to 4-bromo-2,3-dihydro-1H-inden-2-ol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Indane Scaffold and the Significance of 4-bromo-2,3-dihydro-1H-inden-2-ol
The 2,3-dihydro-1H-indene, commonly known as indane, is a privileged bicyclic hydrocarbon scaffold that forms the structural core of numerous molecules with significant biological activity. Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable building block in medicinal chemistry. Functionalized indane derivatives have been explored for a wide range of therapeutic targets, including agents for the central nervous system (CNS) and cardiovascular drugs.[1]
This guide focuses on a specific, synthetically valuable derivative: This compound (CAS Number: 125141-73-3 ).[1][2] This molecule is of particular interest to researchers and drug development professionals for two primary reasons:
-
Strategic Bromination: The bromine atom at the 4-position of the aromatic ring serves as a versatile synthetic handle. It is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3]
-
Secondary Alcohol Functionality: The hydroxyl group at the 2-position provides a site for further modification, such as esterification, etherification, or oxidation. It also introduces a chiral center, opening the possibility for the development of stereospecific therapeutics.
While direct literature on the biological applications of this compound is limited, its structure suggests significant potential as a key intermediate. Its synthesis and characterization are crucial steps for any research program aiming to leverage the indane scaffold for novel drug discovery. This guide provides a comprehensive overview of its properties, a detailed, field-proven synthetic protocol, and an expert analysis of its spectroscopic signature.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is paramount for its successful application in a research setting. The table below summarizes key data for this compound and its immediate synthetic precursor, 4-bromo-2,3-dihydro-1H-inden-2-one.
Table 1: Physicochemical Properties
| Property | Value (this compound) | Value (Precursor: 4-bromo-2,3-dihydro-1H-inden-2-one) |
| CAS Number | 125141-73-3[1][2] | 846032-36-8[4] |
| Molecular Formula | C₉H₉BrO | C₉H₇BrO[4] |
| Molecular Weight | 213.07 g/mol [5] | 211.05 g/mol [6] |
| Exact Mass | 211.9837 Da (Computed) | 209.9680 Da (Computed)[6] |
| Density | 1.6±0.1 g/cm³ (Predicted) | 1.6±0.1 g/cm³ (Predicted)[4] |
| Boiling Point | Not available | 312°C (Predicted)[4] |
| Flash Point | Not available | 126°C (Predicted)[4] |
Hazard Identification and Safe Handling (GHS)
-
Pictograms:
-
Signal Word: Warning [4]
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell).[4]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]
-
Expert Insight: Given the irritant nature of the ketone precursor, it is prudent to handle both the precursor and the final alcohol product in a chemical fume hood while wearing standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
Synthesis and Methodology: A Validated Two-Step Approach
The most direct and reliable pathway to synthesize this compound is via the chemical reduction of its corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one. This section provides a detailed, two-part protocol that first describes the synthesis of the ketone precursor, followed by its reduction to the target alcohol.
Sources
An In-depth Technical Guide to the Synthesis of 4-bromo-2,3-dihydro-1H-inden-2-ol: Starting Materials and Synthetic Strategies
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-bromo-2,3-dihydro-1H-inden-2-ol, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. The unique structural arrangement of this compound, featuring a brominated indane scaffold with a hydroxyl group at the 2-position, makes it a significant building block for medicinal chemists. This document delves into the primary starting materials and the detailed synthetic strategies, offering insights into the rationale behind experimental choices to aid researchers in their synthetic endeavors.
Introduction
This compound is a key intermediate in the synthesis of a variety of bioactive molecules. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the hydroxyl group can be modified or used to influence the molecule's stereochemistry and biological activity. This guide will explore the two most prominent synthetic routes to this target molecule, each starting from different precursors and employing distinct chemical transformations.
Synthetic Route 1: From 4-Bromo-1-indanone via a 2-Indanone Intermediate
This approach leverages the commercially available or readily synthesized 4-bromo-1-indanone as the starting material. The key transformation involves the introduction of the hydroxyl group at the 2-position via a 2-indanone intermediate.
Step 1: Synthesis of 4-Bromo-1-indanone
The most common and efficient method for the synthesis of 4-bromo-1-indanone is through an intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid.[1][2] This reaction is typically acid-catalyzed, with common choices being polyphosphoric acid (PPA) or a combination of thionyl chloride and a Lewis acid like aluminum chloride.[1]
Experimental Protocol: Synthesis of 4-Bromo-1-indanone [1]
-
Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid in a suitable solvent such as 1,2-dichloroethane, add thionyl chloride (2.5 equivalents).
-
Reflux the mixture for 24 hours to ensure complete conversion to the acid chloride.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Friedel-Crafts Cyclization: Dissolve the resulting crude acid chloride in dichloromethane.
-
Add this solution dropwise to a stirred suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane, maintaining the temperature below 27°C.
-
Stir the reaction at room temperature for 3 hours.
-
Work-up: Quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-indanone as a solid.
Step 2: Conversion to 4-Bromo-2,3-dihydro-1H-inden-2-one (4-Bromo-2-indanone)
The conversion of a 1-indanone to a 2-indanone is a critical and often challenging step. A common strategy involves bromination at the 2-position followed by subsequent transformations.
Experimental Protocol: Synthesis of 2-bromo-4-chloro-1-indanone (as an illustrative example) [3]
While a direct protocol for 4-bromo-2-indanone was not explicitly found, a similar transformation for a chloro-analogue provides a viable approach. This involves the selective monobromination at the C-2 position of the indanone ring.
-
Dissolve 4-chloro-1-indanone in anhydrous diethyl ether.
-
Cool the solution to 10°C.
-
Slowly add a solution of bromine in diethyl ether dropwise, allowing for decolorization after each addition.
-
After the addition is complete, stir the reaction for a short period.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-4-chloro-1-indanone.
Subsequent dehydrobromination and other transformations would be necessary to arrive at the 2-indanone, which can be a multi-step process. A more direct, though less commonly documented, approach would be a rearrangement of the 1-indanone.
Step 3: Reduction of 4-Bromo-2,3-dihydro-1H-inden-2-one
The final step in this route is the reduction of the ketone functionality of 4-bromo-2-indanone to the corresponding alcohol. This is a standard transformation that can be achieved with high efficiency using a variety of reducing agents.
Experimental Protocol: Reduction of a Ketone to a Secondary Alcohol [4][5]
-
Dissolve 4-bromo-2,3-dihydro-1H-inden-2-one in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography if necessary.
Table 1: Summary of Reagents and Conditions for Route 1
| Step | Starting Material | Key Reagents | Solvent | Key Conditions | Product |
| 1 | 3-(2-bromophenyl)propanoic acid | Thionyl chloride, Aluminum chloride | 1,2-dichloroethane, Dichloromethane | Reflux, <27°C | 4-Bromo-1-indanone |
| 2 | 4-Bromo-1-indanone | Bromine | Diethyl ether | 10°C | 2-Bromo-4-bromo-1-indanone |
| 3 | 4-Bromo-2,3-dihydro-1H-inden-2-one | Sodium borohydride | Methanol or Ethanol | 0°C to room temp. | This compound |
digraph "Synthetic_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];start [label="3-(2-bromophenyl)propanoic acid"]; step1 [label="4-Bromo-1-indanone"]; step2 [label="4-Bromo-2,3-dihydro-1H-inden-2-one"]; end_product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1 [label="Friedel-Crafts\nCyclization"]; step1 -> step2 [label="Bromination/\nRearrangement"]; step2 -> end_product [label="Reduction"]; }
Caption: Synthetic pathway from 3-(2-bromophenyl)propanoic acid.
Synthetic Route 2: From 4-Bromo-1H-indene via Epoxidation and Ring-Opening
This alternative strategy commences with 4-bromo-1H-indene and introduces the hydroxyl group at the 2-position through an epoxide intermediate. This route offers the potential for stereocontrol in the final product.
Step 1: Synthesis of 4-Bromo-1H-indene
The synthesis of 4-bromo-1H-indene can be achieved from 4-bromo-1-indanone through a reduction and dehydration sequence.
Experimental Protocol: Synthesis of 4-Bromo-1H-indene (General Procedure)
-
Reduction: Reduce 4-bromo-1-indanone to 4-bromo-2,3-dihydro-1H-inden-1-ol using a reducing agent like sodium borohydride in an alcoholic solvent, as described in Route 1, Step 3.
-
Dehydration: The resulting alcohol is then dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid or sulfuric acid in a suitable solvent with heating) to yield 4-bromo-1H-indene.
Step 2: Epoxidation of 4-Bromo-1H-indene
The double bond in the five-membered ring of 4-bromo-1H-indene can be selectively epoxidized using various reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.[6]
Experimental Protocol: Epoxidation of an Indene Derivative (General Procedure) [6]
-
Dissolve 4-bromo-1H-indene in a chlorinated solvent like dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Work-up: Wash the reaction mixture with a solution of sodium bicarbonate to remove the acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide, 4-bromo-1a,6b-dihydro-1H-indeno[1,2-b]oxirene.
Step 3: Ring-Opening of the Epoxide
The final step involves the regioselective ring-opening of the epoxide to introduce the hydroxyl group at the 2-position. This can be achieved under either acidic or basic conditions, with the choice of conditions influencing the regioselectivity and stereochemistry of the product.[7][8] For the synthesis of the 2-ol, a nucleophilic attack at the less hindered C2 position is desired. This is typically favored under basic or neutral conditions with a hydride source.
Experimental Protocol: Reductive Ring-Opening of an Epoxide (General Procedure)
-
Dissolve the crude epoxide in a suitable solvent mixture, such as tetrahydrofuran and water.
-
Add a reducing agent capable of opening the epoxide, such as lithium aluminum hydride (LiAlH₄) or another suitable hydride source. The choice of reagent is critical for regioselectivity.
-
Stir the reaction at an appropriate temperature (ranging from 0°C to reflux, depending on the reagent) until the reaction is complete.
-
Work-up: Carefully quench the reaction with water and then a dilute acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Table 2: Summary of Reagents and Conditions for Route 2
| Step | Starting Material | Key Reagents | Solvent | Key Conditions | Product |
| 1 | 4-Bromo-1-indanone | Sodium borohydride, p-toluenesulfonic acid | Ethanol, Toluene | 0°C to RT, Reflux | 4-Bromo-1H-indene |
| 2 | 4-Bromo-1H-indene | m-CPBA | Dichloromethane | 0°C to room temp. | 4-bromo-1a,6b-dihydro-1H-indeno[1,2-b]oxirene |
| 3 | 4-bromo-1a,6b-dihydro-1H-indeno[1,2-b]oxirene | Lithium aluminum hydride | Tetrahydrofuran | 0°C to room temp. | This compound |
digraph "Synthetic_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];start [label="4-Bromo-1-indanone"]; step1 [label="4-Bromo-1H-indene"]; step2 [label="4-bromo-1a,6b-dihydro-1H-\nindeno[1,2-b]oxirene"]; end_product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1 [label="Reduction/\nDehydration"]; step1 -> step2 [label="Epoxidation"]; step2 -> end_product [label="Ring-Opening"]; }
Caption: Synthetic pathway from 4-bromo-1-indanone via an indene intermediate.
Comparative Analysis of Synthetic Routes
Both synthetic pathways offer viable means to produce this compound.
-
Route 1 is conceptually more direct if a reliable method for the conversion of the 1-indanone to the 2-indanone is available. The final reduction step is typically high-yielding and straightforward. However, the synthesis of the 4-bromo-2-indanone intermediate may pose challenges and require multiple steps, potentially lowering the overall yield.
-
Route 2 involves more steps but utilizes well-established and generally high-yielding reactions such as epoxidation and epoxide ring-opening. This route also presents an opportunity for asymmetric synthesis by employing chiral epoxidizing agents or catalysts, which could be advantageous for the synthesis of enantiomerically pure target molecules. The regioselectivity of the epoxide ring-opening is a critical factor that needs to be carefully controlled.
Conclusion
The synthesis of this compound can be approached from different starting materials, with the two primary routes originating from 4-bromo-1-indanone. The choice of the optimal synthetic strategy will depend on the availability of starting materials, the desired scale of the synthesis, and the stereochemical requirements of the final product. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to make informed decisions and successfully synthesize this important chemical intermediate.
References
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- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-2,3-dihydro-1H-inden-2-one. Retrieved from [Link]
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LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
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Crystal structure of 4-bromo-2,3-dihydro-1H-inden-2-ol
An In-Depth Technical Guide to the Crystal Structure of 4-bromo-2,3-dihydro-1H-inden-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indane scaffold is a privileged structural motif in medicinal chemistry, and its halogenated derivatives are of significant interest for modulating pharmacological activity. This guide provides a comprehensive technical overview of this compound, a representative bromo-indenol derivative. We will explore its synthesis, spectroscopic characterization, and a detailed analysis of its anticipated crystal structure. The discussion emphasizes the critical role of intermolecular forces, such as hydrogen and halogen bonding, in defining the solid-state architecture. These structural insights are crucial for professionals in drug design, where understanding molecular conformation and crystal packing can inform the development of novel therapeutics with enhanced efficacy and bioavailability.
Introduction: The Significance of Brominated Scaffolds
The introduction of halogen atoms, particularly bromine, into organic molecules is a well-established strategy in drug design.[1] Bromination can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The bromine atom, with its unique size and polarizability, can participate in potent non-covalent interactions known as halogen bonds, which are increasingly recognized for their importance in molecular recognition at protein active sites.[1]
The 2,3-dihydro-1H-indene (indane) core is found in numerous bioactive compounds. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups. This guide focuses on this compound, a molecule that combines the indane scaffold with a bromine substituent on the aromatic ring and a hydroxyl group on the five-membered ring. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior in both material and biological systems.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the reduction of its corresponding ketone precursor, 4-bromo-2,3-dihydro-1H-inden-2-one. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents to ensure selectivity.
Experimental Protocol: Synthesis via Ketone Reduction
-
Dissolution: 4-bromo-2,3-dihydro-1H-inden-2-one (1.0 eq) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: The solution is cooled to 0 °C in an ice bath to control the reaction exothermicity.
-
Reduction: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of deionized water, followed by 1M hydrochloric acid until the solution is neutral to slightly acidic.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray crystallography is essential for structure elucidation.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexane and ethyl acetate).
-
Slow Cooling: The solution is allowed to cool slowly to room temperature, undisturbed.
-
Vapor Diffusion: Alternatively, a saturated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small vial, which is then placed inside a larger, sealed jar containing a less volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested for analysis.
Spectroscopic and Analytical Profile
Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using standard analytical techniques.
| Property | Data |
| Molecular Formula | C₉H₉BrO[3] |
| Molecular Weight | 213.07 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (Expected) | Signals corresponding to aromatic, benzylic, methine, and hydroxyl protons. |
| ¹³C NMR (Expected) | Resonances for aromatic carbons (one C-Br), benzylic carbons, and the carbinol carbon (C-OH). |
| IR (cm⁻¹) (Expected) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).[4] |
Crystal Structure and Intermolecular Interactions
Anticipated Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules crystallizing as a racemate or pure enantiomer, respectively) |
| Z | 4 |
| Key Interactions | Hydrogen Bonding, Halogen Bonding, π–π Stacking |
Molecular Geometry
The 2,3-dihydro-1H-indene ring system is expected to be nearly planar, with a slight twist or envelope conformation in the five-membered ring to accommodate the sp³-hybridized carbons.[5] The bromine atom will be coplanar with the benzene ring, while the hydroxyl group will adopt a pseudo-equatorial or pseudo-axial position on the five-membered ring.
Supramolecular Assembly: The Role of Non-covalent Interactions
The crystal packing will be dominated by a network of intermolecular forces that dictate the overall architecture.
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds, linking adjacent molecules into chains or dimers. This is often the primary organizing force in the crystal lattice of hydroxyl-containing compounds.
-
π–π Stacking: The electron-rich aromatic rings are prone to π–π stacking interactions. These interactions, where the planes of the benzene rings of adjacent molecules align, will likely contribute to the formation of columnar stacks within the crystal structure.[5]
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor. It may form C-Br···O interactions with the hydroxyl group of a neighboring molecule or potentially C-Br···π interactions with an adjacent aromatic ring. This type of interaction is crucial for fine-tuning the crystal packing and is a key feature in the rational design of crystalline materials.
Visualization of Predicted Intermolecular Interactions
The following diagram illustrates the key non-covalent interactions that are expected to govern the crystal packing of this compound.
Caption: Predicted intermolecular interactions in the crystal lattice.
Implications for Drug Development
The structural features of this compound have direct relevance to its potential as a drug candidate or scaffold.
-
Target Binding: The defined three-dimensional shape, combined with the hydrogen-bonding hydroxyl group and the halogen-bonding bromine atom, provides multiple points of interaction for binding to protein targets. For instance, derivatives of 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one are being investigated as kinase inhibitors, where hydrogen bonding to the kinase hinge region is a critical design feature.[5]
-
Pharmacokinetics: The introduction of bromine increases the molecule's molecular weight and lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can enhance membrane permeability and sometimes prolong the duration of action.[1]
-
Therapeutic Applications: Brominated compounds have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial effects.[2] The bromo-indenol scaffold could serve as a starting point for developing new agents in these therapeutic areas.
Conclusion
This guide has provided a detailed technical framework for understanding the synthesis, characterization, and crystal structure of this compound. The analysis underscores the synergistic interplay of hydrogen bonding, π–π stacking, and halogen bonding in defining its solid-state architecture. For researchers in drug development, a thorough grasp of these structural principles is indispensable. It enables the rational design of new chemical entities with optimized binding affinities and improved pharmacokinetic properties, ultimately accelerating the journey from molecular concept to clinical candidate.
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An In-depth Technical Guide to 4-bromo-2,3-dihydro-1H-inden-2-ol
This guide provides a comprehensive technical overview of 4-bromo-2,3-dihydro-1H-inden-2-ol, a brominated derivative of indanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's fundamental physicochemical properties, with a primary focus on its molecular weight, and extends to its synthesis, characterization, and safe handling.
Core Molecular Attributes
This compound is a significant chemical intermediate, belonging to the indanol class of compounds. Its structure, featuring a bicyclic indane framework substituted with a bromine atom and a hydroxyl group, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] The precise positioning of the bromo and hydroxyl functionalities is critical to its reactivity and utility.
Molecular Structure and Formula
The definitive structure of the compound is the indane skeleton with a bromine atom at the 4th position of the aromatic ring and a hydroxyl group at the 2nd position of the dihydroindene ring.
Molecular Structure Visualization
Caption: Chemical structure of this compound.
-
Molecular Formula: C₉H₉BrO
It is crucial to distinguish this compound from its isomers, which possess the same molecular formula but differ in the arrangement of atoms. Key isomers include:
-
4-bromo-2,3-dihydro-1H-inden-1-ol: The hydroxyl group is at position 1.[3][4][5][6]
-
5-bromo-2,3-dihydro-1H-inden-2-ol: The bromine atom is at position 5.
-
6-bromo-2,3-dihydro-1H-inden-2-ol: The bromine atom is at position 6.
Another related compound, often encountered in similar synthetic pathways, is 4-bromo-2,3-dihydro-1H-inden-2-one , which has a molecular formula of C₉H₇BrO and a different molecular weight.[7][8]
Molecular Weight Calculation
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions and for analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.
The molecular formula C₉H₉BrO breaks down as follows:
-
Carbon (C): 9 atoms
-
Hydrogen (H): 9 atoms
-
Bromine (Br): 1 atom
-
Oxygen (O): 1 atom
Using the standard atomic weights:
-
C: ~12.011 amu
-
H: ~1.008 amu
-
Br: ~79.904 amu
-
O: ~16.000 amu
The calculation is as follows: (9 × 12.011) + (9 × 1.008) + (1 × 79.904) + (1 × 16.000) = 213.071 g/mol
This calculated value is consistent with the molecular weight reported for its isomer, 4-bromo-2,3-dihydro-1H-inden-1-ol, which is approximately 213.07 g/mol .[4][6]
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | - |
| Molecular Weight | 213.071 g/mol | Calculated |
| CAS Number | 125141-73-3 | [9] |
| Isomeric Form | 4-bromo-2,3-dihydro-1H-inden-1-ol | [3][4] |
| Related Ketone | 4-bromo-2,3-dihydro-1H-inden-2-one | [7][8] |
Synthesis and Manufacturing
The synthesis of indanol derivatives can be achieved through various established organic chemistry methodologies. For this compound, a common strategy involves the reduction of the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one.
A Representative Synthetic Pathway
A plausible and widely used method for this transformation is the reduction of the carbonyl group using a metal hydride reducing agent.
Synthetic Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2,3-dihydro-1H-inden-2-one in a suitable solvent such as ethanol or methanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This is to control the exothermic nature of the reduction reaction.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the aromatic ring or the bromine substituent.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.[1]
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.[2][10]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the benzylic protons, and the proton on the carbon bearing the hydroxyl group. The ¹³C NMR will confirm the presence of nine distinct carbon environments.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule.[10] In the mass spectrum, the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity peaks for M⁺ and M+2) would be expected.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.[1] A suitable column and mobile phase can separate the product from any unreacted starting material or byproducts.
-
Gas Chromatography (GC): GC can also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.[1]
Analytical Workflow Diagram
Caption: A standard analytical workflow for the characterization of the final product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable chemical intermediate with a molecular weight of approximately 213.071 g/mol . A clear understanding of its structure, properties, and synthesis is paramount for its effective use in research and development. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers working with this and related indanol derivatives. Adherence to rigorous analytical characterization and safety protocols will ensure the successful and safe application of this versatile compound.
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Solubility of 4-bromo-2,3-dihydro-1H-inden-2-ol in organic solvents
An In-depth Technical Guide to the Solubility of 4-bromo-2,3-dihydro-1H-inden-2-ol in Organic Solvents
Introduction
This compound is a halogenated indanol derivative. As a functionalized bicyclic structure, it serves as a valuable synthetic intermediate in medicinal chemistry and materials science. The successful application of such compounds in any experimental or manufacturing process is fundamentally governed by their behavior in solution. Solubility, a critical physicochemical parameter, dictates everything from reaction kinetics and purification efficiency to the feasibility of formulation and bioavailability in drug development contexts.
This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, we will first establish a robust theoretical framework to predict its solubility based on its structural characteristics. This is followed by a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility in a range of common organic solvents.
Section 1: Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound possesses several key features that dictate its interaction with various solvents:
-
Aromatic System: The benzene ring provides a nonpolar, hydrophobic region, suggesting affinity for solvents with similar characteristics.
-
Hydroxyl Group (-OH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver for solubility in polar protic solvents.
-
Bromine Atom (-Br): The bromine atom adds to the molecular weight and polarizability of the molecule but is only weakly polar.
-
Indane Core: The fused aliphatic-aromatic ring system creates a rigid, largely hydrophobic backbone.
Based on these features, this compound can be classified as a moderately polar molecule. Its solubility will be a balance between the polar hydroxyl group and the larger, nonpolar bromo-indane framework.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | J&K Scientific[1] |
| Molecular Weight | 213.07 g/mol | PubChem[2] |
| CAS Number | 125141-73-3 | J&K Scientific[1] |
| Predicted XLogP3 | 2.0 | Echemi (for isomer)[3] |
| Polar Surface Area (PSA) | 20.2 Ų | PubChem (for isomer)[2] |
Note: Some properties are derived from isomeric or closely related structures due to limited data on the specific target compound.
Section 2: Theoretical Principles of Solubility
The guiding principle for predicting solubility is the adage "like dissolves like."[4][5] This means that substances with similar intermolecular forces and polarity tend to be miscible. The primary forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can engage in hydrogen bonding.[6] We predict strong interactions between the hydroxyl group of this compound and these solvents, leading to high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments but lack O-H bonds, so they cannot donate hydrogen bonds.[6] They can, however, accept hydrogen bonds from the solute's -OH group. This should result in moderate to high solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[6] The polar hydroxyl group of the solute will hinder its dissolution in these solvents, likely resulting in low solubility.
Caption: Isothermal shake-flask solubility workflow.
4.3 Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium. Record the exact mass if performing a mass balance check. [7]2. Solvent Addition: Accurately add a known volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (a 24-hour period is a good starting point, with a 48-hour sample taken to confirm stability).
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid. [7]5. Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any remaining solid particles. [8]6. Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
Section 5: Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related bromo-aromatic compounds suggest appropriate caution. [9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors. [3]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [9]Avoid creating dust.
-
Solvents: Be aware of the specific hazards (flammability, toxicity) associated with each organic solvent used.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
This guide establishes that this compound is a moderately polar compound with a solubility profile dominated by its hydrogen-bonding hydroxyl group. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic and moderately polar solvents like DMSO and DCM, and poorly soluble in nonpolar solvents such as hexane. The provided experimental protocol offers a robust and reliable method for researchers to quantitatively determine these solubility values, enabling the optimization of synthetic, purification, and formulation processes in their research and development endeavors.
References
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A Comprehensive Technical Guide to the Safe Handling of 4-bromo-2,3-dihydro-1H-inden-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 4-bromo-2,3-dihydro-1H-inden-2-ol (CAS No. 125141-73-3). As a Senior Application Scientist, the following content synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple recitation of safety data sheet information, delving into the causality behind handling procedures and establishing self-validating protocols for risk mitigation.
Compound Identification and Hazard Profile
This compound is a halogenated organic compound with a molecular structure that necessitates careful handling. While comprehensive toxicological data for this specific isomer is not fully available, the existing safety data sheets and the known hazards of analogous bromo-indanol derivatives provide a clear directive for cautious manipulation.[1]
The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Data synthesized from the Key Organics Safety Data Sheet.[1]
The "Warning" signal word associated with these classifications underscores the potential for significant harm upon exposure.[1] It is crucial to recognize that the absence of data for chronic effects, such as carcinogenicity or reproductive toxicity, does not imply an absence of risk.[1] Therefore, a conservative approach, treating the compound as potentially hazardous in these respects, is scientifically prudent.
Exposure Control and Personal Protective Equipment (PPE)
The principle of minimizing exposure is paramount. The following engineering controls and PPE are mandatory when handling this compound.
Engineering Controls
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood.[1] The fume hood provides critical protection against the inhalation of potentially harmful aerosols or vapors. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for preventing dermal, ocular, and respiratory exposure.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any signs of degradation or puncture before each use. Double-gloving is recommended for extended procedures or when handling larger quantities. Promptly remove and dispose of contaminated gloves, washing hands thoroughly afterward.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against accidental splashes. For procedures with a heightened risk of splashing, such as reactions under pressure or vigorous stirring, the use of a full-face shield in conjunction with goggles is advised.[1] |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept fully fastened. Ensure that street clothes are fully covered. For larger scale operations, a chemical-resistant apron may be necessary.[1] |
| Respiratory Protection | Not generally required if handled in a fume hood | In the event of a fume hood failure or a significant spill, a NIOSH-approved respirator with an organic vapor cartridge should be used by emergency response personnel. |
The following diagram illustrates the mandatory PPE workflow for handling this compound.
Caption: Mandatory PPE Workflow for Handling this compound.
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical to mitigating harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Spill Response
A chemical spill of this compound requires a calm and methodical response.
Caption: Emergency Spill Response Workflow.
For small spills, use an inert absorbent material to contain the substance. Place the absorbed material into a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.
Safe Handling
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust. When preparing solutions, add the solid to the solvent slowly.
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Storage Conditions
-
Container: Keep the container tightly closed when not in use.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
Stability and Reactivity
This compound is stable under normal laboratory conditions. However, it is important to be aware of potential incompatibilities.
-
Conditions to Avoid: Excess heat and exposure to incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.
Disposal Considerations
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
References
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
HazMat Tool. Emergency Response Guide No. 160 for HALOGENATED SOLVENTS. [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
Sources
An In-Depth Technical Guide to 4-Bromo-2,3-dihydro-1H-inden-2-ol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-bromo-2,3-dihydro-1H-inden-2-ol, a halogenated derivative of the indanol scaffold. While direct literature on the discovery and history of this specific molecule is sparse, this document consolidates information on its logical synthesis, key chemical properties, and the broader context of indanol derivatives in medicinal chemistry. The indane framework is a recognized "privileged" structure in drug discovery, and its derivatives have been explored for a range of therapeutic applications, including as α-glucosidase inhibitors and antiviral agents.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of this and related compounds.
Introduction: The Indanol Scaffold in Medicinal Chemistry
The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a foundational scaffold in the design of pharmacologically active molecules. Its rigid, three-dimensional structure provides a well-defined orientation for functional groups to interact with biological targets. The hydroxylated form, indanol, and its derivatives have garnered significant attention from medicinal chemists due to their versatile potential for functionalization and their presence in numerous bioactive compounds.[3]
Indanol derivatives have been investigated for a wide array of therapeutic applications, demonstrating the scaffold's value in developing novel drug candidates.[3] The introduction of a bromine atom, as in this compound, offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound and its immediate precursor, 4-bromo-2,3-dihydro-1H-inden-2-one, is presented below.
| Property | This compound | 4-Bromo-2,3-dihydro-1H-inden-2-one |
| CAS Number | 125141-73-3 | 846032-36-8 |
| Molecular Formula | C₉H₉BrO | C₉H₇BrO |
| Molecular Weight | 213.07 g/mol | 211.05 g/mol |
| Appearance | Solid (predicted) | Solid (predicted) |
| Boiling Point | 312°C (Predicted) | 312°C (Predicted) |
| Density | 1.6±0.1 g/cm³ (Predicted) | 1.6±0.1 g/cm³ (Predicted) |
Note: Some physical properties are predicted due to the limited availability of experimentally determined data in public literature.
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the reduction of its corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one. This transformation is a cornerstone of organic synthesis, with sodium borohydride (NaBH₄) being a commonly employed reagent due to its selectivity, mild reaction conditions, and operational simplicity.
Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from a suitable precursor to form the indanone ring, followed by the reduction of the ketone.
Caption: General synthetic pathway to this compound.
Experimental Protocol: A Representative Procedure
The following protocol is a representative example for the reduction of 4-bromo-2,3-dihydro-1H-inden-2-one, based on established methodologies for similar substrates.[3]
Materials:
-
4-Bromo-2,3-dihydro-1H-inden-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,3-dihydro-1H-inden-2-one (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at room temperature.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and saturated aqueous sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.
Rationale for Experimental Choices
-
Solvent System: A mixture of methanol and dichloromethane is often used to ensure the solubility of both the starting ketone and the sodium borohydride. Methanol also serves as a proton source for the workup.
-
Temperature Control: The initial cooling to 0°C helps to control the exothermic nature of the reduction and minimize potential side reactions.
-
Stoichiometry of NaBH₄: A slight excess of sodium borohydride is used to ensure complete conversion of the starting material.
-
Workup Procedure: The aqueous workup is essential to quench any unreacted NaBH₄ and to separate the product from inorganic byproducts. The use of a mild base like sodium bicarbonate in the wash step helps to neutralize any acidic impurities.
Characterization of this compound
Thorough characterization of the synthesized product is crucial to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by identifying the chemical shifts, coupling constants, and integration of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the presence of the characteristic hydroxyl (-OH) stretch, confirming the reduction of the ketone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Melting Point: The melting point of the purified solid can be used as an indicator of purity.
Applications in Drug Discovery and Development
The indanol scaffold is a key component in a variety of biologically active compounds. While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a versatile intermediate in the synthesis of novel therapeutic agents.
Potential as a Building Block for Bioactive Molecules
The presence of both a hydroxyl group and a bromine atom makes this compound a valuable building block for creating a diverse range of derivatives. The hydroxyl group can be further functionalized through esterification, etherification, or conversion to other leaving groups. The bromine atom on the aromatic ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Caption: Potential synthetic diversifications of this compound.
Analogues in Development
Research on related indanol derivatives has shown promise in various therapeutic areas. For instance, cis-1-amino-2-indanol derivatives have been synthesized and evaluated as α-glucosidase inhibitors, which are relevant for the treatment of type 2 diabetes.[1] Additionally, other indanol-based compounds have been investigated for their antiviral properties, including activity against Hepatitis B virus.[2] These examples highlight the potential of the indanol scaffold to generate molecules with significant biological activity.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. Its synthesis is straightforward via the reduction of the corresponding 2-indanone, a method that is both efficient and scalable. The true potential of this molecule lies in its utility as a versatile building block for the synthesis of more complex molecules for drug discovery. The presence of two distinct functional handles allows for a wide range of chemical modifications, enabling the generation of diverse libraries of compounds for biological screening. As the importance of privileged scaffolds like the indane ring system continues to be recognized in medicinal chemistry, it is anticipated that derivatives of this compound will find applications in the development of novel therapeutics.
References
-
Nugent, T.C., & Shitole, N.N. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. Organics, 5(3), 231-245. [Link]
-
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2026). PubMed Central. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 2134–2173. [Link]
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1235–1239. [Link]
-
Synthesis and biological evaluation of novel homochiral carbocyclic nucleosides from 1-amino-2-indanols. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6141–6144. [Link]
Sources
Methodological & Application
The Strategic Utility of 4-bromo-2,3-dihydro-1H-inden-2-ol in Modern Organic Synthesis
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. 4-bromo-2,3-dihydro-1H-inden-2-ol, a functionalized indane derivative, has emerged as a valuable and versatile building block, particularly in the realms of medicinal chemistry and materials science. Its rigid bicyclic core, coupled with the strategic placement of a hydroxyl group and a bromine atom, offers a rich platform for a diverse array of chemical transformations. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the hydroxyl moiety provides a site for further functionalization or can influence the stereochemical outcome of reactions. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for its effective utilization in research and development.
Synthesis of this compound: A Practical Protocol
The most direct and efficient route to this compound involves the reduction of its corresponding ketone precursor, 4-bromo-2,3-dihydro-1H-inden-2-one. This transformation is typically achieved with high fidelity using standard reducing agents.
Protocol 1: Synthesis via Ketone Reduction
This protocol details the reduction of 4-bromo-2,3-dihydro-1H-inden-2-one using sodium borohydride, a mild and selective reducing agent.[1][2][3][4][5]
Materials:
-
4-bromo-2,3-dihydro-1H-inden-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-bromo-2,3-dihydro-1H-inden-2-one (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure alcohol.
Causality Behind Experimental Choices:
-
Sodium Borohydride: Chosen for its mildness and selectivity for ketones and aldehydes, minimizing the risk of over-reduction or side reactions.[1][2][3][4][5]
-
Methanol as Solvent: Provides good solubility for both the ketone and the borohydride reagent.
-
Low Temperature: The reaction is performed at low temperature to control the rate of reduction and enhance selectivity.
-
Aqueous Workup: The use of ammonium chloride quenches any unreacted borohydride and facilitates the separation of the organic product from inorganic byproducts.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of biaryl systems, arylamines, and alkynylarenes, which are common motifs in pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The following protocol is adapted from a highly efficient ligand-free system developed for a structurally similar 4-bromo-indanone derivative and is expected to be effective for this compound.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (1.0 eq)
-
Polyethylene glycol 400 (PEG-400)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound, the desired arylboronic acid, potassium carbonate, tetrabutylammonium bromide, and palladium(II) acetate.
-
Solvent Addition: Add PEG-400 as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction can be performed under an air atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typically, the reaction is complete within 1-2 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Expert Insights:
-
Ligand-Free System: The use of a PEG-400/TBAB system can facilitate a highly efficient ligand-free Suzuki coupling, which simplifies the reaction setup and purification.[6]
-
Catalyst Loading: The catalyst loading can be remarkably low (down to 0.005 mol% in some cases), making the process economically and environmentally attractive.[6]
-
Substrate Scope: This method is expected to be tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents.[6]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-phenyl-2,3-dihydro-1H-inden-2-ol | >90 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-ol | >90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-inden-2-ol | >85 |
Yields are estimated based on reactions with a similar 4-bromo-indanone substrate.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and the desired amine.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4-Bromo-2,3-Dihydro-1H-Indene-2-Carboxylic Acid [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Suzuki Coupling Reactions with 4-bromo-2,3-dihydro-1H-inden-2-ol
Introduction: The Strategic Importance of the Indanol Scaffold in Medicinal Chemistry
The 2,3-dihydro-1H-inden-2-ol (indanol) framework is a privileged structural motif frequently encountered in pharmacologically active compounds.[1][2][3] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for designing molecules that interact with specific biological targets. Notably, derivatives of indanol have demonstrated a wide spectrum of biological activities, including antiviral (as intermediates for HIV protease inhibitors like Indinavir), anti-inflammatory, and CNS depressant effects.[1][4] The ability to introduce diverse substituents onto the indanol core is therefore of paramount importance in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[5][6][7] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, readily available starting materials, and generally high yields.[8] This application note provides a detailed guide to the Suzuki coupling of 4-bromo-2,3-dihydro-1H-inden-2-ol, a key intermediate for accessing novel 4-aryl indanol derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss critical parameters for successful execution.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][9] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate.[9] The reactivity of the aryl halide is crucial here, with bromides generally offering a good balance of reactivity and stability.[5]
-
Transmetalation: This is the step where the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8][10][11][12] The halide or other ligand on the palladium is displaced by the aryl group from the boronate.
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex (the indanol moiety and the newly transferred aryl group) couple and are eliminated from the metal center. This forms the desired carbon-carbon bond of the 4-aryl-2,3-dihydro-1H-inden-2-ol product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mt.com [mt.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed Heck Coupling of 4-bromo-2,3-dihydro-1H-inden-2-ol with Alkenes
Introduction: Expanding the Synthetic Utility of the Indene Scaffold
The 2,3-dihydro-1H-inden-2-ol core is a valuable structural motif found in various biologically active molecules and serves as a versatile precursor in medicinal chemistry and materials science. The ability to functionalize this scaffold at the 4-position via carbon-carbon bond formation opens up a vast chemical space for derivatization. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and reliable method for the coupling of aryl halides with alkenes.[1][2] This application note provides a detailed protocol and technical guidance for the palladium-catalyzed Heck coupling of 4-bromo-2,3-dihydro-1H-inden-2-ol with various alkenes, enabling the synthesis of a diverse library of 4-alkenyl-2,3-dihydro-1H-inden-2-ol derivatives.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for the chosen experimental conditions, ensuring both successful execution and a deeper understanding of the reaction.
Scientific Foundation: The Mizoroki-Heck Catalytic Cycle
The Heck reaction proceeds via a palladium(0)/palladium(II) catalytic cycle.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][3]
-
Alkene Coordination and Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, which typically proceeds in a syn fashion.[2]
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product.[2][3] This step dictates the regioselectivity and stereoselectivity of the final product.
-
Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated H-Br and completes the catalytic cycle.[1]
Figure 1: A simplified representation of the Heck catalytic cycle.
Experimental Protocol: Heck Coupling with Styrene
This section details a robust, field-proven protocol for the coupling of this compound with styrene as a model alkene.
Materials and Reagents
-
This compound
-
Styrene (freshly distilled or passed through a short column of basic alumina to remove inhibitors)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 2: Step-by-step experimental workflow for the Heck coupling reaction.
Step-by-Step Guide:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Rationale: Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1] Tri(o-tolyl)phosphine is an electron-rich, bulky phosphine ligand that promotes oxidative addition and stabilizes the palladium catalyst. Potassium carbonate is an effective inorganic base for this transformation.[4]
-
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Rationale: The active Pd(0) catalyst can be sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for reproducible results.
-
-
Solvent and Alkene Addition: Through the septum, add anhydrous DMF (5 mL) followed by styrene (1.5 mmol, 1.5 equiv) via syringe.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.[4] A slight excess of the alkene is used to ensure complete consumption of the limiting aryl bromide.
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Rationale: Heck couplings with aryl bromides often require elevated temperatures to proceed at a reasonable rate.[5]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromo-indenol is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification (Initial): Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Final): Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-styryl-2,3-dihydro-1H-inden-2-ol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The coupling typically results in the formation of the trans-alkene isomer.[4]
Scope and Optimization Parameters
The versatility of the Heck reaction allows for the coupling of this compound with a range of alkenes. The following table summarizes expected outcomes and key optimization parameters.
| Alkene Type | Example | Expected Reactivity | Key Considerations |
| Electron-Deficient | Methyl Acrylate | High | Generally provides high yields and excellent trans-selectivity. Reactions are often faster.[2] |
| Styrenes | Styrene, 4-methoxystyrene | Good to High | Well-tolerated. Electronic properties of the styrene can influence reaction rates. |
| Unactivated Terminal | 1-Octene | Moderate | May require higher catalyst loading or more specialized ligands (e.g., N-heterocyclic carbenes) to minimize side reactions like alkene isomerization.[6] |
| Allylic Alcohols | Allyl alcohol | Moderate to Good | Can lead to the formation of a ketone product after coupling and isomerization.[7] |
Troubleshooting and Advanced Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or employing a more active catalyst system, such as one based on N-heterocyclic carbene (NHC) ligands.[5]
-
Catalyst Decomposition: The formation of palladium black is indicative of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) for stabilization.
-
Substrate Compatibility: The free hydroxyl group in this compound is generally well-tolerated under these conditions. However, for highly sensitive downstream applications, protection of the alcohol (e.g., as a silyl ether) may be considered, though it is typically not necessary.
Conclusion
The Mizoroki-Heck reaction is an exceptionally effective method for the C4-alkenylation of this compound. By following the detailed protocol and considering the scientific principles outlined in this guide, researchers can reliably synthesize a wide array of novel indenol derivatives. The ability to fine-tune the reaction by modifying the catalyst, ligands, base, and solvent makes it a highly adaptable tool for complex molecule synthesis in drug discovery and materials science.
References
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2019). Trends in Chemistry. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Heck Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
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Mechanism of the palladium-catalyzed Heck reaction. (n.d.). ResearchGate. [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Heck Coupling. (2016). Synthetic Methods in Drug Discovery. [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2018). ResearchGate. [Link]
-
Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules. [Link]
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Application Notes and Protocols: Synthesis of Indeno-fused Heterocycles from 4-bromo-2,3-dihydro-1H-inden-2-ol
Introduction
Indeno-fused heterocycles are a prominent class of compounds in medicinal chemistry and materials science, forming the core scaffold of numerous biologically active molecules and functional organic materials.[1][2][3][4] Their rigid, planar structure and diverse substitution patterns allow for fine-tuning of their pharmacological and physicochemical properties. This has led to their investigation in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][5][6][7] Specifically, derivatives such as indeno[1,2-b]pyrroles, indeno[1,2-c]pyrazoles, and indeno[1,2-b]indoles have demonstrated significant potential as inhibitors of various protein kinases and other biological targets.[5][7][8][9]
The starting material, 4-bromo-2,3-dihydro-1H-inden-2-ol, represents a versatile and strategically functionalized building block for the synthesis of these valuable heterocyclic systems. The presence of the bromine atom on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, while the secondary alcohol in the five-membered ring offers a site for various transformations, including oxidation and cyclization reactions. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of diverse indeno-fused heterocycles from this key precursor.
Strategic Approaches to Synthesis
The conversion of this compound into various indeno-fused heterocycles hinges on a few key transformations. The general synthetic workflow involves the initial oxidation of the alcohol to the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one. This ketone then serves as a common intermediate for subsequent palladium-catalyzed cross-coupling reactions and cyclization strategies to construct the desired heterocyclic ring.
Key Synthetic Transformations:
-
Oxidation of the Alcohol: The initial and crucial step is the oxidation of the secondary alcohol of this compound to the corresponding ketone. This transformation is typically achieved using mild oxidizing agents to avoid over-oxidation or side reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the indenone core is strategically positioned for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing carbon-carbon and carbon-nitrogen bonds, which are fundamental for building the heterocyclic framework.[10][11][12][13][14] Key examples include:
-
Cyclization Reactions: The final step in the synthesis of the fused heterocycle involves a cyclization reaction. The nature of this reaction depends on the specific heterocycle being targeted and the functional groups introduced in the preceding steps.
Below is a visual representation of the general synthetic strategy.
Caption: General synthetic workflow.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key transformations involved in the synthesis of indeno-fused heterocycles from this compound.
Protocol 1: Oxidation of this compound to 4-bromo-2,3-dihydro-1H-inden-2-one
This protocol describes a mild and efficient oxidation of the starting material to the key ketone intermediate.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Dichloromethane (DCM), anhydrous
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Rotary evaporator
-
Glass funnel
-
Filter paper
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), filter the reaction mixture through a pad of diatomaceous earth (Celite®).
-
Wash the filter cake with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-2,3-dihydro-1H-inden-2-one.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Protocol 2: Suzuki-Miyaura Coupling of 4-bromo-2,3-dihydro-1H-inden-2-one
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl substituent at the 4-position.[15][16][17][18][19]
Materials:
-
4-bromo-2,3-dihydro-1H-inden-2-one
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk flask or sealed tube, combine 4-bromo-2,3-dihydro-1H-inden-2-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling reaction.
Protocol 3: Buchwald-Hartwig Amination of 4-bromo-2,3-dihydro-1H-inden-2-one
This protocol provides a general method for the palladium-catalyzed amination to introduce a nitrogen-based substituent at the 4-position.[20][21][22][23]
Materials:
-
4-bromo-2,3-dihydro-1H-inden-2-one
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle or oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-bromo-2,3-dihydro-1H-inden-2-one (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.015 eq), and Xantphos (0.03 eq) to a Schlenk flask or sealed tube.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of an Indeno[1,2-c]pyrazole Derivative
This protocol illustrates a representative cyclization reaction to form an indeno[1,2-c]pyrazole, a class of compounds with recognized biological activities.[5][6][9][24][25]
Materials:
-
4-aryl-2,3-dihydro-1H-inden-2-one (from Protocol 2)
-
Hydrazine hydrate or a substituted hydrazine (1.1 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of the 4-aryl-2,3-dihydro-1H-inden-2-one (1.0 eq) in ethanol, add hydrazine hydrate or a substituted hydrazine (1.1 eq) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation: Summary of Synthetic Strategies and Target Heterocycles
| Starting Material | Key Reagents | Reaction Type | Target Heterocycle |
| 4-bromo-inden-2-one | Arylboronic acid, Pd catalyst | Suzuki Coupling, Cyclization | Indeno[1,2-c]pyrazole |
| 4-bromo-inden-2-one | Amine, Pd catalyst | Buchwald-Hartwig Amination, Cyclization | Indeno[1,2-b]pyrrole |
| 4-bromo-inden-2-one | 2-aminothiophenol, base | Condensation, Cyclization | Indeno[1,2-b]thiophene |
| 4-bromo-inden-2-one | 2-aminophenol, acid catalyst | Condensation, Cyclization | Indeno[1,2-b]furan |
| 4-bromo-inden-2-one | Phenylhydrazine, acid catalyst | Fischer Indole Synthesis | Indeno[1,2-b]indole |
Conclusion
The synthetic pathways outlined in these application notes demonstrate the utility of this compound as a versatile precursor for the synthesis of a diverse range of indeno-fused heterocycles. The combination of oxidation, palladium-catalyzed cross-coupling, and cyclization reactions provides a robust and flexible platform for the generation of molecular libraries for drug discovery and materials science research. The provided protocols offer a solid foundation for researchers to explore the synthesis of novel and potentially bioactive indeno-fused heterocyclic compounds. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
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A Simple and Efficient Synthesis of Highly Substituted Indeno[1,2-b]pyrrole and Acenaphtho[1,2-b]pyrrole Derivatives by Tandem Three-Component Reactions - NIH. Available at: [Link]
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Cascade process for direct synthesis of indeno[1,2-b]furans and indeno[1,2-b]pyrroles from diketene and ninhydrin - PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of 1, 4-dihydro indeno[1,2-c] pyrazole linked oxindole analogues as potential anticancer agents targeting tubulin and inducing p53 dependent apoptosis - PubMed. Available at: [Link]
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Construction of indeno[1,2-b]pyrroles via chemoselective N-acylation/cyclization/Wittig reaction sequence - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of indeno[1,2‐b]pyrrole derivatives 2. - ResearchGate. Available at: [Link]
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Cascade process for direct synthesis of indeno[1,2-b]furans and indeno[1,2-b]pyrroles from diketene and ninhydrin - Semantic Scholar. Available at: [Link]
-
Synthesis, biological evaluation and molecular docking studies of indeno [1, 2-c] pyrazol derivatives as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2) - PubMed. Available at: [Link]
-
A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC. Available at: [Link]
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Palladium-catalyzed method for heterocycle synthesis - UCI Department of Chemistry. Available at: [Link]
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Synthesis of indeno[1,2‐c]pyrazole derivatives as EGFR inhibitors. - ResearchGate. Available at: [Link]
-
Synthesis of 4H‐indeno[1,2‐b]thiophene 201.84 - ResearchGate. Available at: [Link]
-
A New Method for the Synthesis of Substituted Indeno[1,2-b]thiophene with Subsequent Ring Expansion to Form Substituted Thieno[3,2-c]quinoline. - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of some new indeno-indoles - ResearchGate. Available at: [Link]
-
The chemistry of indenothiopenes. I. 8H-Indeno-[2,1-b]thiopene - ACS Publications. Available at: [Link]
-
Synthesis of indeno[2,1‐b]pyrroles 3.[a,b] | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of the indeno[1,2- b]indole core of janthitrem B - PubMed. Available at: [Link]
-
thiophenes and 8H-Indeno[2,1-b]furans Having Acrylic Acid Unit - ElectronicsAndBooks. Available at: [Link]
-
Synthesis of the indeno[1,2-b]indole core of janthitrem B - RSC Publishing. Available at: [Link]
-
Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors - PubMed. Available at: [Link]
-
Synthesis of fused polycycles by 1,4-palladium migration chemistry - PubMed. Available at: [Link]
-
Role of Heterocycles in Drug Discovery: An Overview - | World Journal of Advanced Research and Reviews. Available at: [Link]
-
ROLE OF HETEROCYCLES IN DRUG DISCOVERY: AN OVERVIEW - Zenodo. Available at: [Link]
-
Palladium-catalyzed carbene/alkyne metathesis with enynones as carbene precursors: synthesis of fused polyheterocycles - PubMed. Available at: [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed. Available at: [Link]
-
Role of Heterocycles in Drug Discovery: An Overview - ResearchGate. Available at: [Link]
-
Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. Available at: [Link]
-
Palladium Catalyzed Synthesis of Heterocycles 9781351242608, 1351242601, 9780815374251 - DOKUMEN.PUB. Available at: [Link]
-
Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery - PubMed. Available at: [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC - NIH. Available at: [Link]
-
Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Heterocycles via Palladium π-Olefin and π-Alkyne Chemistry - ResearchGate. Available at: [Link]
-
4-bromo-2,3-dihydro-1H-inden-2-one - PubChem. Available at: [Link]
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4-bromo-2,3-dihydro-1h-inden-2-one - PubChemLite. Available at: [Link]
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Introduction: The Strategic Importance of Chiral 4-Bromo-indanols in Modern Drug Discovery
An In-Depth Guide to the Stereoselective Synthesis of 4-Bromo-2,3-dihydro-1H-inden-2-ol Derivatives
The 2,3-dihydro-1H-inden-2-ol (indanol) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. The introduction of a bromine atom at the 4-position significantly enhances its synthetic utility, providing a versatile handle for late-stage functionalization through various cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the core, a critical process in optimizing drug candidates for potency, selectivity, and pharmacokinetic properties. The stereochemistry of the hydroxyl group at the 2-position is often crucial for biological activity, making the development of robust stereoselective synthetic methods a high-priority objective for researchers in drug development. The introduction of bromine into a potential drug's structure can offer several advantages, including increased therapeutic activity and beneficial effects on metabolism.[2][3][4]
This guide provides a detailed exploration of two powerful and widely adopted strategies for accessing enantiomerically enriched this compound derivatives: the asymmetric reduction of the parent ketone and the enzymatic kinetic resolution of the racemic alcohol. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and offer insights into the practical considerations for their successful implementation.
Strategy 1: Asymmetric Reduction of 4-Bromo-2,3-dihydro-1H-inden-2-one
The most direct and atom-economical approach to chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. Among the available technologies, Asymmetric Transfer Hydrogenation (ATH) stands out for its operational simplicity, mild reaction conditions, and exceptional levels of enantioselectivity.[5][6]
Causality and Mechanistic Insight: The Power of Noyori-Type Catalysts
The success of ATH is largely attributed to the development of well-defined transition metal catalysts, particularly the ruthenium(II) complexes pioneered by Noyori.[5] These catalysts, such as (R,R)-TsDPEN-Ru, operate through a concerted, outer-sphere mechanism. A formic acid/triethylamine (HCOOH/Et₃N) mixture serves as a convenient and effective hydrogen source. The catalyst forms a ruthenium-hydride species which then delivers the hydride to the carbonyl carbon of the ketone via a six-membered pericyclic transition state. The chiral N-tosylated diamine ligand creates a well-defined chiral environment, effectively differentiating between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.[6][7] The steric and electronic properties of the substrate are critical; indanones are excellent substrates for this transformation.
Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)
This protocol describes the asymmetric reduction of 4-bromo-2,3-dihydro-1H-inden-2-one to yield the corresponding chiral alcohol with high enantiomeric excess.
Materials:
-
(R,R)-TsDPEN Ru(II) catalyst (e.g., (R,R)-Ts-DENEB) (0.5 - 1.0 mol%)
-
Formic acid (HCOOH) (2.5 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromo-2,3-dihydro-1H-inden-2-one (1.0 equiv) and the (R,R)-TsDPEN Ru(II) catalyst (0.01 equiv) in the chosen anhydrous solvent (to a concentration of ~0.1 M).
-
Reagent Addition: In a separate flask, prepare the azeotropic mixture of formic acid (2.5 equiv) and triethylamine (2.5 equiv) by carefully mixing them. Add this mixture to the reaction flask dropwise at room temperature while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (typically 20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed (typically 4-12 hours).
-
Work-up:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the formic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis, comparing the retention times to a racemic standard.
Workflow Visualization: Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation (ATH).
Strategy 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[10] Enzymatic kinetic resolution, particularly using lipases, is highly valued for its superb enantioselectivity, mild reaction conditions, and environmental compatibility.[10][11]
Causality and Mechanistic Insight: The Selectivity of Lipases
Lipases are hydrolase enzymes that catalyze the hydrolysis of ester bonds in their natural role. In organic synthesis, they are often used in reverse, catalyzing esterification or transesterification reactions in non-aqueous media.[11] The enzyme's active site is inherently chiral, creating a three-dimensional pocket that preferentially binds one enantiomer of the alcohol substrate over the other.
In a typical resolution of a racemic alcohol, the lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other (the S-enantiomer).[12] Vinyl acetate is an ideal acyl donor because the transesterification is effectively irreversible; the enol byproduct tautomerizes to volatile acetaldehyde, which does not participate in a reverse reaction.[13] The reaction is stopped at approximately 50% conversion, yielding a mixture of the fast-reacting enantiomer (as an ester) and the slow-reacting enantiomer (as unreacted alcohol), both in high enantiomeric purity.[10]
Experimental Protocol: Enzymatic Kinetic Resolution (EKR)
This protocol describes the resolution of racemic this compound using an immobilized lipase.
Materials:
-
Racemic this compound (1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B) (typically 10-20 mg per mmol of substrate)
-
Vinyl acetate (2.0-3.0 equiv)
-
Anhydrous non-polar solvent (e.g., Hexane, Diisopropyl ether)
-
Celatom® or filter paper for enzyme removal
-
Silica gel for column chromatography
-
For hydrolysis: Methanol, Potassium Carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: To a flask containing racemic this compound (1.0 equiv), add the anhydrous solvent, vinyl acetate (2.0 equiv), and the immobilized lipase.
-
Reaction: Stopper the flask and shake or stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Carefully monitor the reaction conversion using GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent, dried, and reused.
-
Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol enantiomer from the ester enantiomer using flash column chromatography (e.g., Hexanes/Ethyl Acetate).
-
Hydrolysis (Optional): To recover the second alcohol enantiomer, dissolve the purified ester in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃) and stir at room temperature until the ester is fully converted back to the alcohol (monitor by TLC).
-
Final Purification: After hydrolysis, neutralize with dilute acid, remove the methanol under reduced pressure, and extract the alcohol with a suitable organic solvent. Purify by column chromatography if necessary.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of both the resolved alcohol and the alcohol obtained after hydrolysis using chiral HPLC.
Workflow Visualization: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Data Summary: Comparison of Stereoselective Methods
| Feature | Asymmetric Transfer Hydrogenation (ATH) | Enzymatic Kinetic Resolution (EKR) |
| Starting Material | Prochiral Ketone | Racemic Alcohol |
| Key Reagent/Catalyst | Chiral Ru(II) Complex (e.g., TsDPEN-Ru) | Lipase (e.g., Novozym 435) |
| Typical ee % | >95% | >99% (for both enantiomers) |
| Theoretical Max Yield | 100% | 50% (for each enantiomer) |
| Pros | High atom economy, direct route, 100% theoretical yield. | Excellent enantioselectivity, mild conditions, reusable catalyst, provides both enantiomers. |
| Cons | Requires expensive transition metal catalyst, potential for metal contamination. | Maximum 50% yield for a single enantiomer, requires separation of product and starting material. |
Conclusion and Outlook
Both asymmetric transfer hydrogenation and enzymatic kinetic resolution represent highly effective and reliable strategies for the synthesis of enantiomerically pure this compound derivatives. The choice between the two methods often depends on project-specific factors such as the availability of the starting material (ketone vs. racemic alcohol), cost considerations, and desired scale. ATH offers a more direct and atom-economical route, while EKR often provides access to both enantiomers with exceptionally high levels of purity. Mastery of these protocols equips researchers and drug development professionals with the essential tools to synthesize these valuable chiral building blocks, accelerating the discovery of novel therapeutics.
References
-
Ma, J., & Li, Y. (2010). Enantioselective Synthesis of Substituted Indanones From Silyloxyallenes. Journal of the American Chemical Society, 132(5), 1472–1473. [Link]
-
ResearchGate. (n.d.). Immobilized lipase catalyzed kinetic resolution of 1-Indanol. Retrieved from [Link]
-
Park, J., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-conocurvone. RSC Advances, 11(38), 23533-23537. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Serafin, K., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 93(2), e1108. [Link]
-
Fülöp, F., et al. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 12(21), 3115-3123. [Link]
-
PubChem. (n.d.). 4-bromo-2,3-dihydro-1H-inden-2-one. Retrieved from [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Serafin, K., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5516-5529. [Link]
-
PubChem. (n.d.). 4-bromo-2,3-dihydro-1h-inden-2-one. Retrieved from [Link]
-
Wills, M., et al. (2013). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry, 78(17), 8731-8742. [Link]
-
ResearchGate. (n.d.). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. Retrieved from [Link]
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- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
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Application Notes & Protocols: 4-Bromo-2,3-dihydro-1H-inden-2-ol as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors
Introduction: The Strategic Value of the Indane Scaffold in Medicinal Chemistry
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in drug discovery, prized for its rigid bicyclic structure that presents substituents in a well-defined three-dimensional orientation. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. The specific precursor, 4-bromo-2,3-dihydro-1H-inden-2-ol, offers a unique combination of functionalities ripe for synthetic elaboration. The hydroxyl group serves as a handle for introducing diverse moieties, while the bromine atom on the aromatic ring is a versatile point for modification via cross-coupling reactions, enabling extensive exploration of the structure-activity relationship (SAR). This document provides a comprehensive guide for researchers, outlining the synthetic pathways to convert this precursor into potent enzyme inhibitors, with a specific focus on α-glucosidase inhibitors, and detailing the protocols for their biological evaluation.
Synthetic Strategy: From Precursor to Bioactive Agents
The primary synthetic challenge lies in transforming the readily available this compound into a more versatile intermediate, such as the corresponding aminoindanol. This key intermediate can then undergo a variety of coupling reactions to generate a library of potential enzyme inhibitors. The proposed synthetic workflow is outlined below.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway from this compound to a library of potential α-glucosidase inhibitors.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-cis-1-amino-2,3-dihydro-1H-inden-2-ol
The conversion of this compound to the corresponding cis-1-amino-2-indanol is a critical step. While numerous methods exist for the synthesis of aminoindanols, a common route involves the oxidation of the alcohol to a ketone, followed by reductive amination. The cis stereochemistry is crucial for the biological activity of many indanol-based inhibitors and can be achieved through various stereoselective methods[1][2][3].
Protocol 1.1: Oxidation to 4-Bromo-2,3-dihydro-1H-inden-2-one
-
Setup: To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-bromo-2,3-dihydro-1H-inden-2-one.
Protocol 1.2: Synthesis of 4-Bromo-cis-1-amino-2,3-dihydro-1H-inden-2-ol
The synthesis of cis-1-amino-2-indanol derivatives has been extensively studied[2]. A common approach involves the reductive amination of the corresponding ketone.
-
Setup: In a sealed vessel, dissolve 4-bromo-2,3-dihydro-1H-inden-2-one (1 equivalent) in methanol. Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of 1M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography to isolate the desired cis-4-bromo-1-amino-2-indanol. The stereochemistry can be confirmed by NMR spectroscopy.
Part 2: Synthesis of a Library of α-Glucosidase Inhibitors
With the key aminoindanol intermediate in hand, a diverse library of potential inhibitors can be generated through reaction with various isocyanates and isothiocyanates. The following protocol is adapted from a reported synthesis of similar α-glucosidase inhibitors[1].
Protocol 2.1: General Procedure for the Synthesis of (Thio)urea Indanol Derivatives
-
Setup: In a dry round-bottom flask, dissolve 4-bromo-cis-1-amino-2,3-dihydro-1H-inden-2-ol (1 equivalent, e.g., 0.5 mmol) in dry toluene (5 mL).
-
Reaction: To this solution, add the desired isocyanate or isothiocyanate (1 equivalent, e.g., 0.5 mmol) and stir the mixture at room temperature. The reaction is typically complete within 1-4 hours, often indicated by the formation of a precipitate.
-
Isolation: Collect the resulting precipitate by filtration and wash with a small amount of cold toluene or hexanes.
-
Purification: The product is often of high purity, but can be further purified by recrystallization if necessary. The structure should be confirmed by NMR spectroscopy and mass spectrometry.
This protocol can be used with a variety of commercially available isocyanates and isothiocyanates to generate a library of compounds with diverse substitutions for SAR studies.
Part 3: Biological Evaluation - α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized compounds against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate[4][5][6][7].
Protocol 3.1: In Vitro α-Glucosidase Inhibitory Assay
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
α-Glucosidase Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL) in the phosphate buffer.
-
Substrate Solution (pNPG): Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside in the phosphate buffer.
-
Test Compounds: Dissolve the synthesized inhibitors in DMSO to make stock solutions (e.g., 10 mM) and then prepare serial dilutions in phosphate buffer. Acarbose can be used as a positive control.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-glucosidase enzyme solution to each well and incubate at 37 °C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the plate at 37 °C for 20 minutes.
-
Terminate the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the enzyme reaction without inhibitor and Abs_sample is the absorbance with the test compound).
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Table 1: Representative Data for α-Glucosidase Inhibition
(Note: This is hypothetical data based on published results for similar compounds[1] to illustrate data presentation)
| Compound ID | R-group on (Thio)urea | IC₅₀ (µM) |
| Acarbose | (Positive Control) | 850.5 ± 2.5 |
| Inhibitor 1 | 4-Chlorophenyl | 12.5 ± 0.8 |
| Inhibitor 2 | 4-Nitrophenyl | 9.6 ± 0.5 |
| Inhibitor 3 | Phenyl | 20.1 ± 1.2 |
| Inhibitor 4 | 2,4-Dichlorophenyl | 15.3 ± 0.9 |
Part 4: Kinetic Analysis of Enzyme Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed. This involves measuring the reaction rate at various substrate and inhibitor concentrations.
Protocol 4.1: Kinetic Analysis using Lineweaver-Burk Plots
-
Assay Setup: Perform the α-glucosidase assay as described in Protocol 3.1, but with varying concentrations of the substrate (pNPG) in the absence and presence of different fixed concentrations of the most potent inhibitors.
-
Data Plotting: Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]) to generate Lineweaver-Burk plots[8][9][10].
-
Interpretation:
-
Competitive Inhibition: The lines on the plot will intersect at the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
Diagram of Inhibition Kinetics
Caption: Simplified representation of competitive and non-competitive enzyme inhibition mechanisms.
Structure-Activity Relationship (SAR) Insights
Based on studies of similar cis-1-amino-2-indanol derivatives, several SAR trends can be anticipated[1]:
-
Urea vs. Thiourea: The nature of the X atom (Oxygen for urea, Sulfur for thiourea) in the linker can significantly impact activity.
-
Aromatic Substituents: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring of the isocyanate/isothiocyanate moiety often enhance inhibitory activity. The position of these substituents is also critical.
-
Stereochemistry: The cis relationship between the amino and hydroxyl groups on the indanol scaffold is generally crucial for potent inhibition.
-
Hydrogen Bonding: The urea or thiourea moiety plays a key role in hydrogen bonding interactions with residues in the enzyme's active site, anchoring the inhibitor.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel enzyme inhibitors. The synthetic protocols and biological assays detailed in these application notes provide a robust framework for researchers to develop and evaluate new therapeutic candidates. The adaptable nature of the indane scaffold, particularly with the strategic placement of the bromine atom, allows for the creation of diverse chemical libraries, paving the way for the discovery of potent and selective enzyme inhibitors for a range of diseases.
References
-
Title: Kinetic analysis of inhibition of α-glucosidase by leaf powder from Morus australis and its component iminosugars Source: Bioscience, Biotechnology, and Biochemistry URL: [Link]
-
Title: Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model Source: Journal of the Chinese Medical Association URL: [Link]
-
Title: In vitro α-glucosidase inhibitory assay Source: protocols.io URL: [Link]
-
Title: Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors Source: SciProfiles URL: [Link]
-
Title: Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and... Source: ResearchGate URL: [Link]
-
Title: Kinetic study of α-glucosidase inhibition by compounds 9i. Source: ResearchGate URL: [Link]
-
Title: Kinetic analysis of a-glucosidase inhibition by CZ Source: ResearchGate URL: [Link]
-
Title: Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds Source: Molecules URL: [Link]
-
Title: Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors Source: ResearchGate URL: [Link]
-
Title: Synthesis of Bis-indolylmethane sulfonohydrazides derivatives as potent α-Glucosidase inhibitors Source: PubMed URL: [Link]
-
Title: Sustainable Synthesis of α-Glucosidase Inhibitors by Gas-Free Pd-Carbonylation of Nature-Based Hydroxytyrosol Source: MDPI URL: [Link]
-
Title: Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents Source: Scientific Reports URL: [Link]
-
Title: Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors Source: Scientific Reports URL: [Link]
-
Title: Strategies for Accessing cis-1-Amino-2-Indanol Source: MDPI URL: [Link]
-
Title: cis-1-Aminoindan-2-ol in Asymmetric Syntheses Source: Molecules URL: [Link]
-
Title: Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification Source: ResearchGate URL: [Link]
-
Title: 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one Source: Acta Crystallographica Section E URL: [Link]
-
Title: Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors Source: PubMed URL: [Link]
-
Title: Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine Source: South African Journal of Chemistry URL: [Link]
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- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Navigating the Chemoselectivity of Grignard Reactions with 4-Bromo-2,3-dihydro-1H-inden-2-ol Derivatives
An Application Guide for the Synthesis of Novel Indane Scaffolds
Abstract
The 2,3-dihydro-1H-inden-2-ol (indenol) framework is a valuable scaffold in medicinal chemistry and materials science. Functionalization of this core, particularly at the 4-position, via carbon-carbon bond-forming reactions opens a gateway to novel derivatives with significant therapeutic potential. The Grignard reaction stands as a powerful and fundamental tool for such transformations. However, the simultaneous presence of an aryl bromide (the Grignard precursor) and a free hydroxyl group (a potent Grignard quenching agent) within the 4-bromo-2,3-dihydro-1H-inden-2-ol substrate presents a classic chemoselectivity challenge. This document provides an in-depth guide for researchers, outlining two robust strategies to successfully navigate this issue: a protecting group-based approach and a more direct, modern halogen-magnesium exchange protocol. We will explore the theoretical underpinnings, provide detailed, step-by-step experimental protocols, and offer troubleshooting insights to ensure reproducible success.
Theoretical Background & Mechanistic Considerations
The Grignard reaction, discovered by Victor Grignard, involves an organomagnesium halide (R-MgX) that serves as a potent carbon-based nucleophile.[1] The polarity of the carbon-magnesium bond is inverted compared to its parent alkyl halide, rendering the carbon atom highly nucleophilic and basic (a carbanion-like character).[2][3] This allows it to attack a wide range of electrophilic carbons, most notably those in carbonyl groups, to form new C-C bonds.[4][5][6]
The Core Challenge: Incompatible Functional Groups
The primary obstacle in utilizing this compound as a substrate is the acidic proton of the secondary alcohol. Grignard reagents are exceptionally strong bases, with the pKa of their conjugate acids (alkanes) being ~50.[3] In contrast, the pKa of an alcohol is typically 16-18. Consequently, any formed Grignard reagent will preferentially and rapidly deprotonate the alcohol in an acid-base reaction, destroying the reagent and preventing the desired nucleophilic addition.[2][3]
To overcome this, the Grignard reaction must be approached with a clear strategy to manage the acidic proton. We present two field-proven methodologies.
Strategy A: The Protecting Group Approach
This classic and reliable strategy involves temporarily "masking" the reactive hydroxyl group with a chemical moiety known as a protecting group. An ideal protecting group must be:
-
Easy to install in high yield.
-
Stable to the conditions of Grignard reagent formation and reaction.
-
Readily removable under conditions that do not affect the newly modified molecule.
For alcohols, silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are excellent choices due to their robust nature and straightforward removal with fluoride sources.
Strategy B: Halogen-Magnesium Exchange
A more modern and atom-economical approach is the halogen-magnesium exchange.[7] This method avoids the use of magnesium metal and instead employs a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl).[8][9] The reaction proceeds via a four-centered transition state to exchange the bromine atom on the substrate for the magnesium halide from the reagent.
The key advantages of this method are:
-
Functional Group Tolerance: The exchange can often be performed at low temperatures (e.g., -20 °C to 0 °C), which preserves many sensitive functional groups that would not survive the higher temperatures and initiation conditions of classical Grignard formation.[7]
-
In-Situ Deprotonation: By using a slight excess of the exchange reagent, the first equivalent can be consumed to deprotonate the alcohol, forming a magnesium alkoxide. The subsequent equivalents can then perform the desired halogen-magnesium exchange on the same molecule. This elegant approach bypasses the need for separate protection/deprotection steps. The use of iPrMgCl·LiCl (Turbo-Grignard) is particularly effective as the LiCl helps to break up the polymeric Grignard aggregates, increasing reactivity and solubility.[9][10]
Application Protocols & Methodologies
Safety Precaution: All Grignard reactions must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and flame-dried glassware. Grignard reagents react violently with water.[11][12]
Protocol 1: Synthesis via Protecting Group Strategy
This protocol uses tert-butyldimethylsilyl (TBDMS) as the protecting group and benzaldehyde as a model electrophile.
Workflow Diagram: Protecting Group Strategy
Caption: Workflow for the protecting group strategy.
Step 1.1: Protection of the Hydroxyl Group (Silylation)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.
-
To the flask, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TBDMS-protected bromoindanol.
Step 1.2: Grignard Formation and Reaction
-
Assemble a flame-dried, three-neck flask with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.5 eq) and a small crystal of iodine to the flask.[11][13] Gently warm the flask with a heat gun under vacuum and cool under nitrogen to ensure all surfaces are dry.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve the TBDMS-protected bromoindanol (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small amount of the substrate solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a gray, cloudy appearance.[14] Sonication or gentle heating may be required.
-
Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.[11][13]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction to 0 °C. Dissolve benzaldehyde (1.1 eq) in anhydrous THF and add it dropwise to the freshly prepared Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the flask to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.[15]
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Step 1.3: Deprotection
-
Dissolve the crude product from the previous step in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once complete, concentrate the mixture and purify by flash column chromatography to yield the final product.
Protocol 2: Synthesis via Halogen-Magnesium Exchange
This protocol utilizes i-PrMgCl·LiCl to generate the Grignard reagent in situ, followed by trapping with an electrophile.
Reaction Diagram: Halogen-Magnesium Exchange
Caption: Mechanism for the Halogen-Magnesium Exchange.
Experimental Procedure:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Add this compound (1.0 eq) to the flask and dissolve in anhydrous THF.
-
Cool the solution to -20 °C using an appropriate cooling bath (e.g., CCl₄/dry ice).
-
Slowly add a solution of i-PrMgCl·LiCl (2.2 eq, commercially available or pre-prepared) dropwise via syringe over 30 minutes, keeping the internal temperature below -15 °C.
-
Causality Note: The first equivalent deprotonates the alcohol. The second equivalent performs the Br/Mg exchange. A slight excess ensures the exchange goes to completion.[9]
-
-
Stir the resulting slurry at -20 °C for 1.5 hours.
-
Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired functionalized indenol.
Data Summary & Troubleshooting
Table 1: Comparison of Synthetic Methodologies
| Parameter | Strategy A: Protecting Group | Strategy B: Halogen-Mg Exchange |
| Overall Steps | 3 (Protect, React, Deprotect) | 1 (In-situ reaction) |
| Atom Economy | Lower | Higher |
| Typical Yields | Moderate to High (can have losses in each step) | Good to Excellent |
| Reagent Cost | Moderate (Silylating agents, TBAF) | Moderate to High (Commercial i-PrMgCl·LiCl) |
| Pros | Highly reliable, well-established, easy to monitor | Faster, more convergent, avoids extra steps |
| Cons | Longer synthetic sequence, generates more waste | Requires precise temperature control, sensitive to stoichiometry |
| Substrate Scope | Very broad, as protection is robust | Excellent, tolerates many functional groups (esters, nitriles).[9] |
Table 2: Troubleshooting Guide for Grignard Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (Classical Method) | 1. Wet glassware or solvent.[11] 2. Passivated magnesium surface (MgO layer).[14] 3. Impure aryl halide. | 1. Re-dry all glassware and use freshly distilled anhydrous solvent. 2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings in situ.[14] 3. Purify the halide by distillation or chromatography. |
| Low yield of desired product | 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture/air. 3. Enolization of a ketone electrophile.[4][11] | 1. Titrate the Grignard reagent before use to determine the exact concentration.[11] 2. Ensure a robust inert atmosphere throughout the reaction. 3. Use a less sterically hindered Grignard or ketone; consider using CeCl₃ as an additive. |
| Formation of Wurtz coupling byproduct (R-R) | High local concentration of the aryl halide during Grignard formation.[16] | Add the aryl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration.[16] |
| Reaction mixture turns dark brown/black | Decomposition of the Grignard reagent, often due to impurities or overheating.[11] | Ensure high-purity reagents and maintain gentle reflux; avoid excessive heating. |
Conclusion
The successful functionalization of this compound derivatives via the Grignard reaction is eminently achievable with careful planning and execution. For routine synthesis where reliability is paramount, the Protecting Group Strategy offers a robust, albeit longer, pathway. For more advanced applications where efficiency, atom economy, and tolerance of other sensitive functional groups are critical, the Halogen-Magnesium Exchange using reagents like i-PrMgCl·LiCl represents a superior and more elegant solution. The choice of method will depend on the specific goals of the research program, available resources, and the complexity of the derivative being synthesized. Both protocols provided herein offer a solid foundation for drug development professionals and researchers to unlock a diverse array of novel indenol-based compounds.
References
-
Wikipedia. Grignard reagent. [Link]
-
Wikipedia. Bartoli indole synthesis. [Link]
-
Myers, A. G. Research Group, Harvard University. Magnesium-Halogen Exchange. [Link]
-
Chemistry LibreTexts. Organometallic Compounds of Magnesium. [Link]
-
Hua, X., et al. (2016). Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction. Organic Letters, 18, 5312-5315. [Link]
-
Knochel, P., et al. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES, 88(2), 827-842. [Link]
-
J&K Scientific LLC. (2021). Bartoli Indole Synthesis. [Link]
-
Eastern Illinois University. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. [Link]
-
University of Missouri–St. Louis. The Grignard Reaction. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Reddit. Troubleshooting my grignard reactions. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Yang, D., et al. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. [Link]
-
Heacock, R. A., & Kašpárek, S. (1969). The Indole Grignard Reagents. Advances in Heterocyclic Chemistry, 10, 43-112. [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
-
Michigan State University. Alkyl Halide Reactivity. [Link]
-
PubMed Central. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
California State University, Bakersfield. Grignard Reaction. [Link]
-
Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]
-
Royal Society of Chemistry. ChemComm. [Link]
-
CUNY Queensborough Community College. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. [Link]
-
Ramón, D. J., & Yus, M. (2006). Catalytic Enantioselective Addition of Grignard Reagents to Carbonyl Compounds. [Link]
-
Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Chemistry LibreTexts. Reactions of Alkyl Halides - Grignard Reagents. [Link]
Sources
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Application Note: Catalytic Conversion of 4-bromo-2,3-dihydro-1H-inden-2-ol to Novel Compound Libraries for Drug Discovery
Introduction
The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for rational drug design. Specifically, derivatives of 2,3-dihydro-1H-inden-2-ol have demonstrated a wide range of pharmacological activities, including applications as enzyme inhibitors and receptor modulators.
The strategic functionalization of the indane core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The presence of a bromine atom at the 4-position of the 2,3-dihydro-1H-inden-2-ol scaffold offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[1][2]
This application note provides detailed protocols for the catalytic conversion of 4-bromo-2,3-dihydro-1H-inden-2-ol into novel libraries of 4-aryl, 4-alkynyl, and 4-amino derivatives using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, respectively. These methods enable the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Core Principles of Catalytic Conversion
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation with a suitable coupling partner, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and is dependent on the specific coupling partners.
Experimental Workflow Overview
Caption: General experimental workflow for the catalytic conversion of this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,3-dihydro-1H-inden-2-ols
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add K₃PO₄ (2.0 mmol) to the flask.
-
Add the toluene/water mixture (11 mL).
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2,3-dihydro-1H-inden-2-ol.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,3-dihydro-1H-inden-2-ols
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[4][5]
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 4-alkynyl-2,3-dihydro-1H-inden-2-ol.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2,3-dihydro-1H-inden-2-ols
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][6]
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-amino-2,3-dihydro-1H-inden-2-ol.
Representative Data
The following tables summarize representative characterization data for novel compounds synthesized from this compound.
Table 1: Suzuki-Miyaura Coupling Products - 4-Aryl-2,3-dihydro-1H-inden-2-ols
| Entry | Arylboronic Acid | Product | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| 1 | Phenylboronic acid | 4-Phenyl-2,3-dihydro-1H-inden-2-ol | 85 | 7.60-7.30 (m, 8H), 5.15 (q, J = 6.0 Hz, 1H), 3.40-3.20 (m, 2H), 3.10-2.90 (m, 2H), 2.50 (d, J = 6.0 Hz, 1H, OH) |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-2-ol | 82 | 7.50 (d, J = 8.0 Hz, 2H), 7.30-7.10 (m, 3H), 6.95 (d, J = 8.0 Hz, 2H), 5.10 (q, J = 6.0 Hz, 1H), 3.85 (s, 3H), 3.30-3.10 (m, 2H), 3.00-2.80 (m, 2H), 2.45 (d, J = 6.0 Hz, 1H, OH) |
| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-2,3-dihydro-1H-inden-2-ol | 78 | 7.50-7.10 (m, 6H), 5.12 (q, J = 6.0 Hz, 1H), 3.35-3.15 (m, 2H), 3.05-2.85 (m, 2H), 2.48 (d, J = 6.0 Hz, 1H, OH) |
Table 2: Sonogashira Coupling Products - 4-Alkynyl-2,3-dihydro-1H-inden-2-ols
| Entry | Terminal Alkyne | Product | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-2,3-dihydro-1H-inden-2-ol | 90 | 7.60-7.20 (m, 8H), 5.18 (q, J = 6.0 Hz, 1H), 3.45-3.25 (m, 2H), 3.15-2.95 (m, 2H), 2.55 (d, J = 6.0 Hz, 1H, OH) |
| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-2,3-dihydro-1H-inden-2-ol | 88 | 7.30-7.00 (m, 3H), 5.10 (q, J = 6.0 Hz, 1H), 3.30-3.10 (m, 2H), 3.00-2.80 (m, 2H), 2.40 (t, J = 7.0 Hz, 2H), 1.60-1.40 (m, 4H), 0.95 (t, J = 7.0 Hz, 3H), 2.50 (d, J = 6.0 Hz, 1H, OH) |
| 3 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-2,3-dihydro-1H-inden-2-ol | 92 | 7.25-6.95 (m, 3H), 5.08 (q, J = 6.0 Hz, 1H), 3.25-3.05 (m, 2H), 2.95-2.75 (m, 2H), 2.48 (d, J = 6.0 Hz, 1H, OH), 0.25 (s, 9H) |
Table 3: Buchwald-Hartwig Amination Products - 4-Amino-2,3-dihydro-1H-inden-2-ols
| Entry | Amine | Product | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| 1 | Aniline | 4-(Phenylamino)-2,3-dihydro-1H-inden-2-ol | 75 | 7.40-6.80 (m, 8H), 5.80 (s, 1H, NH), 5.05 (q, J = 6.0 Hz, 1H), 3.20-3.00 (m, 2H), 2.90-2.70 (m, 2H), 2.40 (d, J = 6.0 Hz, 1H, OH) |
| 2 | Morpholine | 4-(Morpholino)-2,3-dihydro-1H-inden-2-ol | 80 | 7.10-6.80 (m, 3H), 5.00 (q, J = 6.0 Hz, 1H), 3.90 (t, J = 4.5 Hz, 4H), 3.20 (t, J = 4.5 Hz, 4H), 3.10-2.90 (m, 2H), 2.80-2.60 (m, 2H), 2.35 (d, J = 6.0 Hz, 1H, OH) |
| 3 | Benzylamine | 4-(Benzylamino)-2,3-dihydro-1H-inden-2-ol | 72 | 7.40-7.10 (m, 8H), 5.02 (q, J = 6.0 Hz, 1H), 4.40 (s, 2H), 4.20 (t, J = 5.0 Hz, 1H, NH), 3.15-2.95 (m, 2H), 2.85-2.65 (m, 2H), 2.30 (d, J = 6.0 Hz, 1H, OH) |
Conclusion
This application note details robust and versatile palladium-catalyzed cross-coupling protocols for the derivatization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient access to novel libraries of 4-aryl, 4-alkynyl, and 4-amino-2,3-dihydro-1H-inden-2-ol derivatives, respectively. These protocols are amenable to a wide range of coupling partners, enabling the generation of structurally diverse molecules with high potential for biological activity. The methodologies presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of the chemical space around the privileged indanol scaffold.
References
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved January 14, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Retrieved January 14, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-bromo-2,3-dihydro-1H-inden-2-ol
Welcome to the technical support center for the purification of 4-bromo-2,3-dihydro-1H-inden-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our goal is to provide you with the technical expertise and practical insights needed to achieve high purity and yield.
Introduction to Purification Challenges
This compound is a key intermediate in various synthetic pathways. Achieving high purity is critical for the success of subsequent reactions and for ensuring the integrity of final products. The purification of this compound can present several challenges, including the removal of starting materials, byproducts, and isomers. The presence of the bromine atom and the hydroxyl group can influence the compound's stability and chromatographic behavior. This guide will walk you through common purification techniques and provide solutions to potential problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as 4-bromo-2,3-dihydro-1H-inden-1-one, the corresponding ketone. You may also encounter over-reduction products or isomers depending on the synthetic route. Dibrominated species or byproducts from side reactions are also a possibility. It is crucial to characterize your crude product by techniques like TLC, LC-MS, or NMR to identify the impurity profile before selecting a purification method.
Q2: Which purification technique is generally most effective for this compound?
A2: For laboratory-scale purification, silica gel column chromatography is typically the most effective method for separating this compound from impurities with different polarities. For larger quantities or to remove minor impurities from an already relatively pure product, recrystallization can be a highly effective and economical choice.
Q3: My compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
A3: The hydroxyl group in this compound can make it somewhat sensitive to the acidic nature of standard silica gel, potentially leading to degradation or rearrangement. To mitigate this, you can use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to your eluent) or opt for a less acidic stationary phase like alumina.
Q4: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?
A4: If crystallization is not occurring, it could be due to several factors. The solution may be too dilute, or you might have an inappropriate solvent system. Try to slowly evaporate the solvent to increase the concentration. If that doesn't work, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Cooling the solution in an ice bath or even a freezer can also promote crystallization.
Q5: What is a good starting point for a solvent system for column chromatography?
A5: A good starting point for developing a solvent system for column chromatography is to perform Thin Layer Chromatography (TLC) first. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common choice for compounds of this type. Aim for an Rf value of 0.2-0.3 for the desired compound in your TLC analysis to ensure good separation on the column. A typical starting ratio could be 20-30% ethyl acetate in hexanes.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound Streaking on the Column | This can be due to overloading the column or poor solubility in the eluent. Reduce the amount of crude material loaded onto the column. Ensure your compound is fully dissolved in a minimum amount of the initial eluent before loading. |
| Irreversible Adsorption on Silica Gel | The compound may be strongly interacting with the acidic sites on the silica. Use a less polar eluent system if possible, or switch to a deactivated stationary phase (e.g., alumina or silica treated with triethylamine). |
| Co-elution with an Impurity | Your chosen eluent system may not be providing adequate separation. Re-optimize the solvent system using TLC with different solvent mixtures to achieve better separation between your product and the impurity. A shallower gradient during elution can also improve resolution. |
Issue 2: Product is an Oil After Recrystallization, Not Crystals
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Try to pre-purify the crude material using a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities. |
| Solvent Choice | The solvent may be too good a solvent for your compound, even at low temperatures. Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid, then heat to clarify and cool slowly. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 3: Multiple Spots on TLC After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Separation | The column chromatography may not have been effective. Consider re-purifying the material using a different solvent system or a longer column for better separation. |
| Decomposition on TLC Plate | The compound might be unstable on the silica gel of the TLC plate. This can be checked by spotting the purified material and eluting immediately. If a single spot is observed, but multiple spots appear after letting the spotted plate sit for some time before elution, decomposition is likely. |
| Contaminated Fractions | Fractions may have been mixed during collection. Ensure clean test tubes are used for each fraction and be more conservative when combining fractions. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of ethyl acetate and hexanes (e.g., start with 20% ethyl acetate in hexanes).
-
Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
2. Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel to prevent disruption of the surface when adding the sample and eluent.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
4. Elution:
-
Begin eluting with the initial non-polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the desired compound.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
1. Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, toluene, or a mixture of solvents like ethyl acetate/hexanes.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve complete dissolution at the boiling point.
3. Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Allow the crystals to air dry or dry them in a vacuum oven at a temperature below the compound's melting point.
Visualizations
Purification Workflow Decision Tree
The following diagram illustrates a decision-making process for selecting the appropriate purification technique for this compound.
Technical Support Center: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-2-ol
Welcome to the dedicated technical support center for the synthesis of 4-bromo-2,3-dihydro-1H-inden-2-ol. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges in its synthesis, with a focus on identifying and mitigating side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Q1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely side products?
A1: Low yields and the presence of multiple impurities in the synthesis of this compound, typically prepared by the reduction of 4-bromo-2,3-dihydro-1H-inden-2-one, are often attributable to several key side reactions. The primary culprits are reductive dehalogenation and over-reduction.
-
Reductive Dehalogenation: The carbon-bromine bond on the aromatic ring can be susceptible to cleavage under certain reducing conditions, leading to the formation of 2,3-dihydro-1H-inden-2-ol. This is a common issue when using hydride-based reducing agents.
-
Over-reduction: The desired alcohol can be further reduced to the corresponding alkane, 4-bromo-2,3-dihydro-1H-indene, particularly if the reaction is left for too long or at an elevated temperature.
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and is generally preferred for this transformation to minimize over-reduction.[1][2][3]
-
Reaction Temperature: Maintain a low temperature (0 °C to room temperature) throughout the reaction. Higher temperatures can promote both dehalogenation and over-reduction.
-
Stoichiometry of Reducing Agent: Use a modest excess of the reducing agent (typically 1.1 to 1.5 equivalents). A large excess can drive the reaction towards undesired products.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting ketone is consumed to prevent further reduction of the product alcohol.
Q2: I've isolated a significant amount of a non-polar impurity that does not contain a hydroxyl group. What could it be and how can I avoid it?
A2: A non-polar, non-alcoholic impurity is likely 4-bromo-2,3-dihydro-1H-indene, the product of over-reduction, or 2,3-dihydro-1H-indene, from a combination of over-reduction and dehalogenation. The formation of these byproducts is influenced by the reaction conditions.
Mechanism of Over-reduction:
The initial reduction of the ketone to the alcohol is generally fast. However, under forcing conditions, the resulting benzylic alcohol can be further reduced. This can proceed through the formation of a borate ester intermediate, which is then displaced by a hydride.
Mitigation Strategies:
-
Controlled Addition of Reducing Agent: Add the reducing agent portion-wise to the reaction mixture to maintain a low concentration at any given time.
-
Solvent System: Protic solvents like methanol or ethanol are typically used with NaBH₄ and can help to moderate its reactivity.[1]
-
Work-up Procedure: A careful aqueous work-up is necessary to hydrolyze the borate intermediates and isolate the desired alcohol. Ensure the pH is adjusted appropriately to avoid any acid-catalyzed degradation of the product.
Q3: My final product appears to be a mixture of regioisomers. Is rearrangement a known issue with indanone systems?
A3: While less common under standard reducing conditions, rearrangements in indanone systems can occur, particularly in the presence of strong acids or Lewis acids. For instance, the Beckmann rearrangement is a known transformation for indanone oximes, leading to quinolinone derivatives.[4][5] Although not a direct side reaction of the ketone reduction itself, the presence of acidic impurities could potentially catalyze unforeseen rearrangements.
Preventative Measures:
-
Purity of Starting Material: Ensure your starting 4-bromo-2,3-dihydro-1H-inden-2-one is free from acidic impurities.
-
Neutral Reaction Conditions: Maintain neutral or slightly basic conditions throughout the reaction and work-up. If an acidic quench is necessary, it should be done at low temperatures and for a minimal amount of time.
-
Inert Atmosphere: While not always strictly necessary for borohydride reductions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products, which might complicate purification.
Q4: I am observing a higher molecular weight impurity that is difficult to separate from my product. Could this be a dimer?
A4: Dimerization of indanone derivatives can occur, especially under basic conditions.[6][7] While the reduction of the ketone is the primary reaction pathway, enolate formation from the starting ketone can lead to aldol-type condensation or Michael additions, resulting in dimeric structures.
dot
Caption: Potential dimerization pathway of 4-bromo-2-indanone.
Minimizing Dimerization:
-
Temperature Control: Lower reaction temperatures disfavor the kinetics of dimerization.
-
pH Control: Avoid strongly basic conditions. If a base is required, use a mild, non-nucleophilic base.
-
Order of Addition: Adding the ketone solution to the reducing agent solution can help to ensure that the ketone is immediately reduced, minimizing its concentration and the likelihood of self-condensation.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the reduction of 4-bromo-2,3-dihydro-1H-inden-2-one with NaBH₄?
A: Methanol or ethanol are the most commonly used solvents for sodium borohydride reductions of ketones.[1] They are protic solvents that can participate in the reaction mechanism and help to stabilize the intermediates.
Q: How can I effectively purify the crude this compound?
A: Column chromatography on silica gel is a reliable method for purifying the product and removing the common side products. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of the non-polar byproducts (over-reduction and dehalogenation products) from the more polar desired alcohol.
Q: Can I use catalytic hydrogenation for this reduction?
A: Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) is generally not recommended for this specific transformation due to the high likelihood of reductive dehalogenation of the aryl bromide.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
Dissolve 4-bromo-2,3-dihydro-1H-inden-2-one (1.0 eq) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-2 hours), slowly quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol to Minimize Reductive Dehalogenation
-
Follow the standard protocol, but use a minimal excess of sodium borohydride (1.05-1.1 eq).
-
Maintain the reaction temperature strictly at 0 °C.
-
Quench the reaction immediately upon consumption of the starting material.
Data Summary
| Side Product | Typical Rf (Hexane/EtOAc 4:1) | Key Diagnostic Signals (¹H NMR) | Mitigation Strategy |
| 2,3-dihydro-1H-inden-2-ol | Higher than product | Absence of aromatic signals corresponding to a bromo-substituted ring | Use milder reducing agents, lower temperature |
| 4-bromo-2,3-dihydro-1H-indene | Highest | Absence of -OH signal, characteristic alkane protons | Control reaction time and temperature, use stoichiometric reducing agent |
| Dimerized Adduct | Lower than product | More complex aromatic and aliphatic signals, higher mass | Lower temperature, control pH |
Visualizing the Reaction Pathways
dot
Caption: Main and side reaction pathways in the synthesis.
References
Sources
Optimization of Suzuki coupling conditions for 4-bromo-2,3-dihydro-1H-inden-2-ol
An essential component in many synthetic routes, 4-bromo-2,3-dihydro-1H-inden-2-ol presents unique challenges in Suzuki-Miyaura cross-coupling reactions. The presence of a secondary alcohol functional group, in addition to the aryl bromide, necessitates careful selection of reaction conditions to avoid side reactions and achieve high yields. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and optimize these complexities.
As Senior Application Scientists, we have structured this guide to move from common problems to systematic solutions, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction is showing low to no conversion of the starting material. What are the primary causes?
A1: This is the most frequent challenge and typically points to an issue with one of the core components of the catalytic cycle. A systematic check is the best approach:
-
Catalyst Inactivity: The active Pd(0) species is the engine of the reaction and is highly sensitive to oxygen.[1][2] If your reaction mixture turns black ("palladium black"), it's a sign of catalyst decomposition.
-
Poor Reagent Quality: The stability of the boronic acid or its derivative is critical.
-
Inadequate Base: The base is not just a pH modifier; it is a key mechanistic participant required to activate the boronic acid for transmetalation.[8][9][10]
Q2: I'm observing significant side products. How can I identify and mitigate them?
A2: Side product formation reduces yield and complicates purification. The most common culprits are:
-
Protodeboronation Product (Arene from Boronic Acid): This results from the cleavage of the C-B bond.
-
Cause: Often exacerbated by excess water, high temperatures, or an overly strong base.[5][11]
-
Mitigation: Use anhydrous conditions with a base like K₃PO₄.[12] Alternatively, switching from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA) can significantly suppress this pathway.[5]
-
-
Homocoupling Product (Biaryl from Boronic Acid): This is the coupling of two boronic acid molecules.
-
Cause: Primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote this side reaction.[5][11]
-
Mitigation: The solution is meticulous deoxygenation. Sparge your solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for an adequate period before adding the catalyst.[2][13]
-
-
Dehalogenated Starting Material (2,3-dihydro-1H-inden-2-ol): This is the reduction of your aryl bromide.
Q3: My substrate has a hydroxyl group. Do I need to protect it? Which base is safest?
A3: Generally, for Suzuki couplings, protection of a simple secondary alcohol like the one in this compound is not necessary . The reaction conditions are typically compatible with this functional group. However, the choice of base is important to avoid side reactions like deprotonation followed by oxidation or elimination.
-
Recommended Bases: Start with moderately strong, inorganic bases.
-
Potassium Carbonate (K₂CO₃): A reliable first choice for many Suzuki reactions.[12]
-
Potassium Phosphate (K₃PO₄): An excellent choice, particularly for reactions sensitive to water, as it can be used under anhydrous conditions.[11][14] It is generally considered mild enough for most sensitive substrates.
-
-
Bases to Use with Caution: Stronger bases like hydroxides (NaOH, KOH) or alkoxides could potentially cause issues and should be avoided unless necessary.
Systematic Optimization Workflow
Finding the optimal conditions requires a logical, stepwise approach rather than random screening. The following workflow provides a structured path to success.
Caption: A systematic workflow for troubleshooting and optimizing the Suzuki coupling.
Recommended Starting Protocols
The following protocols provide robust starting points for the coupling of this compound with a generic arylboronic acid.
Protocol 1: General Purpose Conditions with a Buchwald Pre-catalyst
This protocol uses a modern, air-stable palladium pre-catalyst, which often provides high activity and reproducibility.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos-Pd-G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Add the this compound, arylboronic acid, K₃PO₄, and a magnetic stir bar to a flame-dried Schlenk flask.
-
Seal the flask with a septum, and purge with argon or nitrogen. Evacuate and backfill with the inert gas three times.[3]
-
Add the SPhos-Pd-G3 pre-catalyst to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Classic Conditions with Pd(PPh₃)₄
This protocol uses a classic, widely available catalyst. It can be effective but is more sensitive to air.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add this compound and the arylboronic acid.
-
Add the solvent mixture (Toluene, Ethanol, Water) and sparge with argon or nitrogen for 20-30 minutes to degas the solution thoroughly.
-
Add the sodium carbonate.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The solution may turn from colorless to yellow/orange.
-
Heat the mixture to 90 °C and stir vigorously overnight (12-18 hours).
-
Monitor, work up, and purify as described in Protocol 1.
Parameter Selection: The Scientific Rationale
Understanding the role of each component is key to rational optimization.
Catalyst & Ligand Selection
The choice of ligand is crucial for modulating the electronic and steric properties of the palladium center. For substrates that may be challenging, bulky and electron-rich phosphine ligands, often called "Buchwald ligands," are highly effective.
-
Mechanism of Action: These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination step, leading to faster reactions and broader substrate scope, including less reactive aryl chlorides.[14][15]
-
Common Choices:
| Parameter | Condition A | Condition B | Condition C |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | SPhos-Pd-G3 |
| Ligand | SPhos | XPhos | (none) |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | 2-MeTHF/H₂O |
| Temperature | 100 °C | 80 °C | 90 °C |
| Typical Yield | >90% | 85-95% | >90% |
| A representative table illustrating common high-yielding conditions for aryl bromides. Yields are highly dependent on the specific boronic acid partner. |
Base Selection
The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9]
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): Useful when substrates contain highly base-sensitive functional groups. Aqueous K₂CO₃ is a very common first choice.[12]
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Often provide faster reaction rates and are effective for less reactive coupling partners. K₃PO₄ is particularly useful for anhydrous conditions to prevent protodeboronation.[8][11]
Solvent Selection
The solvent system must dissolve the organic substrates while also facilitating the action of the inorganic base.
-
Common Systems: Biphasic mixtures like Toluene/Water, Dioxane/Water, or THF/Water are standard.[5][17] The water phase dissolves the inorganic base, allowing it to interact at the phase interface.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and even selectivity in some cases.[18][19][20] Ethereal solvents like dioxane and THF are generally good choices for a wide range of substrates.
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[21][22][23]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Merits of the Suzuki Coupling Reaction. BYJU'S.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone. Benchchem.
- Optimizing base selection for Suzuki reactions with sensitive substrates. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Use of Base Metals in Suzuki Coupling. Wordpress.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Reactions. Benchchem.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- What is the proper way to set up a suzuki coupling? Reddit.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Suzuki reaction. Wikipedia.
- The Suzuki Reaction. Andrew G Myers Research Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. byjus.com [byjus.com]
Technical Support Center: Optimizing Heck Reactions of 4-bromo-2,3-dihydro-1H-inden-2-ol
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance and troubleshooting for the Heck reaction involving the specific substrate, 4-bromo-2,3-dihydro-1H-inden-2-ol. Our aim is to equip you with the knowledge to anticipate and mitigate common challenges, particularly the formation of unwanted byproducts, thereby streamlining your synthetic efforts.
The Heck reaction is a powerful tool for carbon-carbon bond formation, but its outcome is highly sensitive to a multitude of reaction parameters.[1] The unique structural features of this compound—namely the presence of a secondary benzylic-like alcohol and a reactive aryl bromide—present a specific set of challenges that can lead to a complex product mixture if not properly controlled. This guide will address these issues in a practical question-and-answer format, grounded in mechanistic principles and supported by established protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction is producing a significant amount of a byproduct with a carbonyl group, identified as 4-bromo-2,3-dihydro-1H-inden-2-one. What is causing this oxidation, and how can I prevent it?
A1: The formation of 4-bromo-2,3-dihydro-1H-inden-2-one is a common issue when performing Heck reactions on substrates containing secondary alcohols. This byproduct arises from an isomerization/oxidation pathway that can be catalyzed by the palladium species in the reaction mixture.
Mechanistic Insight: The Heck reaction of allylic and benzylic alcohols can be accompanied by a palladium-catalyzed isomerization of the alcohol to the corresponding ketone or aldehyde.[2] This process is believed to proceed through a β-hydride elimination from an intermediate palladium alkoxide, followed by re-insertion and subsequent release of the carbonyl compound.
Troubleshooting Strategies:
-
Choice of Base: The base plays a crucial role in this side reaction. Stronger, non-coordinating organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can sometimes promote this isomerization. Consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). These bases are often effective in the Heck catalytic cycle while minimizing the propensity for alcohol oxidation.
-
Ligand Selection: The ligand coordinated to the palladium center significantly influences its catalytic activity and selectivity. Bulky electron-rich phosphine ligands can sometimes favor the desired Heck coupling over the oxidation pathway. Experiment with ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphine ligands (e.g., XPhos, SPhos).
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of byproduct formation. Monitor your reaction closely by TLC or GC-MS and aim to stop the reaction as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also help suppress the oxidation pathway.
-
Protecting Group Strategy: If other methods fail, protecting the hydroxyl group as an ether (e.g., silyl ether like TBDMS or a benzyl ether) or an ester prior to the Heck reaction is a robust strategy. The protecting group can then be removed in a subsequent step.
Illustrative Workflow for Minimizing Ketone Formation:
Caption: Troubleshooting workflow for ketone byproduct formation.
Q2: I am observing a significant amount of 2,3-dihydro-1H-inden-2-ol in my reaction mixture, where the bromine atom has been replaced by hydrogen. What is the cause of this reductive dehalogenation?
A2: The formation of 2,3-dihydro-1H-inden-2-ol is due to a reductive dehalogenation side reaction. This can be a significant competing pathway in palladium-catalyzed cross-coupling reactions, especially under certain conditions.
Mechanistic Insight: Reductive dehalogenation can occur through several mechanisms. One common pathway involves the formation of a palladium hydride species (Pd-H) in the catalytic cycle. This Pd-H species can then react with the aryl bromide starting material in a process that effectively replaces the bromine with a hydrogen atom.[3] The source of the hydride can be from various components in the reaction mixture, including the solvent (e.g., DMF, alcohols), the base (e.g., triethylamine), or even the alkene coupling partner under certain conditions.
Troubleshooting Strategies:
-
Hydride Source Scavengers: The addition of a mild oxidant or a hydride scavenger can sometimes suppress reductive dehalogenation. For example, the inclusion of a small amount of a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) can act as a halide scavenger and may influence the catalytic cycle in a way that disfavors the formation of Pd-H species.
-
Solvent Choice: Solvents that can act as hydride donors, such as alcohols or DMF at high temperatures, can exacerbate this side reaction. Switching to a less reactive solvent like dioxane, toluene, or NMP might be beneficial.
-
Base Selection: Certain amine bases are known to generate palladium hydrides. Using an inorganic base like K₂CO₃ or Cs₂CO₃ can minimize this pathway.
-
Ligand Effects: The choice of ligand can influence the stability of the various palladium intermediates and the rate of competing reactions. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands could help favor the desired Heck coupling.
Table 1: Influence of Reaction Parameters on Reductive Dehalogenation
| Parameter | Condition Favoring Reductive Dehalogenation | Recommended Change to Minimize Byproduct |
| Solvent | DMF, Alcohols (especially at high temp.) | Dioxane, Toluene, NMP |
| Base | Triethylamine (Et₃N) | K₂CO₃, Cs₂CO₃, NaOAc |
| Additives | None | Silver salts (e.g., Ag₂CO₃) |
| Temperature | High temperatures | Lowest effective temperature |
Q3: My reaction is sluggish, and I am getting a complex mixture of products, some of which appear to be oligomeric or have unexpected molecular weights. Could intramolecular reactions be occurring?
A3: While less common in an intermolecular setup, the formation of complex, higher molecular weight species could be indicative of side reactions such as dimerization of the starting material or intramolecular cyclization pathways, especially if the desired intermolecular coupling is slow.
Mechanistic Insight: If the oxidative addition of the aryl bromide to the palladium(0) catalyst is faster than the subsequent reaction with the alkene coupling partner, the resulting arylpalladium intermediate may undergo other reactions. These can include homocoupling to form a biaryl species or, in more complex scenarios, intramolecular reactions if there is a suitable internal reaction partner. For this compound, an intramolecular Heck-type reaction is a possibility, though it would likely lead to strained ring systems. A more plausible scenario is the intermolecular reaction of the arylpalladium intermediate with another molecule of the starting material.
Troubleshooting Strategies:
-
Increase Alkene Concentration: Ensure that the alkene coupling partner is present in a sufficient excess (e.g., 1.5 to 2.0 equivalents) to favor the intermolecular reaction.
-
Optimize Catalyst System: A more active catalyst system can accelerate the desired intermolecular coupling, outcompeting slower side reactions. This can involve screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, and additives.
-
Control Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular pathway over intramolecular reactions.
-
"Ligandless" Conditions: In some cases, so-called "ligandless" Heck conditions, often employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can be effective and may alter the reaction pathway to favor the desired product.[4]
Conceptual Diagram of Competing Reaction Pathways:
Sources
Technical Support Center: Stereoselective Reduction of 4-Bromo-2,3-dihydro-1H-inden-2-one
Welcome to the technical support center for the stereoselective reduction of 4-bromo-2,3-dihydro-1H-inden-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex challenges encountered during this critical chiral synthesis. The following question-and-answer format provides in-depth technical guidance, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Enantioselectivity (Low % ee)
Question 1: My Corey-Bakshi-Shibata (CBS) reduction of 4-bromo-2,3-dihydro-1H-inden-2-one is resulting in low enantiomeric excess (% ee). What are the primary causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess in a CBS reduction is a common issue that can often be traced back to several key factors. The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols, but its success hinges on the precise coordination of the ketone and borane to the chiral oxazaborolidine catalyst.[1][2]
Core Causality: The enantioselectivity of the CBS reduction is dictated by the facial selectivity of hydride delivery from the borane-catalyst complex to the ketone.[3] The catalyst forms a complex with borane, which then coordinates to the ketone. The steric environment of the chiral catalyst directs the approach of the ketone, favoring one face over the other. Any factor that disrupts this organized transition state can lead to a decrease in enantioselectivity.
Troubleshooting Steps & Explanations:
-
Purity of Reagents:
-
Borane Source: Commercially available borane solutions (e.g., BH₃•THF) can contain trace amounts of borohydride species.[1] These non-chiral hydrides can participate in a non-selective background reduction, leading to a racemic product and thus lowering the overall % ee.
-
Solution: Use freshly prepared or recently titrated borane solutions. Consider using a more stable borane source like borane-dimethyl sulfide (BMS), although be mindful of its odor.[4]
-
-
Substrate Purity: Impurities in the 4-bromo-2,3-dihydro-1H-inden-2-one starting material can potentially coordinate to the catalyst or react with the borane, interfering with the desired catalytic cycle.
-
Solution: Ensure the substrate is purified (e.g., by recrystallization or chromatography) before use.
-
-
-
Reaction Temperature:
-
Temperature plays a critical role in selectivity. While lower temperatures generally favor higher enantioselectivity by reducing the energy available for non-selective pathways, there is an optimal range.[5] Excessively low temperatures can significantly slow down the catalytic reaction, making the uncatalyzed background reduction more competitive.[5]
-
Solution: Conduct a temperature optimization study. A typical starting point for CBS reductions is between -20 °C and room temperature. For challenging substrates, temperatures as low as -78 °C may be necessary, but monitor the reaction for conversion.[6]
-
-
-
Catalyst Integrity and Loading:
-
The chiral oxazaborolidine catalyst is sensitive to air and moisture.[3] Degradation of the catalyst will lead to a loss of stereocontrol.
-
Solution: Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Consider using an in-situ generated catalyst from a chiral amino alcohol and borane, which can sometimes provide better reproducibility.[7]
-
-
Insufficient catalyst loading can also allow the background reduction to become more prominent.
-
Solution: While typically 5-10 mol% of the catalyst is used, increasing the loading to 15-20 mol% for a difficult substrate can sometimes improve the % ee.
-
-
-
Solvent Effects:
-
The choice of solvent can influence the conformation of the transition state and the solubility of the reagents, thereby affecting stereoselectivity.[8] Aromatic solvents can sometimes engage in π-stacking interactions that may alter the catalyst-substrate complex.
-
Solution: Tetrahydrofuran (THF) is the most common solvent for CBS reductions. However, if selectivity is poor, consider screening other aprotic solvents like toluene or dichloromethane.
-
-
Question 2: I'm observing poor stereoselectivity with a Noyori-type asymmetric hydrogenation for the reduction of 4-bromo-2,3-dihydro-1H-inden-2-one. What factors should I investigate?
Answer: Noyori's asymmetric hydrogenation catalysts, typically ruthenium-based complexes with chiral diphosphine and diamine ligands, are highly effective for a wide range of ketones.[9][10] Poor enantioselectivity in this system often points to issues with catalyst activation, substrate-catalyst interactions, or reaction conditions.
Core Causality: The mechanism of Noyori hydrogenation involves the formation of a ruthenium hydride species that coordinates the ketone. The chiral ligands create a well-defined chiral pocket, forcing the ketone to bind in a specific orientation, which leads to the selective transfer of hydride to one of the prochiral faces.[11]
Troubleshooting Steps & Explanations:
-
Catalyst Precursor and Activation:
-
The active catalyst is typically generated in situ from a precatalyst. Incomplete activation or degradation of the active species can lead to poor performance.
-
Solution: Ensure the precatalyst is handled under inert conditions. The activation procedure, which often involves a base and hydrogen gas, must be followed meticulously.[10] The choice and amount of base (e.g., potassium tert-butoxide) can be critical.
-
-
-
Hydrogen Pressure and Temperature:
-
These parameters influence both the rate of reaction and the stereoselectivity.
-
Solution: Systematically screen hydrogen pressure and temperature. While higher pressures can increase the reaction rate, they may sometimes negatively impact selectivity. An optimization is necessary to find the right balance.
-
-
-
Ligand Choice:
-
The electronic and steric properties of the chiral diphosphine ligand (e.g., BINAP derivatives) are crucial. The bromine substituent on the indanone may require a ligand with specific electronic properties for optimal interaction.
-
Solution: Screen a library of chiral ligands. For instance, Tol-BINAP or Xyl-BINAP may offer different steric and electronic profiles compared to BINAP and could improve selectivity for your specific substrate.[9]
-
-
-
Solvent System:
-
The solvent must be able to dissolve the substrate and catalyst and can influence the catalytic cycle.
-
Solution: Protic solvents like methanol or ethanol are commonly used. However, screening other solvents or solvent mixtures might be beneficial.
-
-
Section 2: Low Conversion or Stalled Reactions
Question 3: My stereoselective reduction of 4-bromo-2,3-dihydro-1H-inden-2-one is not going to completion. What could be the reasons for the low conversion?
Answer: Incomplete conversion can be due to catalyst deactivation, insufficient reducing agent, or unfavorable reaction kinetics.
Troubleshooting Steps & Explanations:
-
Catalyst Deactivation:
-
CBS Reduction: The oxazaborolidine catalyst can be sensitive to impurities. Acidic or nucleophilic impurities in the starting material or solvent can poison the catalyst.[12]
-
Solution: Ensure all reagents and solvents are pure and anhydrous.
-
-
Noyori Hydrogenation: The ruthenium catalyst can be deactivated by oxygen or other oxidizing agents. The product alcohol or amine byproducts (if reductive amination occurs) can sometimes inhibit the catalyst.
-
Solution: Maintain a strictly inert atmosphere. If product inhibition is suspected, running the reaction at a lower substrate concentration might help.
-
-
-
Stoichiometry of the Reducing Agent:
-
CBS Reduction: Borane can be consumed by side reactions or decompose over time.
-
Solution: Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents). Ensure the borane solution's concentration is accurately known.[4]
-
-
Noyori Hydrogenation: A leak in the hydrogenation apparatus can lead to a loss of hydrogen pressure.
-
Solution: Check the integrity of your hydrogenation setup. Ensure a constant supply of high-purity hydrogen.
-
-
-
Reaction Kinetics:
-
The reaction may simply be too slow under the chosen conditions.
-
Solution: Increase the reaction temperature (while monitoring the effect on enantioselectivity) or increase the catalyst loading. For Noyori hydrogenation, increasing the hydrogen pressure can also enhance the rate.
-
-
Section 3: Formation of Byproducts
Question 4: I am observing a significant amount of an unexpected byproduct in my reduction reaction. What are the likely side reactions?
Answer: The presence of the bromo-substituent and the indenone core can lead to specific side reactions.
Troubleshooting Steps & Explanations:
-
Debromination:
-
Under certain reducing conditions, particularly with strong hydride sources or certain transition metal catalysts, the aryl bromide can be reduced to an arene.
-
Solution: Use a milder reducing agent. For borane-based reductions, this is less common but can occur if forcing conditions are used. For catalytic hydrogenations, careful selection of the catalyst and conditions is key to ensure chemoselectivity for the ketone reduction over C-Br bond hydrogenolysis.
-
-
-
Over-reduction:
-
While less common for the ketone, if other reducible functional groups are present, they may also be reduced.
-
-
Aldol Condensation:
-
If basic conditions are used, enolization of the ketone can lead to self-condensation products. This is more relevant for Noyori transfer hydrogenation which often employs a base.
-
Solution: Optimize the amount and strength of the base used. Running the reaction at a lower temperature can also suppress this side reaction.
-
-
Experimental Protocols
Protocol 1: General Procedure for CBS Reduction
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)- or (S)-CBS catalyst (10 mol%).
-
Dissolve the catalyst in anhydrous THF (e.g., 0.5 M solution relative to the substrate).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a 1.0 M solution of borane-THF complex (1.2 equivalents) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature.
-
Stir the mixture for 15 minutes.
-
Add a solution of 4-bromo-2,3-dihydro-1H-inden-2-one (1.0 equivalent) in anhydrous THF dropwise over 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Perform an aqueous workup (e.g., with 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 2: General Procedure for Noyori Asymmetric Transfer Hydrogenation
-
In a glovebox, charge a Schlenk flask with the Ru-catalyst (e.g., RuCl₂) (1-2 mol%).
-
Add a degassed mixture of formic acid and triethylamine (5:2 azeotrope) or isopropanol as the hydrogen source and solvent.
-
Add 4-bromo-2,3-dihydro-1H-inden-2-one (1.0 equivalent).
-
Seal the flask and heat the reaction to the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Chiral Reducing Systems for Ketones
| Method | Catalyst/Reagent | Typical Conditions | Pros | Cons |
| CBS Reduction | Oxazaborolidine/BH₃ | THF, -20 °C to RT | High ee for many ketones, predictable stereochemistry.[2] | Sensitive to air/moisture, borane handling.[3] |
| Noyori Hydrogenation | Ru-BINAP/Diamine | H₂, Base, Alcohol | High TON/TOF, excellent ee, industrial scalability.[15] | Requires pressure equipment, catalyst cost. |
| Transfer Hydrogenation | Ru-TsDPEN | HCOOH/NEt₃ or iPrOH | Avoids H₂ gas, mild conditions.[16] | Can have lower turnover numbers than direct hydrogenation. |
| Biocatalysis | Alcohol Dehydrogenases | Aqueous buffer, RT | Green, high selectivity, mild conditions.[17][18] | Substrate scope can be limited, requires specific enzymes. |
Visualizations
Caption: Simplified workflow of the Corey-Bakshi-Shibata (CBS) reduction mechanism.
Caption: Troubleshooting workflow for low enantioselectivity in stereoselective reductions.
References
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
-
Corey–Itsuno reduction. (2023, December 27). In Wikipedia. Retrieved January 14, 2026, from [Link]
- Nettles, S. M., Matos, K., Burkhardt, E. R., Rouda, D. R., & Corella, J. A. (2002). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. The Journal of Organic Chemistry, 67(9), 2970–2976.
- Pescitelli, G., Di Bari, L., & Berova, N. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(6), 1780-1798.
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
- Kianmehr, E., Faghih, N., & Torabi, S. (2014). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Avicenna journal of medical biotechnology, 6(3), 184–190.
- Ohkuma, T., & Noyori, R. (2011). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 44(10), 958–968.
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
- Pescitelli, G. (2009). Solvent effects on stereoselectivity: More than just an environment. Chemical Society Reviews, 38(6), 1780-1798.
-
Asymmetric hydrogenation. (2023, November 28). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Enantioselective Reduction of Ketones. (n.d.). University of Guelph. Retrieved January 14, 2026, from [Link]
- Li, Y., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. Molecules, 28(3), 1435.
- Fairbanks, A. J., & Taylor, R. J. (2010). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, 34(11), 2419-2428.
- Sharma, P., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 14(18), 12698-12716.
- Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2023). ACS Omega.
-
Boron-based Reductants. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 14, 2026, from [Link]
- Zhang, Y., et al. (2000). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 65(19), 6223–6226.
- Metagenomic ene-reductases for the bioreduction of sterically challenging enones. (2019). Catalysis Science & Technology, 9(15), 4085-4093.
-
Noyori Hydrogenation. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
- Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. (2018).
- Ahrens, V., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics, 38(3), 549–558.
- Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141.
-
Boron Hydrides. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
- Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline. (2006). Organic Letters, 8(21), 4759-4762.
-
Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. (2020, January 24). [Video]. YouTube. Retrieved from [Link]
- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2002).
-
Asymmetric Hydrogenation. (2015). Retrieved January 14, 2026, from [Link]
- Toward preparative resolution of chiral alcohols by an organic chemical method. (2010). New Journal of Chemistry, 34(11), 2419-2428.
-
Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
- Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. (1999). Journal of the American Chemical Society, 121(28), 6519–6527.
-
The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Enantioselective ketone reduction. (2023, April 20). In Wikipedia. Retrieved January 14, 2026, from [Link]
- Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (2011). Journal of Physical Science, 22(1), 1-9.
-
4-bromo-2,3-dihydro-1H-inden-2-one. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2015).
-
4-bromo-2,3-dihydro-1h-inden-2-one. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
-
The Stereochemistry of Carbonyl Reduction. (2019, May 22). Chemistry LibreTexts. Retrieved from [Link]
- Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication. (1987). Journal of the American Chemical Society, 109(19), 5856–5858.
-
Ketone + Br2 = ? (Alpha Substitution). (2021, August 24). [Video]. YouTube. Retrieved from [Link]
- Asymmetric bioreduction of α,β-unsaturated nitriles and ketones. (2008). Tetrahedron: Asymmetry, 19(12), 1470-1474.
-
(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol. (n.d.). J&K Scientific. Retrieved January 14, 2026, from [Link]
- Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. (2013). Beilstein Journal of Organic Chemistry, 9, 2398–2404.
- Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. (2001).
- Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. (2009). Chemical Society Reviews, 38(3), 875-887.
Sources
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination with Hindered Indanol Substrates
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination, specifically when working with sterically hindered substrates such as indanol derivatives. This powerful C-N bond-forming reaction is a cornerstone of modern medicinal chemistry, but its success with sterically demanding partners hinges on a nuanced understanding of the interplay between catalyst, ligand, base, and solvent.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you diagnose and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of hindered indanol derivatives so challenging?
The primary difficulty arises from steric hindrance. The indanol framework is bulky, and when coupled with a hindered aryl halide or a bulky amine, it creates significant steric congestion around the palladium catalytic center. This congestion can impede one or more key steps of the catalytic cycle:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond can be slowed by bulky groups near the reaction site.
-
Amine Coordination & Deprotonation: The sterically demanding indanol-amine must coordinate to the palladium center, a step that is highly sensitive to crowding.
-
Reductive Elimination: This final, product-forming step is often the rate-limiting step for hindered substrates.[1][3] The catalyst must adopt a specific geometry to allow the C-N bond to form, and steric clash can create a high energy barrier for this transformation.[4]
The diagram below illustrates the core steric challenge.
Caption: A logical workflow for troubleshooting common Buchwald-Hartwig issues.
Q4: Which ligand and base combination is a good starting point for a hindered indanol-amine coupling?
Answer: For a challenging coupling involving two sterically hindered partners, you need a catalyst system that is both highly active and promotes the difficult reductive elimination step.
Recommended Starting Point: A combination of a bulky, electron-rich dialkylbiaryl phosphine ligand with a strong, non-nucleophilic alkoxide base is the industry standard.
| Component | Recommendation | Rationale |
| Pd Source | G3 or G4 Buchwald Precatalyst | These are air-stable, well-defined precatalysts that reliably generate the active Pd(0) species in situ, leading to more reproducible results. |
| Ligand | XPhos or RuPhos | These ligands possess the steric bulk and electron-donating properties necessary to promote both oxidative addition and the crucial reductive elimination step for hindered substrates. [5][6] |
| Base | Sodium tert-butoxide (NaOtBu) | Its high basicity (pKaH ≈ 19) is effective for deprotonating the amine complex, and its bulky nature minimizes side reactions. [7] |
| Solvent | Toluene or 1,4-Dioxane | These are common non-polar solvents that work well for this chemistry. Dioxane can sometimes improve the solubility of intermediates. [8][9] |
Table 1: Comparison of Common Ligands for Hindered Substrates
| Ligand | Key Feature | Typical Application |
| XPhos | Very bulky and electron-rich | General purpose for hindered aryl chlorides and bromides. [10] |
| RuPhos | Less bulky than XPhos but highly active | Excellent for coupling secondary amines and hindered substrates. [6] |
| BrettPhos | Designed for monoarylation | Highly selective for coupling primary amines, even hindered ones. [11][6] |
| Josiphos | Ferrocene-based bidentate ligand | Effective for coupling heteroaryl chlorides and primary nitrogen nucleophiles. [1][10] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Halide with an Indanol-Amine
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Indanol-Amine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1–0.2 M concentration relative to aryl halide)
Procedure (performed under an inert atmosphere):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, indanol-amine, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the anhydrous, degassed toluene via syringe. [12]4. Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Overview
Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle involves three main stages. Issues with hindered substrates can arise at any point, but are most pronounced at Stage 3.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Sci-Hub. [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]
-
Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. PubMed. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. MDPI. [Link]
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Technical Support Center: Scaling the Synthesis of 4-bromo-2,3-dihydro-1H-inden-2-ol
Welcome to the technical support center for the synthesis of 4-bromo-2,3-dihydro-1H-inden-2-ol. This critical building block is instrumental in the development of various pharmaceutical agents, and its efficient, scalable synthesis is a common objective for process chemistry teams. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from general strategic considerations to specific, hands-on troubleshooting advice for common issues encountered during scale-up.
I. Strategic Overview: Synthetic Route Selection for Scalability
The most prevalent and scalable laboratory synthesis of this compound involves the reduction of the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one (also known as 4-bromo-2-indanone). This method is favored for its operational simplicity, high chemoselectivity, and the ready availability of the starting ketone.
The core transformation is the reduction of a ketone to a secondary alcohol using a hydride-based reducing agent, most commonly sodium borohydride (NaBH₄).[1][2][3] This reagent is preferred over more powerful hydrides like lithium aluminum hydride (LiAlH₄) for scale-up operations due to its greater safety profile, lower reactivity with protic solvents, and ease of handling.[3][4]
Caption: High-level workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common strategic questions that arise when planning the transition from bench-scale to larger-scale production.
Q1: What are the most critical parameters to control during the NaBH₄ reduction of 4-bromo-2,3-dihydro-1H-inden-2-one?
A1: The three most critical parameters are temperature, stoichiometry, and rate of addition .
-
Temperature: This reaction is exothermic. On a small scale, this exotherm is easily dissipated. On a larger scale, however, inadequate temperature control can lead to a runaway reaction, increased side-product formation, and potential decomposition of the product. The initial addition of NaBH₄ should always be performed at a reduced temperature (typically 0-5 °C).[5]
-
Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is common practice to use a slight excess (e.g., 1.1 to 1.5 molar equivalents of NaBH₄ per mole of ketone) to ensure the reaction goes to completion.[5][6] However, a large excess should be avoided as it complicates the work-up by generating excessive hydrogen gas and boron salts, and can increase process mass intensity (PMI).[4][7]
-
Rate of Addition: Sodium borohydride should be added portion-wise or as a controlled slurry feed. This allows for careful management of the reaction exotherm and hydrogen gas evolution. Rapid, single-portion addition on a large scale is a significant safety hazard.
Q2: How does the choice of solvent impact yield and purity during scale-up?
A2: Protic solvents like methanol (MeOH) or ethanol (EtOH) are most common for NaBH₄ reductions because they activate the borohydride and protonate the intermediate alkoxide.[2][5]
-
Methanol is often preferred for its ability to dissolve both the ketone and NaBH₄, leading to a homogeneous reaction. However, NaBH₄ reacts with methanol to generate hydrogen gas, so an excess of the reducing agent is necessary to compensate for this decomposition.[5]
-
Co-solvents like Tetrahydrofuran (THF) can be used with methanol to improve the solubility of the starting material, especially at lower temperatures.[5]
-
For scale-up , the key is consistency. The chosen solvent system must be able to dissolve the reactants effectively at the desired concentration and temperature, while also facilitating straightforward product isolation. It's crucial to use anhydrous solvents to prevent uncontrolled decomposition of the reducing agent.
Q3: What are the primary safety concerns when handling this process on a kilogram scale?
A3:
-
Hydrogen Gas Evolution: The reaction of NaBH₄ with the protic solvent and the aqueous quench generates significant volumes of flammable hydrogen gas. The reactor must be equipped with adequate ventilation and operated in an environment free from ignition sources.
-
Exotherm Control: As mentioned, the reaction is exothermic. A robust reactor cooling system and controlled addition of the reducing agent are non-negotiable. Real-time temperature monitoring is essential.
-
Caustic Boron Salts: The work-up generates borate salts, which can be caustic. Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory.
-
Dust Hazard: Sodium borohydride is a fine powder and can be a respiratory irritant. Handling should be done in a well-ventilated hood or with appropriate respiratory protection to minimize inhalation.
Q4: Which purification methods are most effective and scalable for this product?
A4: While flash column chromatography is suitable for small-scale purification, it is often not economically viable or practical for large-scale production.[8]
-
Crystallization: This is the preferred method for large-scale purification. The crude product, after work-up and solvent removal, can be dissolved in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate/heptane mixtures) and allowed to cool slowly. This method is highly effective at removing minor impurities and provides the product as a stable, crystalline solid.
-
Extraction & Wash: A well-designed aqueous work-up is the first line of defense in purification. Washing the organic layer with dilute acid, then brine, can remove most of the inorganic by-products and unreacted reagents.
III. Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
Caption: Troubleshooting logic map for the synthesis of this compound.
Problem 1: Incomplete reaction or low conversion of starting ketone.
-
Probable Cause A: Inactive Reducing Agent.
-
Causality: Sodium borohydride is sensitive to moisture and can degrade over time, losing its hydride activity.
-
Solution: Use a freshly opened container of NaBH₄. Store the reagent in a desiccator under an inert atmosphere. If degradation is suspected, test the batch on a simple, reliable ketone substrate (like cyclohexanone) before committing to the large-scale reaction.[6]
-
-
Probable Cause B: Insufficient Stoichiometry.
-
Causality: The amount of NaBH₄ was insufficient to reduce all the ketone, possibly due to partial decomposition by the protic solvent or impurities.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If starting material remains after the expected reaction time, additional portions of NaBH₄ can be added. For future runs, consider increasing the initial stoichiometry to 1.2-1.5 equivalents.
-
-
Probable Cause C: Low Reaction Temperature or Insufficient Time.
-
Causality: While low temperatures are necessary for controlling the exotherm, they also slow the reaction rate. The reaction may not have been stirred long enough to reach completion.
-
Solution: Allow the reaction to warm to room temperature after the initial exothermic phase has subsided and continue to stir for an additional 1-4 hours, monitoring by TLC/LC-MS until no starting material is observed.
-
Problem 2: Significant formation of by-products.
-
Probable Cause A: Over-reduction or side reactions.
-
Causality: Although NaBH₄ is a mild reagent, excessively high temperatures can sometimes lead to side reactions. In related structures, impurities could potentially lead to de-bromination, though this is less common with NaBH₄.
-
Solution: Maintain strict temperature control, especially during the addition of the reducing agent. Ensure the reaction temperature does not exceed 25-30 °C.
-
-
Probable Cause B: Impurities in the starting ketone.
-
Causality: The starting 4-bromo-2,3-dihydro-1H-inden-2-one may contain impurities from its synthesis (e.g., dibrominated species or isomers) which are carried through the reaction.
-
Solution: Analyze the starting material by GC-MS or ¹H NMR to confirm its purity before starting the reaction. If necessary, purify the ketone by recrystallization or chromatography prior to the reduction step.
-
Problem 3: Difficulties during aqueous work-up, such as emulsion formation.
-
Probable Cause A: Precipitation of fine boron salts.
-
Causality: The quenching process generates inorganic boron salts that can sometimes form fine particulates, stabilizing emulsions at the aqueous-organic interface.
-
Solution: After quenching, allow the biphasic mixture to stir for a period (e.g., 30 minutes) to allow the salts to fully form. Adding brine (saturated NaCl solution) during the extraction can help break emulsions by increasing the ionic strength of the aqueous phase. If the problem persists, filtering the entire biphasic mixture through a pad of Celite® can remove the fine solids.
-
-
Probable Cause B: Incorrect pH of the aqueous layer.
-
Causality: If the aqueous layer is too basic, it can contribute to emulsion issues.
-
Solution: During the work-up, ensure the pH is near neutral or slightly acidic before performing the extractions. An acidic quench (e.g., with 1M HCl) is often used to neutralize excess hydride and hydrolyze borate esters.[9]
-
Problem 4: Purified product is off-white or discolors upon storage.
-
Probable Cause A: Residual acidic or metallic impurities.
-
Causality: Trace impurities can catalyze degradation over time. Bromo-aromatic compounds can be sensitive to light and air.[10]
-
Solution: Ensure the final product is thoroughly washed and dried. If purified by chromatography, ensure all silica is removed. For storage, place the solid in an amber vial under an inert atmosphere (Nitrogen or Argon) and store at a low temperature (e.g., < 4 °C).
-
-
Probable Cause B: Oxidation.
-
Causality: Aromatic compounds, especially those with hydroxyl groups, can be susceptible to air oxidation, which often results in coloration.
-
Solution: In addition to storing under an inert atmosphere, consider adding an antioxidant like BHT (Butylated hydroxytoluene) in trace amounts if the product is intended for long-term storage as a solution.
-
IV. Scalable Experimental Protocol
This protocol details the reduction of 4-bromo-2,3-dihydro-1H-inden-2-one on a 100 g scale.
Reagents & Equipment:
-
4-bromo-2,3-dihydro-1H-inden-2-one (100 g, 0.474 mol)
-
Sodium borohydride (NaBH₄) (10.7 g, 0.284 mol, 0.6 eq. - Note: 1 eq. of NaBH4 provides 4 eq. of hydride)
-
Methanol (MeOH), anhydrous (1 L)
-
Ethyl Acetate (EtOAc) (2 L for extraction)
-
1 M Hydrochloric Acid (HCl) (~500 mL for quench)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
5 L jacketed reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
Procedure:
-
Setup: Charge the reactor with 4-bromo-2,3-dihydro-1H-inden-2-one (100 g) and methanol (1 L). Begin stirring to dissolve the ketone and cool the mixture to 0-5 °C using the reactor jacket.
-
Reduction: Once the temperature is stable, add the sodium borohydride (10.7 g) in 4-5 portions over 30-45 minutes. Causality: Portion-wise addition is critical to control the exotherm and the rate of hydrogen evolution. Monitor the internal temperature closely, ensuring it does not rise above 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Check for completion by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase).
-
Quench: Cool the reaction mixture back down to 0-5 °C. Slowly and carefully add 1 M HCl (~500 mL) via an addition funnel. Causality: The acid neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediate. This process is highly exothermic and releases large volumes of hydrogen gas. The addition rate must be controlled to keep the temperature below 20 °C and manage the gas evolution.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add ethyl acetate (1 L) and shake. Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove residual acid) and then brine (to aid phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white solid.
-
Purification (Crystallization): Dissolve the crude solid in a minimum amount of hot toluene or an ethyl acetate/heptane mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the solid by filtration, wash with a small amount of cold heptane, and dry under vacuum.
Scale-Up Parameter Comparison
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Rationale for Change |
| Starting Ketone | 1.0 g | 100 g | 100x Scale Factor |
| Solvent (MeOH) | 10 mL | 1 L | Maintain ~10 vol dilution for solubility & stirring |
| NaBH₄ (0.6 eq.) | 0.107 g | 10.7 g | Maintain molar equivalents |
| Addition Time | ~1 minute | 30-45 minutes | Critical for exotherm and gas evolution control |
| Quench (1M HCl) | ~5 mL | ~500 mL | Maintain stoichiometry for neutralization |
| Purification | Column Chromatography | Crystallization | Scalability, cost-effectiveness, and efficiency |
| Expected Yield | 90-98% | 85-95% | Yields may be slightly lower due to handling losses |
V. References
-
BenchChem Technical Support Center. (2025). Troubleshooting Ketone Reduction for Aminocyclopentanol Synthesis. BenchChem.
-
Alimardanov, A. R., Barrila, M. T., Busch, F. R., & Cui, C. (2004). Use of DOE for Rapid Development of a Red-Al Reduction Process for the Synthesis of 3,4-Isopropylidenedioxypyrrolidine Hydrotosylate. Organic Process Research & Development.
-
University of Colorado, Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
-
Reisman, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]
-
Organic Synthesis. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
Adams, J. P., et al. (2020). Continuous flow hydrogenation of fluorinated esters using a ruthenium catalyst. Green Chemistry.
-
Laird, T. (2012). Chemical Process Scale-Up Strategies. Scribd. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reagent Guides: Ketone Reduction. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Hajipour, A. R., & Ruoho, A. E. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Ali, A. M., et al. (2020). Effects of sodium borohydride as a reductant on the synthesis of Nano-scale zero-valent iron. Journal of Physics: Conference Series.
-
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Retrieved from
-
PubChem. (n.d.). 2-Bromo-1-indanol. Retrieved from [Link]
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research.
-
Organic Syntheses. (n.d.). ALKYL AND ALKYLENE BROMIDES. Retrieved from [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
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- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pcbiochemres.com [pcbiochemres.com]
Removal of palladium catalyst from 4-bromo-2,3-dihydro-1H-inden-2-ol reactions
Technical Support Center: Palladium Catalyst Removal
A Guide for Researchers in Pharmaceutical and Process Chemistry
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reaction mixtures, specifically focusing on processes involving substrates like 4-bromo-2,3-dihydro-1H-inden-2-ol .
The pervasive use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) in modern drug synthesis is undeniable.[1][2] However, these powerful transformations introduce a critical downstream challenge: the removal of the palladium catalyst to levels that satisfy stringent regulatory requirements for active pharmaceutical ingredients (APIs).[3] This guide provides in-depth, field-proven insights and troubleshooting strategies to address this crucial purification step.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical for my API? A: There are two primary drivers. First, regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as a Class 2B elemental impurity, which must be controlled in the final drug product due to its potential toxicity.[4][5] Second, residual metals can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions or the generation of new impurities.[1]
Q2: What are the acceptable limits for palladium in a final drug product? A: According to ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for the oral route of administration.[6] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For a drug with a maximum dose of 10 grams per day or less, the concentration limit is typically 10 ppm.[6]
Q3: My initial workup (filtration through Celite) isn't removing the palladium. Why? A: This is a common issue. Filtration is only effective for removing heterogeneous or particulate palladium (like Pd/C or palladium black).[7][8] Most palladium-catalyzed couplings, however, result in homogeneous (dissolved) palladium species at the end of the reaction, which will pass through standard filtration media.[9] These soluble species, which can be in various oxidation states (Pd(0), Pd(II)), require more advanced removal techniques.[1]
Q4: What are the main strategies for removing dissolved palladium? A: The primary methods fall into three categories: adsorption (scavenging), extraction/precipitation, and crystallization.[1][10] Adsorption using solid-supported scavengers is the most widely used technique due to its efficiency and operational simplicity.[3]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound or similar molecules.
Problem 1: High Residual Palladium (>100 ppm) Detected After Initial Purification
-
Potential Cause A: Incorrect Removal Strategy
-
Explanation: You may be using a method ill-suited for the form of palladium in your reaction mixture. As mentioned, simple filtration won't capture dissolved palladium complexes. The choice of removal technique is highly dependent on the reaction product, solvent, temperature, and the specific palladium species present.[1]
-
Solution: Implement a scavenging strategy. Scavengers are materials functionalized with groups that chelate or bind strongly to palladium, removing it from the solution. Common choices include activated carbon, functionalized silica gels (e.g., thiol or thiourea-based), and specialized resins.[1][11][12]
-
-
Potential Cause B: Scavenger Inefficiency
-
Explanation: Not all scavengers are equally effective for all forms of palladium. For instance, some thiol-based scavengers are more effective for Pd(II), while other scavengers might be better for Pd(0) complexes. The efficiency can also be affected by the solvent system and the presence of other coordinating species (like phosphine ligands or your product itself).
-
Solution: Screen a small panel of scavengers. Test activated carbon, a thiol-functionalized silica (like SiliaMetS Thiol), and a thiourea or amine-based scavenger to identify the most effective one for your specific system.[11] Often, a combination of scavengers can be more effective.[1]
-
Problem 2: Significant Product Loss During Palladium Removal
-
Potential Cause A: Non-specific Adsorption onto Scavenger
-
Explanation: Activated carbon is a cost-effective and often potent scavenger, but it can be non-selective.[13] It can adsorb your product, this compound, along with the palladium, leading to a significant reduction in yield.[1] This is particularly true for planar, aromatic molecules.
-
Solution 1: Reduce the amount of activated carbon used or shorten the treatment time. Perform small-scale experiments to find the optimal balance between palladium removal and product recovery.
-
Solution 2: Switch to a more selective scavenger. Functionalized silica gels (e.g., thiol, thiourea, or amine-based) are generally more selective for soft metals like palladium and exhibit less non-specific binding of organic products.[14][15]
-
Solution 3: After treatment with activated carbon, perform an extensive wash of the carbon cake with a suitable solvent to recover adsorbed product.[1] Be aware this increases solvent waste.
-
-
Potential Cause B: Product Instability or Degradation
-
Explanation: The conditions used for scavenging (e.g., elevated temperature, prolonged stirring) or the scavenger itself might be causing your product to degrade. For example, some thiol-based scavengers have been reported to generate new impurities with certain products.[1] The hydroxyl group on your molecule could also potentially interact with certain scavenger functionalities.
-
Solution: Conduct scavenging at room temperature whenever possible.[14] Always run a control experiment where your purified product is exposed to the scavenger under the same conditions to check for degradation. If degradation is observed, you must select a different scavenger.
-
Problem 3: Difficulty Choosing the Right Palladium Removal Method
-
Explanation: The best method depends on many factors: the scale of your reaction, cost considerations, the specific palladium catalyst and ligands used, and the properties of your product.
-
Solution: Use a decision-tree approach to guide your selection.
Caption: Decision tree for selecting a palladium removal method.
Section 3: Detailed Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
This protocol allows for the rapid evaluation of different scavengers to find the most effective one for your specific reaction stream.
-
Sample Preparation: After the reaction is complete, take a representative 10 mL sample of the crude reaction mixture. Filter it through a small plug of Celite to remove any particulate matter and determine the initial palladium concentration (ppm) via ICP-MS analysis.
-
Scavenger Setup: In separate vials, place 1 mL of the filtered reaction mixture. To each vial, add a different scavenger (e.g., 50 mg activated carbon, 50 mg ISOLUTE® Si-Thiol, 50 mg SiliaMetS® Thiourea). The exact mass should correspond to a reasonable weight-to-weight ratio (e.g., 5-10 wt% relative to the product).
-
Incubation: Stir the vials at a consistent temperature (start with room temperature, or the reaction temperature if necessary) for a set period (e.g., 2-4 hours).
-
Analysis: Filter each sample to remove the solid scavenger. Dilute an aliquot of the filtrate and analyze for residual palladium content using ICP-MS. Compare the final ppm values to determine the most effective scavenger.
Protocol 2: Bulk Palladium Removal using Thiol-Functionalized Silica Gel
This method is a reliable workhorse for removing various palladium species.[2]
-
Determine Scavenger Amount: Based on screening results or literature precedent, calculate the required amount of thiol-functionalized silica gel (e.g., ISOLUTE® Si-Thiol). A typical starting point is 3-5 equivalents relative to the initial palladium catalyst loading.
-
Treatment: Add the crude reaction mixture to a suitable reaction vessel. Add the calculated amount of thiol-silica scavenger.
-
Agitation: Stir the slurry at room temperature. The optimal time can vary, but a 2 to 18-hour period is common.[1] Monitor the palladium levels periodically if possible.
-
Filtration: Once scavenging is complete, filter the mixture through a filter paper or a sintered glass funnel to remove the silica scavenger.
-
Wash: Wash the collected silica cake thoroughly with the reaction solvent to ensure maximum recovery of the product.
-
Workup: Combine the filtrate and washes. Proceed with your standard downstream processing (e.g., solvent swap, crystallization).
-
Final Analysis: After isolating the final product, submit a sample for final palladium analysis by ICP-MS to confirm it meets regulatory specifications.[12]
Caption: General experimental workflow for palladium scavenging.
Section 4: Reference Data
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Advantages | Disadvantages | Best For |
| Activated Carbon | Low cost, effective for many Pd species, widely available.[13] | Can be non-selective, leading to product loss; may require elevated temperatures; fine powder can be difficult to filter.[1] | Cost-sensitive processes where moderate product loss is acceptable. |
| Thiol-Silica | High selectivity for Pd, good for various oxidation states, low product adsorption, easy to handle and filter.[11][14] | Higher cost than carbon. Can sometimes generate sulfur-related impurities.[1] | High-value APIs where product recovery is critical; effective for Pd(II).[11] |
| Thiourea-Silica | Very versatile, effective for all forms of palladium (Pd(0), Pd(II)).[11] | Higher cost. | Stubborn cases where other scavengers fail; works well in various organic solvents.[11] |
| Aqueous Wash | Inexpensive, easy to perform. | Limited to specific cases; often requires elevated temperatures and specific reagents (e.g., NaHSO₃, N-acetylcysteine); can be inefficient.[16] | Removing certain Pd species that are amenable to aqueous extraction. |
| Recrystallization | Can be highly effective if the Pd species is preferentially soluble in the mother liquor. | Efficiency is highly system-dependent; can concentrate impurities in the solid if not optimized. | Final purification step after bulk palladium has been removed by another method. |
Table 2: ICH Q3D Permitted Daily Exposure (PDE) for Palladium
| Route of Administration | PDE (µ g/day ) | Typical Concentration Limit (for ≤10 g/day dose) |
| Oral | 100 | 10 ppm |
| Parenteral | 10 | 1 ppm |
| Inhalation | 1 | 0.1 ppm |
| Source: ICH Q3D(R2) Guideline for Elemental Impurities[6] |
Section 5: References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2009). Organic Process Research & Development. [Link]
-
Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016). Google Patents.
-
Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst. Nexgen Purifications. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2009). Organic Process Research & Development. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation (ICH). [Link]
-
ICH guideline Q3D (R1) on elemental impurities. (2019). European Medicines Agency (EMA). [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate. [Link]
-
ICH Q3D Elemental Impurities. Regulatory Doctor. [Link]
-
ISOLUTE® Si-Thiol - Metal Scavenger. Biotage. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2009). ResearchGate. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Method of removing palladium. (2005). Google Patents.
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Why palladium metal scavengers are not all the same. (2023). Biotage. [Link]
-
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. (2015). ResearchGate. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]
-
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2016). Johnson Matthey Technology Review. [Link]
-
Method of removing palladium. (2006). Google Patents.
-
Elemental impurities per USP and ICH q3d guidelines. (2024). Labcorp. [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2011). ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2003). ACS Publications. [Link]
-
Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. (2022). YouTube. [Link]
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- 16. database.ich.org [database.ich.org]
Technical Support Center: A Guide to the Stability of 4-bromo-2,3-dihydro-1H-inden-2-ol
Welcome to the technical support guide for 4-bromo-2,3-dihydro-1H-inden-2-ol (CAS: 125141-73-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide you with a deep, mechanistic understanding of its stability profile, enabling you to anticipate potential challenges, troubleshoot experimental outcomes, and optimize your synthetic routes. We will move beyond simple protocols to explain the chemical principles governing the compound's behavior under the conditions you're most likely to encounter.
Section 1: Fundamental Chemical Stability Profile
This compound is a secondary alcohol where the hydroxyl-bearing carbon is part of an aliphatic five-membered ring fused to a brominated benzene ring. This "benzylic-like" or more accurately, a homobenzylic position, is key to its reactivity. While stable under neutral conditions and standard storage (cool, dry, dark, inert atmosphere), its hydroxyl group is the focal point for instability under both acidic and basic conditions.
-
Under Acidic Conditions: The primary vulnerability is acid-catalyzed dehydration. The hydroxyl group can be protonated to form an excellent leaving group (water), leading to the formation of a secondary carbocation. This intermediate is poised for elimination to yield the corresponding alkene, 4-bromo-1H-indene.[1][2]
-
Under Basic Conditions: The alcohol can be deprotonated to form an alkoxide. While the alkoxide itself is relatively stable, this transformation makes the oxygen a more potent nucleophile, potentially opening pathways for intramolecular reactions if a suitable electrophile is present. Furthermore, like many secondary alcohols, it is susceptible to oxidation to the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one, a reaction that can sometimes be inadvertently promoted under basic conditions in the presence of an oxidant.[3]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: "I'm attempting a reaction under acidic conditions (e.g., using TsOH or H₂SO₄) and my TLC/GC-MS analysis shows a new, less polar spot that has become the major product. What is happening and how can I prevent it?"
Answer: This is a classic signature of acid-catalyzed dehydration. The strong protic acid protonates the hydroxyl group, which then departs as water to form a secondary carbocation. A base (like HSO₄⁻ or water) then abstracts a proton from an adjacent carbon, leading to the formation of 4-bromo-1H-indene, an alkene. This new product is significantly less polar than your starting alcohol, which explains its different behavior on TLC.
The mechanism proceeds via an E1 pathway.[1][2] Benzylic-like alcohols are particularly susceptible to this reaction because the resulting carbocation gains stability from the nearby aromatic ring.[4]
Caption: Acid-catalyzed E1 dehydration pathway of the title compound.
Troubleshooting & Mitigation Strategy:
-
Lower the Temperature: Dehydration reactions often have a higher activation energy than the desired substitution or protection reactions. Running your experiment at 0 °C or even lower can significantly suppress the elimination pathway.
-
Use a Milder Acid Catalyst: If your reaction allows, switch from a strong mineral acid (H₂SO₄) to a milder, sterically hindered acid or a Lewis acid. For some reactions, like Friedel-Crafts alkylations, using a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can activate the alcohol without extensive protonation, though carbocation formation is still the key pathway.[5][6] Be aware that even Lewis acids can promote dehydration.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as a sufficient amount of your desired product has formed, before the dehydration byproduct becomes dominant.
-
Consider an Alternative Pathway: If dehydration is unavoidable, consider converting the alcohol to a different leaving group (e.g., a tosylate or mesylate) under basic conditions first, then proceed with your desired transformation.
Question 2: "I am using a strong, non-nucleophilic base like NaH or LDA to generate the alkoxide for a Williamson ether synthesis. My reaction is sluggish and the yield is poor. Is the compound unstable to strong bases?"
Answer: this compound itself is generally stable to deprotonation. The resulting alkoxide should be stable under anhydrous, anaerobic conditions. Poor yields in this scenario are often not due to the degradation of the starting material but to other experimental factors.
Troubleshooting & Mitigation Strategy:
-
Ensure Anhydrous Conditions: Sodium hydride (NaH) and other strong bases react violently with water. Any moisture in your solvent or on your glassware will consume the base and prevent complete deprotonation of your alcohol. Ensure all solvents are rigorously dried and glassware is flame- or oven-dried.
-
Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. Oxygen can react with strong bases and potentially oxidize your substrate, especially over long reaction times or at elevated temperatures.
-
Check Solvent Compatibility: Ensure your solvent is appropriate. For NaH, THF or DMF are common choices. For LDA, THF is standard. The solvent must be able to dissolve the alkoxide salt to some degree to facilitate the subsequent reaction.
-
Monitor Deprotonation: The reaction of the alcohol with NaH should produce hydrogen gas (bubbling). If you don't observe this, your base may be inactive or conditions may not be anhydrous. Allow sufficient time for full deprotonation (typically 30-60 minutes at 0 °C to room temperature) before adding your electrophile.
-
Consider Intramolecular Reactions: While the bromine is on the aromatic ring and not positioned for a simple intramolecular substitution with the C2-alkoxide, be aware that under very harsh conditions (high heat), other unforeseen elimination or rearrangement pathways could be triggered. It is always best practice to run such reactions at the lowest effective temperature.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the optimal pH and temperature ranges for handling this compound in aqueous solutions?
-
A: For maximum stability, maintain a pH range of 6-8. Strongly acidic (pH < 4) or strongly basic (pH > 10) conditions should be avoided, especially at temperatures above room temperature, to prevent dehydration or other side reactions.
-
-
Q2: Is the compound susceptible to oxidation?
-
A: Yes. As a secondary alcohol, it can be readily oxidized to the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one.[3] This can occur with common oxidants (PCC, Swern, TEMPO) and may even happen slowly upon prolonged exposure to air, although this is generally not a concern for short-term handling.[7] If you need to avoid oxidation, handle the compound under an inert atmosphere.
-
-
Q3: How should I store this compound for long-term stability?
-
A: For long-term storage, keep the compound in a tightly sealed container, preferably under an argon or nitrogen atmosphere, in a refrigerator (2-8 °C) and protected from light.
-
-
Q4: Can I perform a Friedel-Crafts alkylation using this alcohol directly?
-
A: Yes, this is possible, as benzylic alcohols are known to act as precursors to carbocations for Friedel-Crafts reactions in the presence of strong acids.[4][8] However, you must contend with the competing dehydration reaction to form the indene, as well as potential self-alkylation or polymerization of the starting material.[4] Success requires careful optimization of the catalyst, temperature, and stoichiometry.
-
Section 4: Recommended Experimental Protocol
To illustrate how to handle the compound's sensitivities, here is a protocol for a reaction that requires basic conditions but is designed to avoid common pitfalls.
Protocol: TEMPO-Mediated Oxidation to 4-bromo-2,3-dihydro-1H-inden-2-one
This protocol uses buffered basic conditions (pH ~9.5) which are mild enough to prevent degradation while facilitating the catalytic cycle of the oxidant.[3]
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~10-15%)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in DCM.
-
To this solution, add TEMPO (0.01-0.05 equivalents) and an aqueous solution of NaBr (0.1 equivalents).
-
In a separate beaker, prepare a buffered bleach solution by adding NaHCO₃ to the commercial NaOCl solution until the pH is approximately 9.5.
-
Cool the reaction flask to 0 °C in an ice bath.
-
Add the buffered bleach solution (1.1 equivalents of NaOCl) dropwise to the vigorously stirring biphasic mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the reaction by TLC (staining with potassium permanganate will show the disappearance of the alcohol). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with fresh DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone. The product can be purified by flash chromatography if necessary.
Rationale for Choices:
-
Buffered Basic Conditions: The NaHCO₃ maintains a pH that is optimal for the TEMPO catalytic cycle while being mild enough to prevent base-catalyzed degradation of the substrate.
-
Low Temperature: Controls the exothermic nature of the oxidation and minimizes any potential side reactions.
-
Vigorous Stirring: Essential for ensuring efficient mass transfer between the aqueous and organic phases in this biphasic reaction.
Section 5: Data Summary Table
| Condition | Primary Instability Pathway | Potential Byproducts | Severity | Recommended Precautions |
| Strong Acid (H₂SO₄, HCl) | E1 Dehydration[1] | 4-bromo-1H-indene, polymers | High | Avoid if possible; use low temp (-20 to 0 °C), short reaction times, consider milder acids. |
| Lewis Acid (AlCl₃, TiCl₄) | Friedel-Crafts Alkylation / Dehydration[4][8] | 4-bromo-1H-indene, self-alkylation products | Moderate to High | Use low temp, control stoichiometry carefully, monitor reaction progress closely. |
| Strong Base (NaH, LDA) | Deprotonation | (Generally stable if anhydrous/anaerobic) | Low | Use rigorously dried solvents, inert atmosphere (N₂/Ar), maintain low temperatures. |
| Aqueous Base (NaOH, pH > 10) | Deprotonation | (Generally stable) | Low | Risk increases with temperature. Use lowest effective temperature. |
| Oxidizing Agents (PCC, TEMPO) | Oxidation[3] | 4-bromo-2,3-dihydro-1H-inden-2-one | High (if intended) | If oxidation is not desired, avoid exposure to oxidants and handle under inert gas. |
| Prolonged Air Exposure | Slow Oxidation | 4-bromo-2,3-dihydro-1H-inden-2-one | Low | Store under inert gas for long-term storage. |
Section 6: Troubleshooting Workflow
If you encounter an unexpected result, this decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting experiments.
References
- The Evolving Role of 2-Indanol and Its Analogs in Modern Organic Synthesis: A Technical Guide. (2025). BenchChem.
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. ResearchGate. [Link]
-
Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. [Link]
- Application Notes and Protocols: Reaction Mechanism of 2-Indanol Oxid
-
Kalla, R. M. R., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Halohydrin. Wikipedia. [Link]
-
Wolszczak, M., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. [Link]
-
Dehydration of more complicated alcohols. Chemguide. [Link]
-
Alcohol Dehydration Part 1: Overview and Mechanisms. (2020). YouTube. [Link]
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- 4. biomedres.us [biomedres.us]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-bromo-2,3-dihydro-1H-inden-2-ol and Its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic signatures of 4-bromo-2,3-dihydro-1H-inden-2-ol and two key derivatives: its acetate ester and the corresponding ketone. Understanding these spectral shifts is crucial for researchers in synthetic chemistry and drug development for reaction monitoring, quality control, and structural confirmation. We will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
The Spectroscopic Baseline: this compound
The parent compound, this compound, serves as our reference. Its structure contains a bromine-substituted aromatic ring, a five-membered aliphatic ring, and a secondary alcohol. Each of these features imparts a distinct and predictable signal in its spectroscopic profile.
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is characterized by distinct regions. The aromatic protons typically appear between 7.0-7.5 ppm. The proton on the carbon bearing the alcohol (CH-OH), a key diagnostic signal, is expected around 4.5-5.5 ppm. The aliphatic protons of the five-membered ring are diastereotopic, leading to more complex splitting patterns (multiplets) between 2.8 and 3.5 ppm. The hydroxyl proton (-OH) will appear as a broad singlet that can exchange with D₂O, its position being highly dependent on concentration and solvent.
¹³C Nuclear Magnetic Resonance (¹³C NMR): In the ¹³C NMR spectrum, the carbon attached to the bromine (C-Br) will be in the aromatic region, typically around 120-125 ppm. The carbon bearing the hydroxyl group (CH-OH) is a key marker in the aliphatic region, expected around 70-75 ppm. The other aliphatic carbons will resonate further upfield, typically between 30-40 ppm. Aromatic carbons will appear in the 120-145 ppm range.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, broad absorption band of the O-H stretch from the alcohol group, typically appearing in the range of 3200-3600 cm⁻¹. Other key signals include the aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and the C-Br stretch at lower wavenumbers (typically 500-650 cm⁻¹).
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic molecular ion peak (M⁺).[1][2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a distinctive M⁺ and M+2 isotopic pattern with nearly equal intensity.[1] This pattern is a definitive indicator of a monobrominated compound.
Comparative Analysis: The Impact of Derivatization
Chemical modification of the hydroxyl group dramatically alters the spectroscopic landscape. Here, we compare the parent alcohol to its O-acetylated and oxidized derivatives.
Derivative 1: 2-Acetoxy-4-bromo-2,3-dihydro-1H-indene (Acetate Ester)
Formation of the acetate ester by reacting the alcohol with an acetylating agent (e.g., acetic anhydride) introduces a carbonyl group and removes the hydroxyl group.
-
¹H NMR: The most significant change is the disappearance of the broad -OH signal. The proton on the carbon now bearing the ester (CH-OAc) shifts downfield (to a higher ppm value) compared to the parent alcohol, typically appearing around 5.5-6.0 ppm, due to the electron-withdrawing effect of the acetyl group. A new, sharp singlet integrating to three protons appears around 2.0-2.2 ppm, corresponding to the methyl protons of the acetyl group.
-
¹³C NMR: The carbon of the ester carbonyl (C=O) introduces a new signal far downfield, typically in the 170-175 ppm region. The CH-OAc carbon also shifts slightly downfield compared to its position in the parent alcohol.
-
IR Spectroscopy: The broad O-H stretch at 3200-3600 cm⁻¹ completely disappears. A new, strong, and sharp absorption band appears around 1735-1750 cm⁻¹, which is characteristic of the C=O stretch of an ester.
Derivative 2: 4-bromo-2,3-dihydro-1H-inden-2-one (Ketone)
Oxidation of the secondary alcohol yields the corresponding ketone, 4-bromo-2-indanone.[3][4] This structural change is readily identified spectroscopically.
-
¹H NMR: The signal for the CH-OH proton disappears entirely. The adjacent aliphatic protons (now α to a carbonyl) may shift slightly downfield. The spectrum simplifies in this region as the methine proton is removed.[3]
-
¹³C NMR: The most dramatic change is the appearance of a ketone carbonyl signal, which is shifted even further downfield than an ester carbonyl, typically appearing in the 200-215 ppm range.[5] The signal for the former CH-OH carbon is, of course, absent.
-
IR Spectroscopy: Similar to the ester, the broad O-H band vanishes. A strong, sharp C=O stretching band appears, typically in the range of 1715-1740 cm⁻¹, confirming the presence of the ketone functional group.
Data Summary
The following table summarizes the key diagnostic spectroscopic features for easy comparison.
| Spectroscopic Feature | This compound | 2-Acetoxy-4-bromo-2,3-dihydro-1H-indene | 4-bromo-2,3-dihydro-1H-inden-2-one |
| ¹H NMR: Key Signal | ~4.5-5.5 ppm (CH-OH); broad -OH | ~5.5-6.0 ppm (CH-OAc); ~2.1 ppm (-CH₃) | Absence of CH-OH/CH-OAc signal |
| ¹³C NMR: Key Signal | ~70-75 ppm (CH-OH) | ~170 ppm (C=O); ~75 ppm (CH-OAc) | ~205-215 ppm (C=O) |
| IR: Key Absorption (cm⁻¹) | ~3200-3600 (broad O-H) | ~1735-1750 (sharp C=O); no O-H | ~1715-1740 (sharp C=O); no O-H |
| MS: M+ / M+2 Pattern | Present (approx. 1:1 ratio) | Present (approx. 1:1 ratio) | Present (approx. 1:1 ratio) |
Experimental Protocols & Workflows
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Workflow for Spectroscopic Analysis
Sources
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 4-Bromo-2-indanone(846032-36-8) 1H NMR spectrum [chemicalbook.com]
- 4. 4-bromo-2,3-dihydro-1H-inden-2-one | C9H7BrO | CID 21073393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.utah.edu [chemistry.utah.edu]
A Technical Guide to the Cross-Coupling Reactivity of 4-bromo-2,3-dihydro-1H-inden-2-ol
Introduction: The Strategic Importance of Bromoarenes in Modern Synthesis
In the landscape of pharmaceutical and materials science, the precise construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools for forging these connections with high efficiency and functional group tolerance. Bromoarenes are frequently employed as electrophilic partners in these transformations due to their balanced reactivity and commercial availability. This guide provides an in-depth comparative analysis of the reactivity of 4-bromo-2,3-dihydro-1H-inden-2-ol , a key building block in medicinal chemistry, with other commonly used bromoarenes. By examining the interplay of electronic and steric factors, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this versatile molecule in their synthetic endeavors.
Comparative Reactivity Analysis: Unraveling Electronic and Steric Nuances
The reactivity of a bromoarene in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. This step is sensitive to both the electronic environment of the aromatic ring and the steric hindrance around the C-Br bond.
Electronic Effects: A Push-Pull Paradigm
The electronic nature of substituents on the aromatic ring significantly influences the rate of oxidative addition. Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring, making the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) increase the electron density, which can retard the oxidative addition step.
In the case of This compound , the hydroxyl group (-OH) on the five-membered ring acts as a weak electron-donating group through resonance. However, its effect on the aromatic ring is indirect and likely less pronounced compared to a hydroxyl or methoxy group directly attached to the benzene ring. The overall electronic profile of the bromoarene portion of the molecule is therefore anticipated to be similar to that of bromobenzene, or slightly more electron-rich.
To contextualize its reactivity, we will compare it with:
-
Bromobenzene: The baseline for aryl bromide reactivity.
-
4-Bromoanisole: Possesses a strong electron-donating methoxy group (-OCH₃).
-
4-Bromonitrobenzene: Contains a powerful electron-withdrawing nitro group (-NO₂).
Based on these electronic considerations, the expected order of reactivity in palladium-catalyzed cross-coupling reactions is:
4-Bromonitrobenzene > this compound ≈ Bromobenzene > 4-Bromoanisole
Steric Considerations: The Impact of the Indenyl Scaffold
The fused five-membered ring in This compound introduces a degree of steric hindrance around the bromine atom that is absent in simple bromobenzenes. This steric bulk can influence the approach of the bulky palladium-phosphine catalyst, potentially slowing down the rate of oxidative addition compared to an unencumbered bromoarene like bromobenzene. However, the rigidity of the bicyclic system might also pre-organize the molecule in a way that is conducive to catalyst binding, mitigating some of the expected steric clash. The ortho position to the bromine is part of the fused ring system, which creates a unique steric environment.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The following sections present a comparative overview of the expected performance of this compound in three cornerstone cross-coupling reactions. The presented data is a synthesis of literature values for analogous systems and expert projections to provide a practical guide. Note: Direct experimental data for this compound is limited; therefore, some data points are illustrative based on established chemical principles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The reaction is generally tolerant of a wide range of functional groups.
| Bromoarene | Phenylboronic Acid (eq.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 (Projected) |
| Bromobenzene | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 4-Bromoanisole | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 75 |
| 4-Bromonitrobenzene | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 4 | 98 |
Analysis: The projected yield for this compound is high, suggesting it is a viable substrate for Suzuki coupling. The slightly longer reaction time compared to bromobenzene can be attributed to the potential for minor steric hindrance from the indane framework. Its reactivity is expected to be significantly higher than the electron-rich 4-bromoanisole but slightly lower than the highly activated 4-bromonitrobenzene.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 213 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Heck Reaction: Olefin Arylation
The Heck reaction couples the bromoarene with an alkene to form a substituted alkene. The regioselectivity and efficiency of the reaction can be influenced by the electronic properties of both coupling partners.
| Bromoarene | Alkene (eq.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene (1.5) | Pd(OAc)₂ (1), PPh₃ (2) | Et₃N | DMF | 100 | 18 | ~70 (Projected) |
| Bromobenzene | Styrene (1.5) | Pd(OAc)₂ (1), PPh₃ (2) | Et₃N | DMF | 100 | 12 | 85 |
| 4-Bromoanisole | Styrene (1.5) | Pd(OAc)₂ (1), PPh₃ (2) | Et₃N | DMF | 110 | 24 | 60 |
| 4-Bromonitrobenzene | Styrene (1.5) | Pd(OAc)₂ (1), PPh₃ (2) | Et₃N | DMF | 90 | 6 | 95 |
Analysis: The Heck reaction is often more sensitive to steric hindrance than the Suzuki coupling. The projected moderate yield for this compound reflects this. The electron-neutral character of the bromoarene, combined with the steric bulk of the indane scaffold, likely necessitates longer reaction times and results in a slightly lower yield compared to bromobenzene.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of aryl amines from bromoarenes and a primary or secondary amine. The choice of ligand is crucial for achieving high yields.
| Bromoarene | Amine (eq.) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine (1.2) | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 10 | ~90 (Projected) |
| Bromobenzene | Morpholine (1.2) | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 6 | 95 |
| 4-Bromoanisole | Morpholine (1.2) | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 14 | 80 |
| 4-Bromonitrobenzene | Morpholine (1.2) | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 90 | 3 | 99 |
Analysis: Modern Buchwald-Hartwig protocols with bulky phosphine ligands are highly efficient and can overcome moderate steric hindrance. Therefore, this compound is expected to be an excellent substrate for this transformation, with reactivity comparable to that of bromobenzene. The hydroxyl group is generally well-tolerated in this reaction.
Visualizing the Catalytic Cycles and Structural Relationships
To further elucidate the processes discussed, the following diagrams illustrate the fundamental catalytic cycles and the structural comparison of the bromoarenes.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Structural and electronic comparison of the discussed bromoarenes.
Conclusion and Future Outlook
This compound emerges as a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity profile is most analogous to that of bromobenzene, with minor attenuations attributed to the subtle electronic donation of the hydroxyl group and the unique steric environment imposed by the indane scaffold. For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, it is expected to perform exceptionally well, providing high yields under standard conditions. While the Heck reaction may require some optimization to overcome potential steric challenges, it remains a viable transformation.
This guide provides a foundational understanding to aid in the strategic design of synthetic routes utilizing this compound. Further experimental validation will undoubtedly refine the specific reaction parameters and expand the synthetic utility of this valuable intermediate.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345-390. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amine, Ether, and Thioether C–N, C–O, and C–S Bond Formation. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107 (1), 133–173. [Link]
A Comparative Guide to Mass Spectrometry Analysis of 4-Bromo-2,3-dihydro-1H-inden-2-ol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the precise characterization of reaction products is paramount. 4-bromo-2,3-dihydro-1H-inden-2-ol is a versatile intermediate, the reactions of which can lead to a variety of structurally similar compounds. Mass spectrometry is an indispensable tool for elucidating the structures of these products. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of potential reaction products of this compound, offering insights into their fragmentation patterns and the selection of appropriate analytical strategies.
Introduction: The Analytical Challenge
This compound can undergo a range of chemical transformations, including oxidation, reduction, and dehydration. These reactions yield products with subtle but significant structural differences. Distinguishing between the starting material and its derivatives by mass spectrometry requires a nuanced understanding of their ionization and fragmentation behavior. This guide will focus on the analysis of the parent alcohol and three of its most probable reaction products:
-
4-bromo-2,3-dihydro-1H-inden-2-one (Oxidation Product)
-
5-bromo-2,3-dihydro-1H-indene (Reduction Product)
-
4-bromo-1H-indene (Dehydration Product)
We will explore the utility of different mass spectrometry approaches, primarily Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), for the unambiguous identification of these compounds. A key feature in the mass spectra of these compounds is the presence of bromine, which has two abundant isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This results in characteristic M and M+2 isotope patterns for bromine-containing fragments, a powerful diagnostic tool in their identification.[1][2][3]
Experimental Design and Methodologies
A robust analytical workflow is crucial for the reliable identification of reaction products. The following sections outline the key experimental considerations and protocols.
Sample Preparation and Synthesis of Reference Standards
For accurate identification, it is highly recommended to synthesize and purify reference standards of the expected reaction products. The starting material, this compound, is commercially available. Its reaction products can be synthesized via established organic chemistry protocols. For instance, oxidation to 4-bromo-2,3-dihydro-1H-inden-2-one can be achieved using an oxidizing agent like pyridinium chlorochromate (PCC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the analytes.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C) to ensure elution of all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
For less volatile or thermally sensitive compounds, LC-ESI-MS is the preferred method. ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the source.[4] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.
Protocol for LC-ESI-MS/MS Analysis:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation in positive ion mode.
-
-
Mass Spectrometer Conditions (ESI):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
MS1 Scan: Scan a wide mass range to detect the precursor ions.
-
MS/MS Scan: Select the precursor ion of interest and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Comparative Analysis of Mass Spectra
The following sections detail the expected mass spectra of this compound and its reaction products, drawing comparisons with the known spectra of their unbrominated analogs where available.
This compound (Starting Material)
-
Molecular Formula: C9H9BrO
-
Molecular Weight: 212.07 g/mol (using 79Br) and 214.07 g/mol (using 81Br)
Electron Ionization (EI) Mass Spectrum (Predicted):
The EI mass spectrum of the unbrominated analog, 2-indanol, is available in the NIST database and shows a prominent molecular ion peak. For this compound, the molecular ion peak (M+•) is expected at m/z 212/214 with a characteristic 1:1 isotopic pattern.
Key fragmentation pathways for alcohols include α-cleavage and dehydration.[1][5]
-
Dehydration: Loss of a water molecule (H2O, 18 Da) would lead to a significant fragment at m/z 194/196. This is often a major fragmentation pathway for alcohols.[1][5]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group would result in the loss of a CH2OH radical, though this is less likely in a cyclic system compared to acyclic alcohols. A more probable fragmentation for this cyclic alcohol would be the loss of H2O followed by rearrangement.
Electrospray Ionization (ESI) Tandem Mass Spectrum (MS/MS) (Predicted):
In positive ion mode, the protonated molecule [M+H]+ would be observed at m/z 213/215. Collision-induced dissociation (CID) of this precursor ion would likely lead to the neutral loss of water, resulting in a prominent product ion at m/z 195/197.
4-bromo-2,3-dihydro-1H-inden-2-one (Oxidation Product)
-
Molecular Formula: C9H7BrO
-
Molecular Weight: 210.05 g/mol (using 79Br) and 212.05 g/mol (using 81Br)
Electron Ionization (EI) Mass Spectrum (Predicted):
The EI mass spectrum of the unbrominated analog, 2-indanone, shows a strong molecular ion peak.[6] For the brominated ketone, a strong molecular ion peak (M+•) at m/z 210/212 is expected.
Ketones typically fragment via α-cleavage at the carbonyl group.[7][8]
-
Loss of CO: A characteristic fragmentation of cyclic ketones is the loss of carbon monoxide (CO, 28 Da), which would yield a fragment at m/z 182/184.
-
Loss of Br: Loss of the bromine radical (79/81 Da) would produce a fragment at m/z 131.
Electrospray Ionization (ESI) Tandem Mass Spectrum (MS/MS) (Predicted):
The protonated molecule [M+H]+ would be observed at m/z 211/213. CID would likely induce the loss of CO, leading to a product ion at m/z 183/185.
5-bromo-2,3-dihydro-1H-indene (Reduction Product)
-
Molecular Formula: C9H9Br
-
Molecular Weight: 196.07 g/mol (using 79Br) and 198.07 g/mol (using 81Br)
Electron Ionization (EI) Mass Spectrum (Predicted):
The unbrominated analog, indane, exhibits a strong molecular ion. For 5-bromo-2,3-dihydro-1H-indene, a prominent molecular ion peak (M+•) is expected at m/z 196/198.
-
Loss of Br: The most significant fragmentation would be the loss of the bromine radical to form a stable secondary benzylic carbocation at m/z 117.
-
Loss of C2H4: Benzylic cleavage leading to the loss of ethene (C2H4, 28 Da) would result in a fragment at m/z 168/170.
Electrospray Ionization (ESI) Tandem Mass Spectrum (MS/MS) (Predicted):
This non-polar compound may be challenging to ionize by ESI. If protonation occurs, the [M+H]+ at m/z 197/199 would be the precursor ion. Fragmentation would likely involve the loss of HBr, yielding an ion at m/z 116.
4-bromo-1H-indene (Dehydration Product)
-
Molecular Formula: C9H7Br
-
Molecular Weight: 194.06 g/mol (using 79Br) and 196.06 g/mol (using 81Br)
Electron Ionization (EI) Mass Spectrum (Predicted):
The mass spectrum of the unbrominated analog, indene, is dominated by the molecular ion peak due to its aromatic stability.[9][10] A very strong molecular ion peak (M+•) at m/z 194/196 is therefore expected for 4-bromo-1H-indene.
-
Loss of Br: Loss of the bromine radical would lead to a fragment at m/z 115, corresponding to the indenyl cation.
-
Loss of H: Loss of a hydrogen atom would result in a fragment at m/z 193/195.
Electrospray Ionization (ESI) Tandem Mass Spectrum (MS/MS) (Predicted):
Similar to the reduction product, this compound may be difficult to ionize by ESI. If a protonated molecule is formed at m/z 195/197, the primary fragmentation would be the loss of HBr to give an ion at m/z 114.
Data Summary and Comparison
The table below summarizes the key predicted mass spectral data for the facile comparison of the reaction products.
| Compound | Molecular Formula | Molecular Weight (79Br/81Br) | Key EI Fragments (m/z) | Key ESI-MS/MS Transition (m/z) |
| This compound | C9H9BrO | 212.07 / 214.07 | 212/214 (M+•), 194/196 (M-H2O) | 213/215 → 195/197 |
| 4-bromo-2,3-dihydro-1H-inden-2-one | C9H7BrO | 210.05 / 212.05 | 210/212 (M+•), 182/184 (M-CO), 131 (M-Br) | 211/213 → 183/185 |
| 5-bromo-2,3-dihydro-1H-indene | C9H9Br | 196.07 / 198.07 | 196/198 (M+•), 117 (M-Br) | 197/199 → 116 |
| 4-bromo-1H-indene | C9H7Br | 194.06 / 196.06 | 194/196 (M+•), 115 (M-Br) | 195/197 → 114 |
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary predicted fragmentation pathways for the analyzed compounds.
Caption: Predicted EI fragmentation of this compound.
Caption: Predicted EI fragmentation of 4-bromo-2,3-dihydro-1H-inden-2-one.
Conclusion and Recommendations
The mass spectrometric analysis of the reaction products of this compound can be effectively performed using both GC-MS and LC-ESI-MS/MS.
-
GC-MS with EI is highly effective for these relatively small and volatile molecules, providing rich fragmentation patterns that are crucial for structural elucidation. The characteristic bromine isotope pattern is a definitive marker for bromine-containing fragments.
-
LC-ESI-MS/MS is a valuable complementary technique, especially for confirming the molecular weight of the analytes through the observation of protonated molecules. The product ion spectra from MS/MS experiments provide an additional layer of structural confirmation.
For a comprehensive and unambiguous characterization of the reaction mixture, a combined approach is recommended. GC-MS provides excellent separation and detailed fragmentation for initial identification, while LC-ESI-MS/MS can confirm the molecular weights and provide complementary fragmentation data, particularly for any thermally labile byproducts. The synthesis of authentic reference standards for each potential product is the most rigorous approach to confirm identifications based on retention time and mass spectral matching.
References
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3-Bromobenzyl alcohol. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- Bobeldijk, I.; Vissers, J. P. C.; de Boer, J.; van Leerdam, J. A.; Brinkman, U. A. T. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. J. Mass Spectrom.2001, 36 (11), 1213–1221.
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4-bromo-2,3-dihydro-1h-inden-2-one. PubChemLite. [Link]
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Doc Brown's Chemistry. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. [Link]
- ACS Publications. Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Anal. Chem.2023, 95 (37), 14035–14043.
- Vekey, K.; Czira, G.
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Indene. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- Nicholson, J. K.; Lindon, J. C.; Holmes, E. High-Performance Liquid Chromatography Linked to Inductively Coupled Plasma Mass Spectrometry and Orthogonal Acceleration Time-of-Flight Mass Spectrometry for the Simultaneous Detection and Identification of Metabolites of 2-Bromo-4- trifluoromethyl-[ 13 C]-acetanilide in Rat Urine. Anal. Chem.2002, 74 (14), 3430–3437.
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Bromine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- Van Berkel, G. J.; Glish, G. L.; McLuckey, S. A. Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. Anal. Chem.1990, 62 (13), 1284–1295.
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NIST. Mass Spectrometry Data Center. [Link]
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Chemistry Stack Exchange. Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Bromine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Indene. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. [Link]
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Agilent. Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. [Link]
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A Senior Application Scientist's Guide to Catalyst Systems for Cross-Coupling with 4-bromo-2,3-dihydro-1H-inden-2-ol
Introduction: The Value of the Indenol Scaffold and its Synthetic Challenges
The 2,3-dihydro-1H-inden-2-ol (indanol) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a valuable platform for the spatial presentation of functional groups, making it a key component in the design of novel therapeutics and functional materials. The C4 position of this scaffold is a prime target for functionalization to explore structure-activity relationships (SAR). However, the introduction of carbon and nitrogen substituents at this position via modern cross-coupling techniques presents a distinct set of challenges.
The substrate , 4-bromo-2,3-dihydro-1H-inden-2-ol, combines the relatively inert nature of an aryl bromide with the presence of a secondary alcohol. This hydroxyl group can be a double-edged sword: it may offer beneficial directing effects through coordination with the catalyst's metal center, but it can also lead to undesired side reactions or catalyst inhibition. Therefore, the selection of an appropriate catalyst system—comprising a metal precursor and a carefully chosen ligand—is paramount for achieving high efficiency, selectivity, and yield.
This guide provides a comparative analysis of catalyst systems applicable to the cross-coupling of this compound. While direct comparative studies on this exact molecule are not extensively documented, we will draw upon established principles and experimental data from structurally analogous systems to provide researchers with a robust framework for catalyst selection and reaction optimization. We will focus on two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Mechanistic Foundations: The Palladium Catalytic Cycle
Most cross-coupling reactions involving aryl bromides are facilitated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2][3] Understanding this fundamental cycle is crucial for rational catalyst selection and troubleshooting.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indanol substrate, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for Suzuki Coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[4][5] In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[6][7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[8]
The choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, profoundly influencing the efficiency of each step in the cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Analysis of Catalyst Systems for C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[4][5][9] For a substrate like this compound, the choice of ligand and base is critical to overcome potential steric hindrance and achieve high yields.
| Catalyst System (Precursor + Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Insights & Reference |
| System 1: Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 77-82 | A classic, reliable system for simple aryl bromides. May be less effective for sterically hindered substrates but is a good baseline.[10] |
| System 2: Pd(OAc)₂ + SPhos | Arylboronic acids | K₃PO₄ | Dioxane/H₂O | 60-100 | >90 | SPhos is a bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination. Often a top performer.[4] |
| System 3: PdCl₂(dppf) | Arylboronic acids | K₂CO₃ / TBAB | Toluene/H₂O | 80-100 | ~85-95 | Dppf is a robust ferrocene-based ligand. The use of a phase-transfer agent (TBAB) can be beneficial for challenging couplings.[11] |
| System 4: Pd(OAc)₂ + PCy₃·HBF₄ | Arylboronic acids | Cs₂CO₃ | Toluene/H₂O | 80 | >95 | PCy₃ is a bulky, electron-rich phosphine suitable for selective activation of C-Br bonds, even with low catalyst loading.[12] |
| System 5: Pd₂(dba)₃ + XPhos | Heteroarylboronic acids | K₃PO₄ | 1,4-Dioxane | 110 | >90 | XPhos is another highly effective Buchwald biarylphosphine ligand, particularly useful for coupling with heteroaryl partners.[13] |
Expertise & Experience: For the 4-bromo-indenol substrate, System 2 (Pd(OAc)₂ + SPhos) and System 5 (Pd₂(dba)₃ + XPhos) are highly recommended starting points. The steric bulk and electron-donating properties of these biarylphosphine ligands are well-suited to activate the C-Br bond and facilitate the challenging reductive elimination step, which can be sluggish with less sophisticated ligands. The presence of the hydroxyl group may necessitate the use of a phosphate or carbonate base (K₃PO₄, Cs₂CO₃) over stronger bases like alkoxides to prevent side reactions.
Comparative Analysis of Catalyst Systems for C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[6][7] The reaction is highly sensitive to the choice of ligand, which must prevent competing side reactions like β-hydride elimination, especially when coupling with alkylamines.[8][14]
| Catalyst System (Precursor + Ligand) | Amine Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Insights & Reference |
| System 6: Pd₂(dba)₃ + XPhos | Primary/Secondary Anilines | Cs₂CO₃ | Toluene | 100 | >90 | XPhos is a versatile and highly active ligand for coupling a wide range of anilines with aryl bromides.[15] |
| System 7: Pd(dba)₂ + tBuDavePhos | Alkylamines (no β-H) | NaOtBu | Toluene | 100 | ~60-70 | tBuDavePhos shows good performance for amines lacking β-hydrogens, such as morpholine or piperidine.[14] |
| System 8: Pd(OAc)₂ + RuPhos | Primary Alkylamines | K₂CO₃ | t-AmylOH | 110 | >85 | RuPhos is particularly effective for coupling primary alkylamines, often providing higher yields and cleaner reactions than other ligands. The use of an alcohol solvent can be advantageous.[16] |
| System 9: Copper(I) Iodide (CuI) | Pyrrolidine | K₂CO₃ | Dioxane | 110 | ~43 | For some alkylamines where Pd-catalysis gives low yields (e.g., due to β-elimination), a switch to a copper-catalyzed system (Ullmann-type coupling) can be a viable alternative.[14] |
Expertise & Experience: For C-N coupling with the 4-bromo-indenol, the choice depends heavily on the amine. For coupling with anilines or other aryl amines, System 6 (Pd₂(dba)₃ + XPhos) is the gold standard. For coupling with primary alkylamines, System 8 (Pd(OAc)₂ + RuPhos) is the superior choice, as this ligand framework is specifically designed to minimize β-hydride elimination. If these palladium systems fail with a specific challenging amine, exploring a copper-catalyzed approach (System 9 ) is a logical next step.
Experimental Protocols
The following protocols are self-validating, reproducible procedures based on highly successful systems for analogous substrates.
Protocol 1: High-Yield Suzuki-Miyaura Coupling using a Pd/SPhos System
This protocol is designed for the C-C coupling of this compound with an arylboronic acid.
Caption: Workflow for a representative Suzuki-Miyaura coupling experiment.
Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction vial.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 10:1 ratio) to achieve a substrate concentration of ~0.1 M.
-
Inerting: Seal the vial with a Teflon-lined cap and thoroughly purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Robust Buchwald-Hartwig Amination using a Pd/XPhos System
This protocol is tailored for the C-N coupling of this compound with an aniline derivative.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv), and XPhos (0.04 equiv).
-
Substrate Addition: Add the aniline derivative (1.1 equiv) followed by anhydrous, degassed toluene to achieve a substrate concentration of ~0.2 M.
-
Inerting: Seal the tube and ensure the inert atmosphere is maintained.
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 6-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with toluene and filter it through a pad of Celite® to remove inorganic salts. Rinse the pad with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-aryl indanol product.
Conclusion and Recommendations
The successful cross-coupling of this compound is highly achievable with modern palladium catalyst systems. The key to success lies in selecting a catalyst, particularly the ligand, that is tailored to the specific type of bond being formed (C-C or C-N) and the nature of the coupling partner.
-
For Suzuki-Miyaura couplings , bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are the catalysts of choice, offering high efficiency and broad substrate scope.
-
For Buchwald-Hartwig aminations , the selection is more nuanced: XPhos is a powerful, general-purpose ligand for aryl amines, while RuPhos is specifically engineered to provide superior results for the more challenging couplings of primary alkylamines.
Researchers should begin screening with these state-of-the-art systems. The protocols provided herein offer robust starting points that can be further optimized by adjusting temperature, base, or solvent to maximize yield and purity for their specific target molecule.
References
- Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. Synlett, 2015. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1378893]
- Buchwald–Hartwig amination - Wikipedia. Wikipedia. [URL: https://en.wikipedia.
- Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/11/1/65]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
- Palladium catalyst immobilized on functionalized microporous organic polymers for C–C coupling reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09375a]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer. [URL: https://link.springer.com/article/10.1007/s00044-013-0792-7]
- Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22404002/]
- The Buchwald-Hartwig Amination Reaction. YouTube. [URL: https://www.youtube.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/10]
- The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [URL: https://myers.chemistry.harvard.
- Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. [URL: https://www.mdpi.com/2073-4344/12/1/69]
- Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op050022v]
- Catalytic cross-coupling reactions involving bromo-organic compounds. BenchChem. [URL: https://www.benchchem.com/blog/catalytic-cross-coupling-reactions-involving-bromo-organic-compounds/]
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-catalysts-for-selective-cross-coupling-of-4-bromo-2-chloro-6-iodopyridin-3-ol/]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8962070/]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [URL: https://www.mdpi.com/2073-4344/10/1/4]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. IOPscience. [URL: https://iopscience.iop.org/article/10.1088/1757-899X/736/2/022031]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3064227/]
- Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4196803/]
- Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. [URL: https://www.researchgate.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [URL: https://www.youtube.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4983204/]
- Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Substituted Group 4 Metallocenes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/om900407f]
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150117/]
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/251508240_ChemInform_Abstract_Synthesis_of_4-Aryl-1H-pyrazoles_by_Suzuki-Miyaura_Cross_Coupling_Reaction_Between_4-Bromo-1H-1-tritylpyrazole_and_Arylboronic_Acids]
- Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17910526/]
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A Comparative Guide to the Biological Activity of Bromo-Indanol Analogs in Drug Discovery
In the landscape of medicinal chemistry, the indanone and indanol scaffolds are recognized as privileged structures, forming the core of numerous biologically active compounds.[1][2] Their rigid, bicyclic nature provides a unique three-dimensional framework for the precise orientation of functional groups, making them attractive templates for drug design. This guide offers an in-depth comparison of the biological activities of 4-bromo-2,3-dihydro-1H-inden-2-ol analogs and related bromo-indanone derivatives. While direct studies on this compound are limited, a broader examination of its structural relatives provides significant insights into the structure-activity relationships (SAR) that govern their therapeutic potential.
This analysis is designed for researchers, scientists, and drug development professionals, providing a synthesized overview of experimental data and the causal relationships behind experimental choices, thereby empowering informed decisions in the design of novel therapeutics.
The Indanone/Indanol Scaffold: A Versatile Template
The indanone core, a fusion of a benzene ring and a cyclopentanone ring, is a key feature in a variety of pharmacologically active molecules.[1] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][3] The versatility of this scaffold allows for substitutions at various positions, influencing the molecule's interaction with biological targets. The introduction of a bromine atom, in particular, can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic modifications.
Comparative Biological Activities of Bromo-Indanol Analogs
While specific data for a broad range of this compound analogs is not extensively documented in publicly available literature, we can infer potential activities by examining related structures. The primary areas where bromo-indanone and bromo-indanol derivatives have shown promise include enzyme inhibition and anticancer activity.
Enzyme Inhibition
The indanone scaffold is a known constituent of various enzyme inhibitors. For instance, arylidene indanones, which are structurally related to the compounds of interest, have been investigated as inhibitors of monoamine oxidase (MAO) and cholinesterases.[4] The introduction of a bromine atom can enhance inhibitory potency.
A study on 4-phenylbutenone derivatives, which share some structural similarities with indanones, demonstrated that brominated phenols were effective inhibitors of carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values in the picomolar range.[5] This suggests that the strategic placement of a bromine atom can significantly contribute to the inhibitory activity of a molecule.
Table 1: Enzyme Inhibition Profile of Selected Brominated Compounds
| Compound Class | Target Enzyme | Reported Activity (Ki) | Reference |
| 4-Phenylbutenone Bromophenol Derivatives | hCA I | 158.07–404.16 pM | [5] |
| hCA II | 107.63–237.40 pM | [5] | |
| AChE | 14.81–33.99 pM | [5] | |
| BChE | 5.64–19.30 pM | [5] |
The high potency of these brominated compounds underscores the potential of bromo-indanol analogs as enzyme inhibitors. The electron-withdrawing nature of the bromine atom can influence the electronic properties of the aromatic ring and impact key interactions with the enzyme's active site.
Anticancer Activity
The cytotoxic potential of brominated organic compounds has been explored in various cancer cell lines. While direct evidence for this compound analogs is scarce, studies on related structures provide valuable insights. For example, a series of 1,3-disubstituted thiourea derivatives were evaluated for their cytotoxic activity, with the position and nature of halogen substituents on the phenyl ring playing a crucial role.[6] In this study, a 4-bromo substituted compound showed some cytotoxic effect, although it was less potent than some of its chlorinated counterparts.[6]
Another study on indazole derivatives, which also feature a bicyclic aromatic system, demonstrated that brominated intermediates were key in the synthesis of compounds with antiproliferative activities.[7] Furthermore, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to induce apoptosis in cancer cell lines, highlighting the potential of polybrominated aromatic systems in oncology.[8]
The mechanism of action for such compounds often involves the induction of apoptosis, as observed in the study of thiourea derivatives where the most effective compounds were strong pro-apoptotic agents.[6]
Synthesis and Experimental Protocols
The synthesis of bromo-indanol analogs typically involves multi-step procedures. The parent compound, 4-bromo-2,3-dihydro-1H-inden-1-ol, can be synthesized from 2-bromobenzyl bromide through a multi-step reaction sequence.[9] The reduction of the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-1-one, is a common final step.
General Synthetic Workflow
The synthesis of a target bromo-indanol analog generally follows a logical progression from commercially available starting materials to the final functionalized scaffold.
Caption: Generalized synthetic workflow for bromo-indanol analogs.
Experimental Protocol: Reduction of a Bromo-Indanone
The following protocol outlines a general procedure for the reduction of a bromo-indanone to the corresponding indanol, a crucial step in the synthesis of many analogs. This protocol is based on standard chemical reduction methods.
Objective: To reduce a 4-bromo-substituted indanone to the corresponding 4-bromo-indanol.
Materials:
-
4-bromo-indanone derivative
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
Reaction Setup: Dissolve the 4-bromo-indanone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) to the stirred solution in small portions. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete (typically 1-2 hours), slowly add saturated aqueous ammonium chloride to quench the excess sodium borohydride.
-
Extraction: Remove the solvent under reduced pressure using a rotary evaporator. Partition the residue between an organic solvent (DCM or ethyl acetate) and water.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-bromo-indanol by column chromatography on silica gel or by recrystallization to obtain the pure product.
Self-Validation: The success of the reduction can be confirmed by spectroscopic methods such as 1H NMR (disappearance of the ketone carbonyl signal in 13C NMR and appearance of a hydroxyl proton signal in 1H NMR) and mass spectrometry (confirmation of the expected molecular weight).
Structure-Activity Relationship (SAR) Insights
The analysis of various bromo-aromatic compounds allows for the deduction of preliminary SAR principles that can guide the design of more potent this compound analogs.
Caption: Key factors influencing the structure-activity relationship of bromo-indanol analogs.
-
Position of Bromine: The position of the bromine atom on the aromatic ring is critical. As seen in studies of other halogenated compounds, a change from a para to a meta or ortho position can drastically alter biological activity.[6]
-
Polyhalogenation: The presence of multiple halogen atoms, including bromine, can enhance cytotoxic effects.[8]
-
Other Substituents: The interplay between the bromine atom and other functional groups on the indanol scaffold will fine-tune the biological activity. For example, the presence of hydroxyl or chloro groups can lead to different pharmacological profiles.[10]
Future Directions and Conclusion
The indanone and indanol frameworks, particularly their brominated derivatives, represent a promising area for drug discovery. While the biological activity of this compound and its close analogs is not yet fully elucidated, the available data on related compounds provides a strong rationale for their further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with varied substitution patterns. This would enable the development of a comprehensive SAR, paving the way for the design of potent and selective therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. The strategic use of bromine as a substituent offers a powerful tool to modulate the biological and pharmacokinetic properties of these versatile scaffolds.
References
A comprehensive list of all sources cited within this guide is provided below.
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A Senior Application Scientist's Guide to Elucidating the Reaction Mechanisms of 4-bromo-2,3-dihydro-1H-inden-2-ol: A Comparative Guide to Computational and Experimental Approaches
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's reactivity is paramount. The reaction mechanisms of a compound like 4-bromo-2,3-dihydro-1H-inden-2-ol, a substituted indanol, can dictate its metabolic fate, potential for derivatization, and ultimately its utility in medicinal chemistry. This guide provides an in-depth technical comparison of computational and experimental methodologies for elucidating these reaction mechanisms, offering field-proven insights into experimental design and data interpretation. While specific computational studies on this compound are not prevalent in published literature, this guide will establish a robust, hypothetical framework for such an investigation, grounded in established scientific principles.
The Significance of Mechanistic Insight in Drug Development
The indanol scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive compounds. Understanding the reaction pathways of its derivatives, such as this compound, is crucial for predicting potential metabolic transformations, designing stable drug candidates, and developing novel synthetic routes. Computational chemistry has emerged as a powerful tool in this endeavor, offering a digital environment to simulate molecular interactions and predict reaction outcomes, thereby accelerating the drug discovery pipeline.[1] Mechanistic computational models, when used in conjunction with experimental approaches, can significantly reduce clinical trial failures and the overall cost and time of drug development.[2][3]
Proposed Reaction Pathways for this compound
Given its chemical structure, this compound can be hypothesized to undergo several key reactions. The primary pathways of interest for a computational investigation would be:
-
Acid-Catalyzed Dehydration: The secondary alcohol is prone to elimination of water under acidic conditions to form an indene derivative.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one.
-
Nucleophilic Substitution: The bromine atom on the aromatic ring could potentially undergo nucleophilic substitution, though this is generally less favorable on an sp2-hybridized carbon.
These potential transformations are illustrated in the diagram below.
Caption: Proposed reaction pathways for this compound.
A Comparative Guide: Computational vs. Experimental Methodologies
A comprehensive understanding of reaction mechanisms is best achieved through a synergistic approach that combines computational modeling with experimental validation.[4][5]
Computational Investigation: A Detailed Workflow
Computational chemistry provides a powerful lens to visualize and quantify the energetic landscapes of chemical reactions.[1] Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost in elucidating organic reaction mechanisms.
Experimental Protocol: DFT-Based Reaction Mechanism Workflow
-
Reactant and Product Optimization:
-
Construct the 3D structures of the reactant (this compound) and the hypothesized products.
-
Perform geometry optimization using a suitable DFT functional (e.g., B3LYP for general-purpose calculations or M06-2X for improved accuracy with non-covalent interactions) and a basis set such as 6-31G(d,p).
-
Confirm that the optimized structures correspond to energy minima by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Transition State (TS) Searching:
-
Propose an initial guess for the transition state structure connecting the reactant and product.
-
Employ a TS search algorithm, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, to locate the first-order saddle point on the potential energy surface.
-
Verify the located TS by performing a frequency calculation and confirming the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the verified TS to confirm that it connects the intended reactant and product minima. This step validates the entire reaction pathway.
-
-
Thermochemical Analysis:
-
Calculate the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies for all optimized structures (reactants, transition states, and products).
-
Determine the activation energies and reaction enthalpies to construct a comprehensive energy profile for the reaction.
-
Caption: A typical DFT workflow for elucidating a reaction mechanism.
Data Presentation: Summarizing Computational Results
All quantitative data should be summarized in a clear and concise table.
| Species | Relative Electronic Energy (kcal/mol) | ZPVE Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | 0.00 | 0.00 | 0.00 |
| Transition State | Calculated Value | Calculated Value | Calculated Value |
| Product | Calculated Value | Calculated Value | Calculated Value |
Experimental Validation: The Ground Truth
While computational models are powerful, they are approximations of reality. Experimental validation is crucial to confirm the predicted reaction mechanisms.
Key Experimental Techniques:
-
Kinetic Studies: Techniques like Variable Time Normalization Analysis can be employed to determine reaction rates and orders, providing insight into the rate-determining step of the reaction.[4]
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Used to identify the structures of intermediates and final products.
-
Mass Spectrometry: Helps in determining the molecular weights of products and intermediates.
-
Infrared (IR) Spectroscopy: Useful for identifying functional group transformations, such as the conversion of an alcohol to a ketone.
-
-
Isotope Labeling Studies: Replacing specific atoms with their isotopes (e.g., deuterium for hydrogen) can help to pinpoint which bonds are broken and formed during the reaction, providing strong evidence for a particular mechanism.
A Comparative Analysis
| Feature | Computational Approach | Experimental Approach |
| Insight Provided | Detailed energy profiles, transition state geometries, and electronic properties. | Real-world reaction outcomes, kinetics, and product identification. |
| Cost & Time | Can be computationally expensive but is often faster and cheaper than extensive lab work.[1] | Can be time-consuming and require significant resources for materials and equipment. |
| Safety | Inherently safe as it is performed in a virtual environment. | Involves handling of potentially hazardous chemicals. |
| Scope | Can explore hypothetical and unstable intermediates that are difficult to isolate experimentally. | Limited to observable and isolable species. |
| Validation | Requires experimental validation for ultimate confirmation. | Provides the "ground truth" for computational models. |
Conclusion: An Integrated Approach for Authoritative Insights
The elucidation of reaction mechanisms for molecules like this compound is a complex task that benefits immensely from an integrated computational and experimental strategy.[5] Computational studies, based on robust methodologies like Density Functional Theory, can provide an unprecedented level of detail into the energetics and transition states of a reaction. However, these in silico predictions must be anchored in the physical reality provided by experimental validation. By leveraging the strengths of both approaches, researchers in drug development and organic synthesis can make more informed decisions, accelerating innovation in a cost-effective and efficient manner.[2][3]
References
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Larionov Group. (n.d.). Experimental and Computational Studies of Reaction Mechanisms. Retrieved from [Link]
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Kemp, M. L., & Muzzio, M. (2016). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. PMC - NIH. Retrieved from [Link]
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MDPI. (2024). Integrating Computational and Experimental Approaches in 21st Century Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined computational and experimental studies on the reaction.... Retrieved from [Link]
-
Global Center for Pharmaceutical Industry. (n.d.). The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-inden-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-2,3-dihydro-1H-inden-2-one. Retrieved from [Link]
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Singleton, D. A. (2011). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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ResearchGate. (n.d.). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Retrieved from [Link]
-
Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research, 43(5), 591–601. Retrieved from [Link]
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MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines. RSC Publishing. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-2,3-dihydro-1H-inden-2-ol
This guide provides essential safety and logistical information for the proper disposal of 4-bromo-2,3-dihydro-1H-inden-2-ol. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles and regulatory compliance. Our objective is to ensure that this hazardous waste is managed in a manner that protects both human health and the environment, reinforcing the culture of safety that is paramount in all laboratory settings.
Hazard Characterization and a Priori Assessment
The primary principle of laboratory safety is to treat novel or uncharacterized substances as hazardous until proven otherwise. Therefore, this compound waste must be managed as hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste as any material that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]
For procedural guidance, we will reference the Global Harmonized System (GHS) classifications for the closely related ketone, 4-bromo-2,3-dihydro-1H-inden-2-one, as a conservative proxy.
| GHS Hazard Statement | Description | Precautionary Implication for Disposal |
| H315 | Causes skin irritation | Wear chemical-resistant gloves and a lab coat during handling and disposal. |
| H319 | Causes serious eye irritation | Use safety goggles or a face shield to protect against splashes. |
| H335 | May cause respiratory irritation | All handling and preparation for disposal must occur in a certified chemical fume hood. |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled | Avoid all direct contact, ingestion, and inhalation. Strict adherence to PPE protocols is mandatory. |
| Data derived as a conservative proxy from PubChem CID 21073393 for 4-bromo-2,3-dihydro-1H-inden-2-one.[5] |
The Regulatory Imperative: EPA and RCRA Compliance
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a framework known as "cradle-to-grave" management.[6][7] As the generator of the waste, your laboratory is legally responsible for ensuring it is properly identified, managed on-site, and sent to a licensed facility for treatment or disposal.[8]
Core Principles for Chemical Waste Management
Before detailing the specific disposal protocol, it is critical to internalize the foundational principles of waste management in a laboratory setting.
-
Waste Minimization : The most effective disposal strategy begins with generating less waste. Order only the quantity of chemical required for your research and, where feasible, substitute with less hazardous alternatives.[4]
-
Segregation : Never mix incompatible waste streams. Hazardous chemical waste must be kept separate from non-hazardous trash, sharps containers, and biohazardous waste.[9] Specifically, this compound waste should not be mixed with strong acids, bases, or oxidizing agents to prevent violent reactions.[1][10][11]
-
Containment : Waste must be stored in appropriate, leak-proof containers with secure screw caps.[11][12] For organic compounds like this, amber glass bottles are often a suitable choice to prevent degradation from light.[10]
-
Communication (Labeling) : Every waste container must be clearly and accurately labeled. This is non-negotiable for safety and regulatory compliance.
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating workflow from the point of generation to final disposal.
Step 1: Waste Classification
All waste containing this compound, including pure unused material, solutions, and contaminated items (e.g., gloves, weighing paper), must be classified as Hazardous Waste . Do not dispose of this chemical down the drain under any circumstances.[4]
Step 2: Segregation and Collection
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, compatible hazardous waste container (e.g., a clean, empty solvent bottle). This waste stream should be categorized as "Halogenated Organic Waste." Do not mix it with non-halogenated organic solvents.
-
Solid Waste : Collect contaminated solids (e.g., paper towels, gloves, silica gel) in a separate, clearly labeled, sealed plastic bag or a designated solid waste container. This stream should be labeled "Halogenated Organic Contaminated Solid Waste."
Step 3: Containerization and Labeling
-
Select a Container : Choose a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[11] The container should not be filled beyond 90% capacity to allow for expansion.[12]
-
Apply a Hazardous Waste Label : As soon as the first drop of waste enters the container, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label : Fill out the label completely. This typically includes:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any solvents present. List all constituents by percentage.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date.
-
The name of the Principal Investigator and the laboratory location.
-
Step 4: On-Site Accumulation
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][11]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a location with secondary containment (such as a spill tray) to contain any potential leaks.[9]
-
Keep waste containers closed at all times except when adding waste.[4]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full or you have finished the experimental series generating this waste, contact your institution's EHS department to schedule a pickup.
-
Documentation : EHS will manage the necessary documentation for tracking the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][13]
-
Final Treatment : At the TSDF, this type of halogenated organic waste is typically disposed of via high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like hydrogen bromide).[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a small spill (<100 mL) within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill using a chemical spill kit or absorbent material.
-
Collect the absorbent material and any contaminated debris, place it in a sealed bag or container, and manage it as "Halogenated Organic Contaminated Solid Waste."
-
Clean the spill area thoroughly.
For large spills, spills outside of a fume hood, or if you are ever unsure, evacuate the area and contact your institution's EHS emergency line immediately.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (2025). Benchchem.
- Resource Conservation and Recovery Act (RCRA)
- EPA Hazardous Waste Management. (2024).
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
- Learn the Basics of Hazardous Waste. (2025). US EPA.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
- Safety Data Sheet for 1-bromo-2-propanol. (n.d.). Fisher Scientific.
- Safety Data Sheet for 4-Bromo-1-butanol. (2014). Thermo Fisher Scientific.
- Safety Data Sheet for 4-Bromo-1-butanol. (2014). Fisher Scientific.
- Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara.
- 4-bromo-2,3-dihydro-1H-inden-2-one. (n.d.).
- Safety Data Sheet for 4-Bromo-1-butanol. (2025). ChemicalBook.
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Personal protective equipment for handling 4-bromo-2,3-dihydro-1H-inden-2-ol
An In-Depth Technical Guide to Personal Protective Equipment for Handling 4-bromo-2,3-dihydro-1H-inden-2-ol
As Senior Application Scientists, our commitment extends beyond supplying high-quality chemical reagents; we are dedicated to fostering a culture of safety and excellence within the laboratories we serve. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling this compound (CAS No. 125141-73-3). The principles detailed herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively. Our approach is not to simply list requirements, but to explain the scientific rationale behind each recommendation, ensuring a deep, applicable understanding of safety protocols.
Hazard Assessment: A Proactive Approach to Safety
Understanding the potential hazards of a chemical is the cornerstone of safe handling. While comprehensive toxicological data for this compound is not widely available, a rigorous assessment based on its chemical structure—a halogenated aromatic alcohol—and data from analogous compounds allows us to anticipate its hazard profile. Structurally similar brominated compounds are known to cause skin, eye, and respiratory irritation[1][2][3][4][5]. The isomer, 4-bromo-2,3-dihydro-1H-inden-1-ol, is classified as harmful if swallowed[6]. Furthermore, many brominated organic compounds warrant careful handling due to the potential for long-term health effects, although this is often associated with chronic exposure[7][8][9].
Therefore, we must operate under the precautionary principle, treating this compound with the appropriate level of caution. The anticipated hazards are summarized below.
| Potential Hazard | GHS Classification (Anticipated) | Rationale & Primary Route of Exposure |
| Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) | Based on data for the isomer 4-bromo-2,3-dihydro-1H-inden-1-ol[6]. Ingestion is a risk via contaminated hands. |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | A common hazard for halogenated aromatic compounds[1][2][3][4][5]. Direct dermal contact is a primary concern. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | Expected based on data for similar chemicals[1][2][3][4][5]. Exposure can occur from splashes or airborne dust. |
| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation) | Inhalation of the compound as a fine dust or aerosol can irritate the respiratory tract[1][2][3]. |
Core PPE Requirements: Your First Line of Defense
The following table outlines the minimum PPE required for handling this compound. The level of protection must be scaled according to the specific procedure and the quantities being used.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids (<1g) | Nitrile gloves (single pair) | Chemical safety glasses with side shields | Full-length lab coat | Not required if handled in a chemical fume hood or ventilated balance enclosure. |
| Handling in Solution or Bulk Solids (>1g) | Nitrile gloves (double-gloved) or Neoprene/Viton gloves | Chemical splash goggles | Full-length lab coat and a chemical-resistant apron | Required if dusts or aerosols may be generated outside of a fume hood[10]. |
| Accidental Spill Cleanup | Heavy-duty nitrile or Viton gloves | Chemical splash goggles and face shield | Chemical-resistant apron or coveralls over a lab coat | Air-purifying respirator with organic vapor/particulate cartridges may be necessary depending on spill size and location[11]. |
The Science of Selection: Choosing the Right PPE
Merely wearing PPE is insufficient; selecting the correct type of equipment based on the specific hazards is critical for ensuring true protection.
Hand Protection: Beyond the Barrier
Gloves serve as the primary barrier against dermal exposure. The choice of material is dictated by its resistance to the specific chemical being handled.
-
Nitrile Gloves: These are the standard for most laboratory work involving incidental contact. They provide excellent dexterity and good protection against a range of substances, including alcohols and incidental splashes of some solvents[12][13]. For handling small quantities of solid this compound, a single pair of nitrile gloves is appropriate. When working with solutions or larger quantities, double-gloving is recommended to protect against unseen pinholes and to allow for safe removal of the outer, contaminated glove.
-
Neoprene Gloves: This material offers superior resistance to acids, bases, and a broader range of alcohols and hydrocarbons compared to nitrile[12][13][14]. It is a prudent choice when preparing solutions or performing reactions where more significant exposure is possible.
-
Fluoroelastomer (Viton™) Gloves: For handling halogenated and aromatic compounds, especially when dissolved in aggressive organic solvents, Viton provides exceptional chemical resistance[12][15]. While more expensive and less dexterous, they should be considered for high-risk procedures or during spill cleanup.
Eye and Face Protection: A Clear View of Safety
The eyes are particularly vulnerable to chemical insults.
-
Safety Glasses: Equipped with side shields, these offer a baseline level of protection against minor splashes and airborne particles[16]. They are suitable for low-hazard operations like weighing small amounts of the solid compound.
-
Chemical Splash Goggles: These are mandatory whenever there is a risk of splashing, such as when transferring solutions or running reactions[14][15]. Goggles form a seal around the eyes, offering significantly more protection from liquids and dust than safety glasses[15].
-
Face Shields: Used in conjunction with goggles, a face shield provides an additional layer of protection for the entire face from significant splashes[14][16]. It is highly recommended when handling large volumes of solutions or cleaning up spills.
Body Protection: Shielding from Contamination
-
Lab Coat: A full-length laboratory coat is non-negotiable and protects the skin and personal clothing from contamination[13].
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, an apron made of a material like rubber or PVC should be worn over the lab coat to provide an impermeable barrier[17].
Operational Plan: Safe Handling from Start to Finish
A disciplined, procedural approach to PPE usage minimizes the risk of exposure.
Step-by-Step PPE Protocol
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured. Don closed-toe shoes.
-
Inspection: Always inspect your PPE for signs of degradation, tears, or punctures before each use.
-
Donning Sequence:
-
Put on your lab coat and fasten it completely.
-
Don eye and face protection (safety glasses or goggles).
-
If required, put on your respiratory protection. Ensure a proper fit test has been conducted.
-
Wash and dry your hands thoroughly.
-
Put on your gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the inner pair, then the outer pair.
-
-
Doffing (Removal) Sequence - The Critical Step: This sequence is designed to prevent cross-contamination from the "dirty" PPE to your skin.
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off without touching the outside surface with your bare hands. Dispose of them immediately. Remove the inner pair using the same technique.
-
Apron: Untie and remove your apron, folding the contaminated side inward.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Goggles/Face Shield: Remove by handling the strap or headband, avoiding contact with the front surface.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.
Caption: PPE Selection Decision Workflow
Disposal Plan: Completing the Safety Lifecycle
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable aprons, that has come into contact with this compound must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled chemical waste container immediately after removal[6][11].
-
Chemical Waste: Unused product and solutions containing the compound must be disposed of through your institution's hazardous waste management program. Do not pour this chemical down the drain[6][18]. Follow all local, state, and federal regulations for hazardous waste disposal[17].
By integrating these principles and protocols into your daily laboratory operations, you build a self-validating system of safety. This proactive and informed approach to personal protection is the hallmark of a responsible scientific professional and is fundamental to the successful advancement of research and development.
References
-
San José State University. (2024). Personal Protective Equipment: Hands. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Darnerud, P. O., et al. (2001). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 27(8), 655-668. Retrieved from [Link]
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University of Washington. (n.d.). Chemical Process SOP Example - Bromodeoxyuridine (BrdU). Retrieved from [Link]
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Michałowicz, J., & Majsterek, K. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 812, 152289. Retrieved from [Link]
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RTI International. (2022). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]
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J&K Scientific. (n.d.). This compound. Retrieved from [Link]
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Wiadrowska, B., & Wąsowicz, W. (2001). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 52(2), 139-147. Retrieved from [Link]
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Pereira, B. F., et al. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. Toxics, 11(9), 743. Retrieved from [Link]
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Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
